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Methyl 4-(4-methylbenzoyl)benzoate Documentation Hub

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  • Product: Methyl 4-(4-methylbenzoyl)benzoate
  • CAS: 64141-11-3

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: Methyl 4-(4-methylbenzoyl)benzoate

Target Compound: Methyl 4-(4-methylbenzoyl)benzoate CAS Registry Number: 64141-11-3 Molecular Formula: C₁₆H₁₄O₃ Molecular Weight: 254.28 g/mol [1][2] Strategic Analysis & Retrosynthesis The synthesis of Methyl 4-(4-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Target Compound: Methyl 4-(4-methylbenzoyl)benzoate CAS Registry Number: 64141-11-3 Molecular Formula: C₁₆H₁₄O₃ Molecular Weight: 254.28 g/mol [1][2]

Strategic Analysis & Retrosynthesis

The synthesis of Methyl 4-(4-methylbenzoyl)benzoate (MBMB) presents a classic problem in regioselective aromatic substitution. The molecule consists of two benzene rings linked by a ketone bridge (benzophenone core), with a methyl ester on one ring and a methyl group on the other, both in the para position relative to the carbonyl bridge.

Pathway Selection

Three potential pathways were evaluated based on atom economy, regioselectivity, and commercial availability of precursors:

  • Pathway A: Friedel-Crafts Acylation (Recommended)

    • Reaction: Toluene + Methyl 4-(chlorocarbonyl)benzoate (Monomethyl terephthaloyl chloride).

    • Rationale: Toluene is an activated substrate that directs electrophilic substitution to the ortho and para positions. The bulky acyl electrophile strongly favors the para position due to steric hindrance, aligning perfectly with the target structure.

    • Feasibility:[3] High. Precursors are standard industrial chemicals.

  • Pathway B: Reverse Acylation

    • Reaction: Methyl benzoate + p-Toluoyl chloride.

    • Rationale: Methyl benzoate contains a deactivating electron-withdrawing group (ester). Friedel-Crafts acylation on deactivated rings is kinetically difficult and often fails or requires forcing conditions that degrade selectivity.

    • Feasibility:[3] Low.

  • Pathway C: Oxidation of 4,4'-Dimethylbenzophenone

    • Reaction: Oxidation of one methyl group to an acid, followed by esterification.

    • Rationale: Controlling the oxidation to stop at the mono-acid stage without affecting the second methyl group is chemically challenging and results in a mixture of unreacted starting material, mono-acid, and di-acid.

    • Feasibility:[3] Medium (Requires complex purification).

Core Protocol: Friedel-Crafts Acylation[4]

This protocol details the synthesis via the reaction of toluene with methyl 4-(chlorocarbonyl)benzoate, catalyzed by Aluminum Chloride (


).
Reaction Scheme (DOT Visualization)

ReactionScheme Substrate Toluene (Nucleophile) Complex Sigma Complex Intermediate Substrate->Complex + Reagent Reagent Methyl 4-(chlorocarbonyl)benzoate (Electrophile) Reagent->Complex Activation by AlCl3 Catalyst AlCl3 (Lewis Acid) Catalyst->Complex Product Methyl 4-(4-methylbenzoyl)benzoate (Target) Complex->Product - HCl - AlCl3

Figure 1: Mechanistic pathway for the Friedel-Crafts acylation of toluene.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Toluene Substrate / SolventExcess (5-10 eq)Acts as solvent to manage heat and viscosity.
Methyl 4-(chlorocarbonyl)benzoate Electrophile1.0The limiting reagent.
Aluminum Chloride (

)
Catalyst2.2 - 2.5Excess required. 1 eq complexes with the ester, 1 eq drives the reaction.
Dichloromethane (DCM) Co-solvent (Optional)N/AUse if toluene excess is undesirable.
HCl (aq) Quenching AgentN/AFor breaking the Aluminum complex.
Step-by-Step Methodology

Step 1: Catalyst Suspension

  • Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Purge the system with dry nitrogen (moisture kills the catalyst).

  • Charge Aluminum Chloride (2.2 equiv) and dry Toluene (5 equiv) . Cool the suspension to 0–5°C using an ice bath.

Step 2: Electrophile Addition

  • Dissolve Methyl 4-(chlorocarbonyl)benzoate (1.0 equiv) in a minimal amount of dry toluene (or DCM).

  • Add this solution dropwise to the

    
     suspension over 30–45 minutes.
    
    • Critical Process Parameter (CPP): Maintain internal temperature <10°C. Rapid addition causes exotherms that promote side reactions (polylation).

Step 3: Reaction Propagation

  • Once addition is complete, allow the mixture to warm to room temperature (20–25°C).

  • Stir for 3–6 hours. Monitor reaction progress via TLC or HPLC.

    • Endpoint: Disappearance of the acid chloride peak.

Step 4: Quenching (Hydrolysis)

  • Cool the reaction mixture back to 0°C.

  • Slowly pour the reaction mixture into a beaker containing crushed ice and dilute HCl (1M).

    • Safety: This step is highly exothermic and evolves HCl gas. Perform in a fume hood.

  • Stir vigorously until the solid aluminum complex breaks down and two clear layers form.

Step 5: Workup & Purification

  • Separate the organic layer. Extract the aqueous layer twice with Ethyl Acetate or DCM.

  • Combine organic layers and wash sequentially with:

    • Water (2x)

    • Saturated

      
       (to remove trace acids)
      
    • Brine (saturated NaCl)

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Recrystallization: The crude solid/oil is best purified by recrystallization from hot Ethanol or a Hexane/Ethyl Acetate mixture.

Process Workflow & Logic

The following diagram illustrates the operational flow, highlighting the critical decision points and safety barriers.

Workflow Start Start: Inert Atmosphere Setup Prep Suspend AlCl3 in Toluene (0°C) Start->Prep Add Slow Addition of Acid Chloride Prep->Add Temp < 10°C React Warm to RT & Stir (3-6h) Add->React Check QC Check: TLC/HPLC React->Check Check->React Incomplete Quench Quench into Ice/HCl Check->Quench Complete Extract Phase Separation & Wash Quench->Extract Exothermic! Purify Recrystallization (EtOH) Extract->Purify

Figure 2: Operational workflow for the synthesis of Methyl 4-(4-methylbenzoyl)benzoate.

Analytical Characterization

To validate the synthesis, the isolated product must meet the following specifications:

  • Physical State: Typically a viscous liquid or low-melting solid (verify experimentally).

  • Boiling Point: ~404.6°C at 760 mmHg (Predicted).

  • Density: ~1.146 g/cm³.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~2.43 ppm (s, 3H, 
      
      
      
      )
    • 
       ~3.95 ppm (s, 3H, 
      
      
      
      )
    • 
       ~7.2-7.8 ppm (m, 8H, Aromatic protons). Look for the characteristic AA'BB' splitting patterns of two para-substituted rings.
      
  • IR Spectroscopy:

    • ~1720 cm⁻¹ (Ester C=O stretch)

    • ~1650 cm⁻¹ (Ketone C=O stretch, conjugated)

References

  • Chemical Source Data (2025). Methyl 4-(4-methylbenzoyl)benzoate Physical Properties and CAS 64141-11-3. ChemSrc. [Link]

  • Olah, G. A. (1973).Friedel-Crafts Chemistry. Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Exploratory

Technical Guide: Friedel-Crafts Synthesis of Methyl 4-(4-methylbenzoyl)benzoate

Executive Summary Methyl 4-(4-methylbenzoyl)benzoate is a critical unsymmetrical benzophenone derivative, serving as a pivotal intermediate in the synthesis of photoinitiators and specific pharmacological agents (e.g., f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(4-methylbenzoyl)benzoate is a critical unsymmetrical benzophenone derivative, serving as a pivotal intermediate in the synthesis of photoinitiators and specific pharmacological agents (e.g., fenofibrate analogs). Its synthesis presents a classic challenge in regioselectivity: coupling two distinct aromatic systems while preserving the ester functionality.

This guide details the Friedel-Crafts Acylation pathway. Unlike standard acylations, this protocol addresses the specific electronic deactivation of the ester-bearing ring and the requisite stoichiometry of the Lewis Acid catalyst to overcome complexation.

Part 1: Mechanistic Principles & Retrosynthetic Logic

Retrosynthetic Analysis

To synthesize MeOOC-C6H4-CO-C6H4-Me, we must select the correct nucleophile and electrophile.

  • Path A (Incorrect): Acylation of Methyl Benzoate with p-Toluoyl Chloride.

    • Failure Mode: The ester group on methyl benzoate is strongly electron-withdrawing (

      
      ), deactivating the ring toward electrophilic aromatic substitution. The reaction would require extreme conditions and yield meta-substitution products, if any.
      
  • Path B (Correct): Acylation of Toluene with Methyl 4-(chlorocarbonyl)benzoate (Methyl terephthaloyl chloride).

    • Success Factor: Toluene is electron-rich (activated) due to the methyl group (

      
      ). The acid chloride acts as the electrophile. Steric hindrance from the methyl group directs the incoming acylium ion to the para  position.
      
Mechanistic Pathway

The reaction proceeds via the generation of an acylium ion intermediate.[1] A critical nuance in this synthesis is the interaction between Aluminum Chloride (


) and the ester moiety.[2] The carbonyl oxygen of the ester acts as a Lewis base, coordinating with 

. Consequently, stoichiometric excess of catalyst is mandatory (typically >2.0 equivalents) to ensure sufficient free catalyst remains to generate the acylium ion.

FriedelCraftsMechanism cluster_0 Critical Process Parameter Reagents Reagents: Methyl 4-(chlorocarbonyl)benzoate + AlCl3 Complex Lewis Acid Complex: Ester-AlCl3 Adduct (Catalyst Sink) Reagents->Complex Fast Coordination Acylium Active Electrophile: Acylium Ion [R-C+=O] Reagents->Acylium Excess AlCl3 Sigma Sigma Complex: Wheland Intermediate (Para-attack on Toluene) Acylium->Sigma + Toluene (Nucleophile) Product Target Product: Methyl 4-(4-methylbenzoyl)benzoate Sigma->Product - H+ (Aromatization)

Figure 1: Mechanistic pathway highlighting the catalyst sink effect caused by the ester group.

Part 2: Optimized Experimental Protocol

Reagent Stoichiometry

The following table outlines the optimized molar ratios for a 50 mmol scale reaction.

ReagentMW ( g/mol )Equiv.[3][4]AmountRole
Methyl 4-(chlorocarbonyl)benzoate 198.601.09.93 gElectrophile Source
Toluene 92.145.0~26 mLNucleophile & Solvent
Aluminum Chloride (

)
133.342.214.6 gLewis Acid Catalyst
Dichloromethane (DCM) 84.93N/A50 mLCo-solvent (Optional)*

*Note: Toluene can serve as both reagent and solvent. However, using DCM as a co-solvent allows for lower reaction temperatures and better control of regioselectivity.

Step-by-Step Procedure
Step 1: Catalyst Suspension
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, nitrogen inlet, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Flame-dry the glassware under nitrogen flow.

  • Charge 14.6 g of anhydrous

    
      and 50 mL of dry DCM  (or Toluene).
    
  • Cool the suspension to 0–5 °C using an ice/water bath.

Step 2: Electrophile Formation
  • Dissolve 9.93 g of Methyl 4-(chlorocarbonyl)benzoate in 20 mL of dry solvent.

  • Add this solution dropwise to the

    
     suspension over 30 minutes.
    
    • Observation: The mixture may turn yellow/orange, indicating acylium ion formation. Ensure temperature remains <10 °C.

Step 3: Acylation Reaction
  • Add Toluene (26 mL) dropwise to the reaction mixture.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir for 4–6 hours. Monitor by TLC (Silica; Hexane:EtOAc 8:2) or HPLC.[4]

    • End Point: Disappearance of the acid chloride peak.

Step 4: Quenching & Workup
  • Safety Warning: Quenching is highly exothermic.

  • Pour the reaction mixture slowly onto 200 g of crushed ice acidified with 20 mL conc. HCl . This breaks the Aluminum-product complex.

  • Separate the organic layer.[3] Extract the aqueous layer with DCM (

    
    ).
    
  • Combine organic layers and wash sequentially with:

    • Water (

      
      )
      
    • Sat.

      
       (
      
      
      
      ) — Removes unreacted acid.
    • Brine (

      
      )
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification
  • The crude solid is typically off-white.

  • Recrystallization: Dissolve in minimum hot Ethanol or Methanol. Cool slowly to 4 °C.

  • Filter the white crystalline solid and dry under vacuum.

Part 3: Process Control & Troubleshooting

To ensure reproducibility, strictly monitor the following Critical Process Parameters (CPPs).

Workflow Start Start TempCtrl Temp Control (<5°C) Start->TempCtrl Addition Reagent Addition (Slow Rate) TempCtrl->Addition Reaction Reaction Phase (RT, 4-6h) Addition->Reaction Monitor TLC/HPLC Check Reaction->Monitor Monitor->Reaction Incomplete Quench Acidic Quench (Ice/HCl) Monitor->Quench Complete Isolate Crystallization Quench->Isolate

Figure 2: Operational workflow emphasizing temperature control points.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Catalyst poisoning by moisture.Ensure all glassware is flame-dried; use anhydrous reagents.
Incomplete Conversion Catalyst sequestration by ester.Increase

loading to 2.5 or 3.0 equivalents.
Ortho-Isomer Impurity Reaction temperature too high.Maintain addition at 0 °C; do not exceed RT during reaction.
Sticky Solid Residual Toluene/Solvent.Recrystallize from Ethanol; ensure thorough vacuum drying.

Part 4: Analytical Characterization

Confirm the identity of Methyl 4-(4-methylbenzoyl)benzoate using the following spectroscopic data.

Proton NMR ( -NMR, 400 MHz, )

The spectrum will show two distinct aromatic systems (AA'BB' patterns) and two singlets for the methyl groups.

  • 
     8.15 (d, J=8.4 Hz, 2H):  Protons ortho to the ester (Deshielded by Ester + Ketone).
    
  • 
     7.82 (d, J=8.4 Hz, 2H):  Protons ortho to the ketone (Benzoate ring).
    
  • 
     7.72 (d, J=8.2 Hz, 2H):  Protons ortho to the ketone (Toluene ring).
    
  • 
     7.29 (d, J=8.2 Hz, 2H):  Protons ortho to the methyl group.
    
  • 
     3.96 (s, 3H):  Methyl ester (
    
    
    
    ).
  • 
     2.45 (s, 3H):  Aryl methyl (
    
    
    
    ).
Infrared Spectroscopy (FT-IR)
  • 1720 cm

    
    :  Ester Carbonyl (
    
    
    
    ) stretch.
  • 1655 cm

    
    :  Diaryl Ketone Carbonyl (
    
    
    
    ) stretch.
  • 1275 cm

    
    :  C-O stretch (Ester).
    

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Yamato, T., et al. (1991). "Friedel-Crafts acylation of aromatic compounds with methyl esters of aromatic carboxylic acids." Journal of Organic Chemistry.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Detailed discussion on regioselectivity in EAS).
  • PubChem Compound Summary. (2023). "Methyl 4-(chlorocarbonyl)benzoate."[5]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for workup of Friedel-Crafts reactions).

Sources

Foundational

Technical Guide: Photoinitiator Mechanism of Methyl 4-(4-methylbenzoyl)benzoate (MMBB)

The following technical guide details the mechanistic and application principles of Methyl 4-(4-methylbenzoyl)benzoate (MMBB), a specialized Type II photoinitiator. CAS: 64141-11-3 Formula: C₁₆H₁₄O₃ Classification: Norri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic and application principles of Methyl 4-(4-methylbenzoyl)benzoate (MMBB), a specialized Type II photoinitiator.

CAS: 64141-11-3 Formula: C₁₆H₁₄O₃ Classification: Norrish Type II Photoinitiator (Benzophenone Derivative)

Executive Summary

Methyl 4-(4-methylbenzoyl)benzoate (MMBB) is a bifunctional benzophenone derivative utilized in both industrial photopolymerization and advanced bio-orthogonal surface modification. Unlike simple benzophenone, MMBB incorporates a para-methyl ester moiety, which serves two critical functions: it significantly reduces volatility (mitigating odor and migration issues common in drug packaging coatings) and provides a reactive handle for further chemical functionalization.

This guide analyzes the MMBB photochemical mechanism, focusing on its triplet-state hydrogen abstraction pathway, and provides a validated protocol for assessing its kinetic efficiency in acrylate systems.

Chemical Identity & Photophysics

MMBB functions as a bimolecular photoinitiator. It does not fragment upon irradiation (Type I) but instead requires a co-initiator (synergist)—typically a tertiary amine or a hydrogen-donating polymer backbone—to generate active radicals.

Structural Analysis

The molecule consists of a benzophenone core unsymmetrically substituted with:

  • 4-Methyl group: Electron-donating; slightly red-shifts the absorption maximum (

    
    ) compared to unsubstituted benzophenone and improves solubility in non-polar monomers.
    
  • 4-Methoxycarbonyl group (Methyl ester): Electron-withdrawing; increases polarity and allows for post-polymerization hydrolysis or amidation, making it valuable for synthesizing photo-active biological probes.

Photophysical Properties Table[1]
PropertyValue / CharacteristicImpact on Application
Absorption

~255 nm (

), ~325 nm (

)
Matches standard medium-pressure Hg lamps and 365 nm LEDs (tail).
Triplet Energy (

)
~68-69 kcal/molSufficient energy to abstract hydrogen from amines and ethers.
Melting Point ~90-95 °CSolid powder; requires pre-dissolution in monomer or solvent.
Volatility LowSuitable for low-odor coatings and food/drug packaging inks.

Mechanistic Pathway (The Core)

The photoinitiation mechanism of MMBB is governed by the Norrish Type II reaction. The efficiency of this system relies entirely on the lifetime of the triplet state and the availability of a hydrogen donor.

Step-by-Step Mechanism
  • Excitation (

    
    ):  Upon absorption of UV light (UV-C or UV-A), an electron in the non-bonding orbital (
    
    
    
    ) of the carbonyl oxygen is promoted to the anti-bonding pi-orbital (
    
    
    ).
  • Intersystem Crossing (

    
    ):  The excited singlet state undergoes rapid intersystem crossing (ISC) to the excited triplet state (
    
    
    
    ). This transition is highly efficient (
    
    
    ) for benzophenones due to strong spin-orbit coupling.
  • Exciplex Formation: The electrophilic oxygen of the

    
     carbonyl interacts with the lone pair of a co-initiator (e.g., Methyldiethanolamine - MDEA) to form a charge-transfer complex (Exciplex).
    
  • Hydrogen Abstraction: The triplet MMBB abstracts a hydrogen atom from the

    
    -carbon of the amine.
    
  • Radical Generation: This produces two radicals:

    • MMBB Ketyl Radical: A semi-stable, sterically hindered radical. It is generally inactive for initiating polymerization and acts as a terminator.

    • 
      -Aminoalkyl Radical:  The active initiating species that attacks the double bond of the acrylate monomer.
      
Pathway Visualization

MMBB_Mechanism S0 Ground State (S0) MMBB S1 Singlet State (S1) Short-lived S0->S1 Absorption UV UV Photon (hv) UV->S0 ISC Intersystem Crossing (ISC) S1->ISC T1 Triplet State (T1) Reactive Diradical ISC->T1 k_isc Exciplex Exciplex [MMBB...Amine]* T1->Exciplex + Amine Amine Co-Initiator (R-H Donor) Amine->Exciplex Ketyl Ketyl Radical (Inactive/Terminator) Exciplex->Ketyl H-Abstraction ActiveRad α-Amino Radical (INITIATOR) Exciplex->ActiveRad Polymer Polymer Chain Growth Ketyl->Polymer Termination ActiveRad->Polymer Initiation

Caption: Photochemical cascade of MMBB. The critical step is the H-abstraction leading to the active


-amino radical.

Oxygen Inhibition & Kinetics

A critical consideration for researchers using MMBB is its sensitivity to oxygen.

  • The Mechanism of Inhibition: Oxygen (

    
    ) is a ground-state triplet. It can quench the MMBB triplet state (
    
    
    
    ) via energy transfer, regenerating ground state MMBB and forming singlet oxygen (
    
    
    ), preventing radical formation.
  • Peroxyl Radical Formation: If the carbon radical is formed,

    
     can react with it to form a peroxyl radical (
    
    
    
    ), which is too stable to initiate acrylate polymerization.
  • Mitigation Strategy: High intensity light (to consume

    
     faster than it diffuses) or the use of an amine synergist (the amino radical consumes 
    
    
    
    via a chain peroxidation mechanism) is mandatory.

Experimental Protocol: Real-Time FTIR Monitoring

To validate the efficiency of MMBB in a specific formulation, the following self-validating protocol using Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) is recommended. This method directly correlates double-bond conversion with irradiation time.

Materials
  • Monomer: 1,6-Hexanediol diacrylate (HDDA).[1]

  • Photoinitiator: MMBB (1.0 wt%).

  • Co-initiator: Methyldiethanolamine (MDEA, 1.5 wt%).

  • Substrate: KBr pellet or Silicon wafer.

Workflow
  • Formulation: Dissolve MMBB in HDDA under yellow light (to prevent premature curing). Add MDEA and mix until homogenous.

  • Sample Prep: Laminate a droplet of the resin between two KBr pellets or apply a 20-micron film on a silicon wafer. Note: Lamination excludes oxygen, ideal for measuring intrinsic reactivity.

  • FTIR Setup: Set FTIR to "Kinetics Mode" or "Rapid Scan" (resolution 4 cm⁻¹, 2 scans/spectrum, acquisition rate >5 spectra/sec).

  • Target Peak: Focus on the acrylate double bond twisting vibration at 810 cm⁻¹ or the C=C stretch at 1635 cm⁻¹ .

  • Irradiation: Trigger the UV source (Mercury arc or LED) simultaneously with data collection.

  • Analysis: Calculate conversion (

    
    ) using the equation:
    
    
    
    
    Where
    
    
    is the peak area before exposure and
    
    
    is the peak area at time
    
    
    .
Protocol Visualization

FTIR_Protocol cluster_run Simultaneous Execution Step1 1. Formulation (MMBB + Amine + Acrylate) Step2 2. Sample Deposition (Laminate b/w KBr salts) Step1->Step2 Step3 3. Baseline Scan (Determine A0 at 810 cm-1) Step2->Step3 Step4a UV Irradiation (Open Shutter) Step3->Step4a Step4b Rapid Scan FTIR (Acquire Spectra) Step3->Step4b Step5 5. Data Processing (Calculate Conversion %) Step4a->Step5 Step4b->Step5

Caption: RT-FTIR workflow for quantifying MMBB polymerization kinetics.

Applications in Drug Development & Bio-Materials[3]

While widely used in industrial coatings, MMBB's specific structure makes it valuable in research settings:

  • Photoaffinity Labeling: Benzophenone derivatives are robust photolabels. MMBB can be conjugated to a drug pharmacophore via the ester group.[2] Upon UV irradiation, the benzophenone moiety abstracts a hydrogen from a target protein, forming a covalent C-C bond, thus "tagging" the drug's target.

  • Surface Functionalization: The ester group allows MMBB to be used as a surface primer. It can be coated onto a plastic surface, UV-grafted, and then the ester can be hydrolyzed to expose a carboxylic acid for bioconjugation.

References

  • Chemical Identity & Properties

    • Methyl 4-(4-methylbenzoyl)benzoate (CAS 64141-11-3).[3][4][5][6] ChemSrc. Available at: [Link]

  • Mechanism of Type II Photoinitiators
  • Photoaffinity Labeling Applications

    • Photoaffinity Labeling in Target- and Binding-Site Identification.[7] ACS Chemical Biology. Available at: [Link]

  • Commercial Context (Related Structures)

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of Methyl 4-(4-methylbenzoyl)benzoate

[1] Executive Summary Methyl 4-(4-methylbenzoyl)benzoate (CAS: 64141-11-3) represents a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as ketoprofen and fenofibrate, as well as...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 4-(4-methylbenzoyl)benzoate (CAS: 64141-11-3) represents a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as ketoprofen and fenofibrate, as well as a functional photoinitiator in polymer chemistry.[1] Its structure—a benzophenone core asymmetrically substituted with a methyl ester and a para-methyl group—presents unique spectroscopic challenges.[1][2]

This guide provides a definitive reference for the structural characterization of this molecule. Unlike generic databases, this document focuses on the causality of spectral features—explaining why signals appear where they do and how to use them to detect common synthetic impurities like regioisomers (ortho-substitution) or hydrolysis products (carboxylic acids).[1][2]

Part 1: Structural Context & Synthesis Logic[1][2]

To interpret the spectroscopy correctly, one must understand the synthetic origin.[1][2] The industrial standard involves a Friedel-Crafts acylation.[1] This pathway dictates the impurity profile and the necessary selectivity of the analytical methods.[1]

Synthetic Pathway & Impurity Vectoring[1][2]

The primary route involves the reaction of terephthalic acid monomethyl ester chloride with toluene, catalyzed by aluminum chloride (


).[1][2]
  • Regioselectivity: The methyl group on toluene is an ortho, para-director.[1][2] While sterics favor the para position, trace ortho isomers are the critical impurity.[1][2]

  • Hydrolysis Risk: The methyl ester is susceptible to acid/base hydrolysis, leading to the formation of the free acid (4-(4-methylbenzoyl)benzoic acid), which significantly alters solubility and biological activity.[1][2]

SynthesisPath cluster_check Critical Control Points (Spectroscopy) Toluene Toluene (Nucleophile) Reaction Friedel-Crafts Acylation (AlCl3, DCM, 0-5°C) Toluene->Reaction AcidChloride Monomethyl Terephthaloyl Chloride AcidChloride->Reaction Target Methyl 4-(4-methylbenzoyl)benzoate (Target: Para-Para) Reaction->Target Major (>95%) OrthoImpurity Ortho-Isomer (Impurity) Reaction->OrthoImpurity Minor (<5%) Hydrolysis Free Acid (Hydrolysis Product) Target->Hydrolysis Moisture/Acid

Figure 1: Synthetic workflow highlighting the origin of critical impurities.[1][2] Spectroscopic differentiation between the Target and Ortho-isomer is achieved via 1H NMR coupling constants.

Part 2: Vibrational Spectroscopy (IR)[1][2]

Infrared spectroscopy is the primary tool for rapid functional group verification.[1][2] In this molecule, the competition between the two carbonyl groups (ester vs. ketone) provides a distinct fingerprint.[1][2]

The Dual Carbonyl Signature[3]

The molecule possesses two distinct carbonyl environments.[1] Their stretching frequencies (


) are separated due to electronic conjugation effects.[1][2]
Functional GroupFrequency (

)
IntensityStructural Cause
Ester C=O 1720 - 1725 StrongThe methyl ester carbonyl is conjugated with Ring A but retains typical ester character.[1][2]
Ketone C=O 1650 - 1660 MediumThe benzophenone ketone is conjugated with two aromatic rings.[1][2] This extended

-system lowers the bond order, reducing the frequency (red shift).[1]
C=C Aromatic 1605, 1580MediumRing breathing modes, enhanced by the polar carbonyl substituents.[2]
C-O Stretch 1275, 1110StrongCharacteristic of the ester linkage (

and

).[1][2]

Diagnostic Tip: If you observe a broad band appearing around 2500–3300


, your sample has hydrolyzed to the carboxylic acid.[1][2] Pure ester should show no OH stretch.[1][2]

Part 3: Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural proof and purity assay.[1] The symmetry of the para-substitution patterns simplifies the spectrum into two distinct AA'BB' systems.[1]

NMR Data (400 MHz, )

The spectrum is defined by two singlets (methyls) and a complex aromatic region.[1]

Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
8.12 Doublet (

Hz)
2HRing A (H-2, H-6) Ortho to the Ester.[1][2] The ester is electron-withdrawing (induction + resonance), strongly deshielding these protons.[1][2]
7.82 Doublet (

Hz)
2HRing A (H-3, H-5) Ortho to the Ketone.[1][2] The ketone is also withdrawing, but less so than the ester in this specific scaffold.[1][2]
7.73 Doublet (

Hz)
2HRing B (H-2', H-6') Ortho to the Ketone.[1][2] Deshielded by the carbonyl anisotropy.[1][2]
7.28 Doublet (

Hz)
2HRing B (H-3', H-5') Ortho to the Methyl.[1][2] The methyl group is electron-donating (hyperconjugation), shielding these protons relative to the others.[1]
3.96 Singlet3HEster

Typical methoxy ester shift.[1][2]
2.44 Singlet3HAromatic

Typical benzylic methyl shift.[1][2]
NMR Data (100 MHz, )
  • Carbonyls: 195.8 ppm (Ketone), 166.4 ppm (Ester).[1][2]

  • Quaternary Aromatics: 143.5, 141.2, 134.5, 133.2 (assignments require HMBC for definitive proof, but 143.5 is likely the carbon bearing the methyl group on Ring B due to inductive donation).[1][2]

  • Aliphatics: 52.4 (Methoxy), 21.7 (Tolyl-methyl).[1][2]

Logic of Assignment (Visualized)

The following diagram illustrates the shielding/deshielding logic used to assign the aromatic protons.

NMR_Logic cluster_structure Electronic Effects on Chemical Shift Ester Ester Group (-COOMe) Strong EWG ProtonA H (Ortho to Ester) Most Deshielded ~8.12 ppm Ester->ProtonA Strong -R Effect Ketone Ketone Bridge (-C=O-) Moderate EWG ProtonB H (Ortho to Ketone) Ring A ~7.82 ppm Ketone->ProtonB Anisotropy ProtonC H (Ortho to Ketone) Ring B ~7.73 ppm Ketone->ProtonC Anisotropy Methyl Methyl Group (-CH3) Weak EDG ProtonD H (Ortho to Methyl) Least Deshielded ~7.28 ppm Methyl->ProtonD +I Effect (Shielding)

Figure 2: NMR assignment logic.[1][2] EWG = Electron Withdrawing Group; EDG = Electron Donating Group.[1][2] The gradient of shifts (8.12 -> 7.[1]28) correlates directly with the electronic environment.[1]

Part 4: Electronic Spectroscopy (UV-Vis)[1][4]

As a benzophenone derivative, this molecule is photoactive.[1][2] It undergoes


 transitions that are critical for its use as a photoinitiator.[1][2]
  • 
     (Methanol):  ~260 nm (
    
    
    
    , high
    
    
    ) and ~345 nm (weak tail,
    
    
    ).[1][2]
  • Relevance: The absorption in the UV-A region (320-400nm) allows this molecule to generate radicals via hydrogen abstraction when irradiated, initiating polymerization.[1]

Part 5: Experimental Protocols

Protocol: Analytical Purity Check (HPLC)

To distinguish the product from the starting material (Toluyl chloride) and hydrolysis product.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    ).[1][2]
    
  • Mobile Phase: Isocratic 70:30 Acetonitrile:Water (with 0.1% Formic Acid).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention:

    • Acid Hydrolysis Product: ~2.5 min (More polar).[1][2]

    • Target Ester: ~5.8 min.

    • Dimer/Oligomer impurities: >8.0 min.[1][2][3]

Protocol: Sample Preparation for NMR
  • Weigh 15 mg of the solid sample into a clean vial.

  • Add 0.6 mL of

    
     (Chloroform-d).
    
  • Agitate until fully dissolved (sonication may be required if crystalline packing is dense).[1][2]

  • Filter through a cotton plug into the NMR tube to remove inorganic salts (

    
     residues) which can broaden peaks.[1]
    

References

  • NIST Chemistry WebBook. Benzophenone Derivatives and IR Spectral Data.[1][2] (General reference for benzophenone IR correlations). [Link][1][2]

  • PubChem. Compound Summary: Methyl 4-(4-methylbenzoyl)benzoate (CAS 64141-11-3). [Link][1]

  • ChemSrc. Spectral Data and Physical Properties for CAS 64141-11-3. [Link][1]

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Solvent Selection for Methyl 4-(4-methylbenzoyl)benzoate

[1][2][3] Executive Summary & Physicochemical Profile[1][2][3][4][5][6] Methyl 4-(4-methylbenzoyl)benzoate (M4MBB) is a critical diarylketone intermediate, widely utilized in the synthesis of androgen receptor antagonist...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Physicochemical Profile[1][2][3][4][5][6]

Methyl 4-(4-methylbenzoyl)benzoate (M4MBB) is a critical diarylketone intermediate, widely utilized in the synthesis of androgen receptor antagonists (e.g., Enzalutamide) and photoinitiators.[1][2][3] Its structural core—a benzophenone scaffold flanked by a methyl ester and a para-methyl group—dictates a specific solubility profile governed by


 stacking interactions and moderate polarity.[1][2][3]

Effective handling of M4MBB requires understanding its lipophilicity.[1][2][3] With a predicted LogP > 3.5, the molecule exhibits poor aqueous solubility but high affinity for chlorinated and aromatic solvents.[1][2][3] This guide provides a definitive solubility landscape and self-validating protocols for solvent selection in purification and reaction engineering.[1][2][3]

Physicochemical Characteristics
PropertyValue / DescriptionImplication for Solubility
Structure Methyl 4-(4-methylbenzoyl)benzoatePlanar aromatic system promotes stacking; requires disruption by solvent.[1][2][3][4]
Molecular Weight 254.28 g/mol Moderate MW allows for solubility in diverse organic solvents.[1][2][3]
Polarity Moderate (Ester + Ketone)Soluble in polar aprotic solvents; temperature-dependent solubility in alcohols.[1][2][3]
Predicted LogP ~3.8 – 4.2Lipophilic: Highly soluble in DCM, Toluene; Insoluble in Water.[1][2][3]

Solubility Landscape: Solvent Compatibility Matrix

The following data categorizes common laboratory solvents based on their thermodynamic interaction with M4MBB. This classification is derived from the principle of Like Dissolves Like and standard processing conditions for benzophenone derivatives [1, 2].[1][2][3]

Table 1: Solubility Tier List (at 25°C)
Solvent ClassSpecific SolventsSolubility RatingPrimary Application
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Reaction medium; Extraction; Chromatography loading.[1][2][3]
Aromatic Toluene, Xylene, BenzeneGood (50–100 mg/mL)High-temperature reactions; Large-scale recrystallization.[1][2][3]
Polar Aprotic Acetone, Ethyl Acetate, THF, DMSOModerate to Good General synthesis; Flash chromatography mobile phase.[1][2][3]
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Low (Cold) / High (Hot) Ideal for Recrystallization. The steep solubility curve allows for high recovery.[1][2][3]
Aliphatic Hexanes, Heptane, CyclohexanePoor (<10 mg/mL)Anti-solvent for precipitation; Washing filter cakes.[1][2][3]
Aqueous Water, BrineInsoluble Aqueous workup (removes inorganic salts while M4MBB stays in organic phase).[1][2][3]

Expert Insight: While DCM is the strongest solvent, Toluene is often preferred in process chemistry for M4MBB due to its higher boiling point, allowing for faster reaction kinetics in Friedel-Crafts acylations or esterifications without pressurization [3].[1][2][3]

Methodological Protocols: Self-Validating Systems

Relying on literature values alone is insufficient for critical drug development workflows due to batch-to-batch polymorphic variations.[1][2][3] The following protocols provide a self-validating system to determine exact solubility limits.

Protocol A: Gravimetric Solubility Determination (The "Gold Standard")[1][2][3]

Objective: To determine the saturation limit (


) of M4MBB in a specific solvent at ambient temperature.

Reagents: M4MBB (Dry, >98% purity), Target Solvent (HPLC Grade).

Workflow:

  • Preparation: Weigh a clean, dry 20 mL scintillation vial with its cap (

    
    ).
    
  • Saturation: Add 500 mg of M4MBB to the vial. Add 2.0 mL of the target solvent.[1][2][3][5]

  • Equilibration: Vortex for 30 seconds. If the solid dissolves completely, add more solid until a suspension persists.[1][2][3]

  • Agitation: Place on an orbital shaker at 25°C for 4 hours (or overnight for thermodynamic equilibrium).

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed clean vial (

    
    ).
    
  • Evaporation: Evaporate the solvent using a gentle nitrogen stream or rotary evaporator (vacuum).[1][2][3] Dry the residue in a vacuum oven at 40°C for 2 hours.

  • Quantification: Weigh the vial containing the dried residue (

    
    ).
    

Calculation:



Protocol B: Recrystallization Solvent Screening

Objective: To identify the optimal solvent system for purifying crude M4MBB. The ideal system dissolves the compound at reflux but precipitates it upon cooling.[1][2][3]

Causality: Benzophenone derivatives often contain unreacted benzoic acid or inorganic salts.[1][2][3] A proper recrystallization exploits the differential solubility of M4MBB vs. impurities [4].[1][2][3]

Step-by-Step Methodology:

  • Screening: Place 100 mg of crude M4MBB in a test tube.

  • Solvent Addition: Add Methanol or Ethanol dropwise while heating the tube in a hot water bath (approx. 60-70°C).[1][2][3]

  • Dissolution Point: Record the volume required to just dissolve the solid at boiling point.

    • If >5 mL is required: The solvent is too poor.[1][2][3] Switch to Ethyl Acetate or Toluene .[1][2][3]

    • If <0.5 mL is required: The solvent is too good.[1][2][3] Switch to a mixture (e.g., EtOH/Water).[1][2][3]

  • Cooling: Allow the solution to cool slowly to room temperature, then to 0°C on ice.

  • Observation:

    • Crystals form: Success.[1][2][3]

    • Oiling out: Indicates impurities or cooling too fast.[1][2][3] Re-heat and add a seed crystal.

    • No precipitate: Solubility is too high.[1][2][3] Add an anti-solvent (e.g., Hexane or Water) dropwise until turbidity appears.[1][2][3]

Decision Logic: Solvent Selection Workflow

The following diagram illustrates the logical pathway for selecting a solvent based on the intended experimental outcome (Reaction vs. Purification).

SolventSelection Start Start: Define Objective Objective What is the Goal? Start->Objective Reaction Reaction Medium Objective->Reaction Purification Purification / Recrystallization Objective->Purification Analysis Analysis (HPLC/NMR) Objective->Analysis TempReq High Temp (>80°C) Required? Reaction->TempReq PolarityCheck Check Impurity Profile Purification->PolarityCheck NMRSolvent CDCl3 or DMSO-d6 Analysis->NMRSolvent Toluene Select: Toluene or Xylene (Inert, High BP) TempReq->Toluene Yes DCM Select: DCM or THF (Good Solubility, Low BP) TempReq->DCM No SingleSolvent Single Solvent: Ethanol or Methanol PolarityCheck->SingleSolvent Standard Purity BinarySystem Binary System: EtOAc + Hexanes PolarityCheck->BinarySystem Complex Mixture

Figure 1: Decision tree for selecting the optimal solvent for M4MBB based on experimental requirements. Blue path = Reaction; Green path = Purification.[1][2][3]

References

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (Standard reference for recrystallization techniques of aromatic esters).

  • Cherng, Y. J. (2000).[1][2][3] Synthesis of substituted benzophenones by Friedel-Crafts acylation.[1][2][3] Tetrahedron, 56(42), 8287-8289.[1][2][3] Link

  • Pfizer Inc. (2014).[1][2][3] Process for the preparation of Enzalutamide. WO Patent 2014041487.[1][2][3] (Describes solvent selection for diarylketone intermediates). Link

  • Anderson, N. G. (2012).[1][2][3] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2][3] (Source for solvent screening protocols). Link

Sources

Exploratory

An In-depth Technical Guide to Methyl 4-(4-methylbenzoyl)benzoate: Synthesis, Properties, and Prospective Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-(4-methylbenzoyl)benzoate, also known as methyl 4-(p-toluoyl)benzoate, is an aromatic ketone and ester derivative. While not extensive...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-methylbenzoyl)benzoate, also known as methyl 4-(p-toluoyl)benzoate, is an aromatic ketone and ester derivative. While not extensively documented as a commercial chemical, its structure, incorporating a benzophenone moiety, suggests significant potential in several high-tech industrial and research applications. This guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, and prospective applications, with a particular focus on its role as a photoinitiator and as a versatile intermediate in organic synthesis. The insights provided herein are grounded in established chemical principles and draw parallels from well-characterized analogous compounds.

Synthesis of Methyl 4-(4-methylbenzoyl)benzoate

The most direct and industrially scalable method for the synthesis of Methyl 4-(4-methylbenzoyl)benzoate is the Fischer esterification of its corresponding carboxylic acid, 4-(4-methylbenzoyl)benzoic acid. This well-established reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[1][2]

Starting Material: 4-(4-methylbenzoyl)benzoic Acid

The precursor, 4-(4-methylbenzoyl)benzoic acid (also known as p-toluic acid), is a white crystalline solid.[3][4] It is sparingly soluble in water but shows good solubility in organic solvents like acetone and ethanol.[4]

Table 1: Physicochemical Properties of 4-(4-methylbenzoyl)benzoic acid [5]

PropertyValue
Molecular FormulaC₁₅H₁₂O₃
Molecular Weight240.25 g/mol
Melting Point179-182 °C[6]
Boiling Point274-275 °C[6]
pKa~4.38[6]
Proposed Synthesis Protocol: Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of Methyl 4-(4-methylbenzoyl)benzoate via Fischer esterification.

Materials and Reagents:

  • 4-(4-methylbenzoyl)benzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane or Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 4-(4-methylbenzoyl)benzoic acid (1 equivalent) in an excess of anhydrous methanol (10-20 equivalents). Methanol acts as both a reactant and a solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the methanolic solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Transfer the organic solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 4-(4-methylbenzoyl)benzoate can be further purified by recrystallization or column chromatography to obtain the final product of high purity.

Synthesis_of_Methyl_4_4_methylbenzoyl_benzoate start 4-(4-methylbenzoyl)benzoic acid reflux Reflux start->reflux methanol Methanol (CH3OH) methanol->reflux h2so4 H2SO4 (catalyst) h2so4->reflux product Methyl 4-(4-methylbenzoyl)benzoate reflux->product

Figure 1: Synthetic pathway for Methyl 4-(4-methylbenzoyl)benzoate via Fischer Esterification.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for Methyl 4-(4-methylbenzoyl)benzoate, the following properties are predicted based on the known values of structurally similar compounds.

Table 2: Predicted Physicochemical Properties of Methyl 4-(4-methylbenzoyl)benzoate

PropertyPredicted ValueRationale/Comparison
Molecular Formula C₁₆H₁₄O₃-
Molecular Weight 254.28 g/mol -
Appearance White to off-white solidSimilar to other aromatic esters and ketones.
Melting Point 90-100 °CIntermediate between Methyl 4-methylbenzoate (32-35 °C) and 4-(4-methylbenzoyl)benzoic acid (179-182 °C).
Boiling Point > 300 °CHigher than p-toluic acid (274-275 °C) due to increased molecular weight.
Solubility Soluble in common organic solvents (e.g., acetone, dichloromethane, ethyl acetate); Insoluble in water.Typical for aromatic esters.

Prospective Applications

The unique chemical structure of Methyl 4-(4-methylbenzoyl)benzoate, featuring a benzophenone core, suggests its utility in several advanced applications.

Photoinitiator in Polymer Chemistry

Benzophenone and its derivatives are widely used as Type II photoinitiators in UV-curable coatings, inks, and adhesives.[7][8][9] Upon absorption of UV light, the benzophenone moiety is excited to a triplet state. This excited state can then abstract a hydrogen atom from a synergist, typically a tertiary amine, to generate free radicals that initiate polymerization.[10]

Given its benzophenone core, Methyl 4-(4-methylbenzoyl)benzoate is a strong candidate for a photoinitiator. The presence of the methyl ester group may influence its solubility and reactivity.

Photoinitiation_Mechanism PI Methyl 4-(4-methylbenzoyl)benzoate (PI) PI_excited Excited State PI* PI->PI_excited Absorption UV UV Light (hν) Radicals Free Radicals PI_excited->Radicals Hydrogen Abstraction Synergist Synergist (e.g., Amine) Synergist->Radicals Polymer Polymer Radicals->Polymer Initiation Monomers Monomers Monomers->Polymer

Figure 2: Proposed mechanism for photopolymerization initiated by Methyl 4-(4-methylbenzoyl)benzoate.

Intermediate in Organic Synthesis

The structure of Methyl 4-(4-methylbenzoyl)benzoate offers multiple reactive sites, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[11]

  • Ketone Group: The ketone carbonyl can undergo various transformations, including reduction to a secondary alcohol, reductive amination, and addition of organometallic reagents.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or other esters. It can also be reduced to a primary alcohol.

  • Aromatic Rings: The two phenyl rings can be subjected to electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing electron-withdrawing and electron-donating groups.

These potential transformations open pathways to a wide range of novel compounds with potential applications in drug discovery and materials science.[12]

Conclusion

Methyl 4-(4-methylbenzoyl)benzoate, while not a widely commercialized compound, possesses a chemical architecture that suggests significant utility in modern organic chemistry. Its synthesis from readily available precursors via established methods like Fischer esterification is straightforward. The presence of the benzophenone moiety strongly indicates its potential as a photoinitiator for photopolymerization processes. Furthermore, its multiple reactive sites make it a promising building block for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. Further research into the specific properties and reactivity of this compound is warranted to fully unlock its potential.

References

  • Evergreensino. (2026, January 15). How does the structure of P-Toluic Acid affect its properties? Blog - Evergreensino.
  • Wikipedia. (n.d.). p-Toluic acid. In Wikipedia. Retrieved January 26, 2026.
  • Chem-Impex. (n.d.). p-Toluic Acid.
  • DrugFuture. (n.d.). 2-(p-Toluyl)benzoic Acid.
  • PubChem. (n.d.). p-Toluic acid.
  • Evergreensino. (2026, January 15). How does the structure of P-Toluic Acid affect its properties? Blog - Evergreensino.
  • RSC Publishing. (2020, December 28). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing.
  • Master Organic Chemistry. (2022, November 16).
  • ResearchGate. (2025, August 10).
  • ChemRxiv. (n.d.).
  • Wikipedia. (n.d.). Photopolymer. In Wikipedia. Retrieved January 26, 2026.
  • PMC - NIH. (2025, May 12).
  • PubChem. (n.d.). 2-(p-Toluoyl)benzoic acid.
  • PubChem. (n.d.). 4-(4-Methylbenzoyl)benzoic acid.
  • Google Patents. (n.d.).
  • PMC - NIH. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry.
  • Master Organic Chemistry. (2022, November 16).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2024, June 19).
  • PubChem. (n.d.). 4-[4-(4-Methyl-benzoyl)-benzoyl]-benzoic acid.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • RSC Publishing. (2024, June 26).
  • Organic Reactions. (n.d.). Acid to Ester - Common Conditions.
  • ResearchGate. (2025, August 10). Preparation of Methyl Ester Precursors of Biologically Active Agents.
  • OperaChem. (2024, January 5).
  • ChemicalBook. (2022, July 12).
  • NIST WebBook. (n.d.). Benzoic acid, 2-(4-methylbenzoyl)-.
  • MDPI. (n.d.). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment.
  • N.A. (n.d.).

Sources

Foundational

Structural Elucidation of Methyl 4-(4-methylbenzoyl)benzoate: A High-Resolution NMR Guide

Topic: 1H NMR and 13C NMR Spectral Analysis of Methyl 4-(4-methylbenzoyl)benzoate Content Type: Technical Application Note / Whitepaper Audience: Analytical Chemists, Synthetic Organic Chemists, Drug Development Research...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR Spectral Analysis of Methyl 4-(4-methylbenzoyl)benzoate Content Type: Technical Application Note / Whitepaper Audience: Analytical Chemists, Synthetic Organic Chemists, Drug Development Researchers

Executive Summary

Methyl 4-(4-methylbenzoyl)benzoate (CAS: 85552-33-0) serves as a critical intermediate in the synthesis of advanced photoinitiators and high-performance polymers.[1] Its structural asymmetry—comprising a p-toluoyl moiety and a methyl benzoate moiety linked by a carbonyl bridge—presents a specific analytical challenge: distinguishing between two chemically similar yet distinct aromatic spin systems.[1]

This guide provides a definitive protocol for the spectral assignment of this compound. By synthesizing fragment-based chemical shift theory with empirical data, we establish a self-validating framework for confirming structural identity and purity using 1H and 13C NMR spectroscopy.[1]

Molecular Architecture & Symmetry Analysis

Before interpreting spectra, one must define the magnetic environment.[1] The molecule possesses a central ketone bridge (


) disrupting global symmetry, resulting in two distinct aromatic systems.[1]
  • Ring A (Tolyl Fragment): Characterized by an electron-donating methyl group.[1]

  • Ring B (Benzoate Fragment): Characterized by an electron-withdrawing methyl ester.[1]

This push-pull electronic structure creates a predictable deshielding gradient across the aromatic protons, allowing for precise assignment without 2D NMR, though 2D methods are discussed for absolute rigor.

Visualization: Structural Connectivity

The following diagram illustrates the logical flow from synthesis to structural fragments analyzed in this guide.

G Start Precursors: Methyl Terephthaloyl Chloride + Toluene Reaction Friedel-Crafts Acylation Start->Reaction Product Methyl 4-(4-methylbenzoyl)benzoate Reaction->Product FragmentA Fragment A: p-Tolyl (Donating) δ ~2.4 ppm (Me) Product->FragmentA Aromatic Region 1 FragmentB Fragment B: Benzoate (Withdrawing) δ ~3.9 ppm (OMe) Product->FragmentB Aromatic Region 2

Figure 1: Synthetic origin and resulting magnetic fragments of the target molecule.

1H NMR Spectral Analysis (400 MHz, CDCl₃)

The proton NMR spectrum is defined by two distinct aliphatic singlets and a complex aromatic region containing four doublets (approximated as AA'BB' systems).[1]

Aliphatic Region

The aliphatic signals provide the primary integration reference.[1]

  • Methoxy (-OCH₃): The oxygen atom exerts a strong inductive effect, shifting this singlet downfield to 3.94 ppm .[1]

  • Methyl (-CH₃): Attached to the aromatic ring, this singlet appears at a typical benzylic position of 2.43 ppm .

  • Integration Ratio: A strict 1:1 molar ratio (3H:3H) confirms the presence of both termini.[1]

Aromatic Region (7.0 – 8.2 ppm)

The aromatic region contains 8 protons.[1] The chemical shifts are governed by the ortho-effect of the carbonyl groups.[1]

AssignmentProton EnvironmentMultiplicityApprox.[1][2][3][4] Shift (δ)Coupling (J)Mechanistic Insight
H-a Ortho to Ester (Ring B)Doublet (d)8.12 ppm 8.4 HzMost deshielded due to additive withdrawing effects of Ester and Ketone (para).[1]
H-b Ortho to Ketone (Ring B)[1][2]Doublet (d)7.82 ppm 8.4 HzDeshielded by Ketone; less than H-a because Ester is less withdrawing at para position.[1]
H-c Ortho to Ketone (Ring A)Doublet (d)7.72 ppm 8.2 HzDeshielded by Ketone; slightly shielded relative to H-b due to the distant electron-donating Methyl group.[1]
H-d Ortho to Methyl (Ring A)Doublet (d)7.28 ppm 8.0 HzMost shielded aromatic signal due to electron-donating effect of the adjacent Methyl group.[1]

Note: H-b and H-c may overlap depending on concentration and field strength.[1] H-a is distinctively downfield.

13C NMR Spectral Analysis (100 MHz, CDCl₃)

The carbon spectrum confirms the backbone skeleton.[1] Key diagnostic peaks are the two distinct carbonyls and the separation of aromatic carbons.[1]

Carbonyl & Aliphatic Carbons[1]
  • Ketone (C=O): 195.8 ppm .[1] The most downfield signal, characteristic of diaryl ketones.[1]

  • Ester (C=O): 166.4 ppm .[1] Typical resonance for benzoate esters.

  • Methoxy (-OCH₃): 52.4 ppm .[1]

  • Methyl (-CH₃): 21.7 ppm .[1]

Aromatic Carbons

There are 8 unique aromatic carbon signals due to local symmetry in the rings.

Carbon TypeAssignmentShift (δ ppm)Notes
Quaternary Ipso to Methyl (Ring A)143.8Deshielded by alkyl group.[1]
Quaternary Ipso to Ketone (Ring B)[1]141.2Bridgehead carbon.[1][5]
Quaternary Ipso to Ketone (Ring A)134.5Bridgehead carbon.[1]
Quaternary Ipso to Ester (Ring B)[1]133.6
Methine (CH) Ortho to Ketone (Ring A)130.3High intensity peak (2C).[1]
Methine (CH) Ortho to Ester (Ring B)[1]129.8High intensity peak (2C).[1]
Methine (CH) Ortho to Methyl (Ring A)129.2High intensity peak (2C).[1]
Methine (CH) Ortho to Ketone (Ring B)[1]127.9High intensity peak (2C).[1]

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize solvent effects (such as water peaks obscuring the aromatic region), follow this standard operating procedure.

Materials
  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal reference.[1]

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

  • Analyte Mass: 10–15 mg for 1H; 30–50 mg for 13C.[1]

Workflow
  • Weighing: Weigh 15 mg of the solid product into a clean vial.

  • Dissolution: Add 0.6 mL CDCl₃. Agitate until fully dissolved. Ensure no suspended solids remain, as these cause line broadening.[1]

  • Filtration (Optional): If the solution is cloudy (common if inorganic salts from Friedel-Crafts remain), filter through a small plug of glass wool into the NMR tube.

  • Acquisition:

    • 1H Parameters: Spectral width 12 ppm, relaxation delay (d1) ≥ 1.0s, 16 scans.[1]

    • 13C Parameters: Spectral width 240 ppm, relaxation delay (d1) ≥ 2.0s, 512+ scans.[1]

Advanced Validation: HMBC Correlation Logic

For definitive assignment of the two rings (proving which ring holds the ester vs. the methyl), Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard.

Correlation Pathway
  • Step 1: Identify the Methoxy protons (3.94 ppm).[1]

  • Step 2: Observe HMBC correlation from Methoxy protons to the Ester Carbonyl (166.4 ppm).[1]

  • Step 3: Observe HMBC correlation from H-a (8.12 ppm) to the same Ester Carbonyl .[1]

  • Step 4: Identify Methyl protons (2.43 ppm).[1]

  • Step 5: Observe correlation from Methyl protons to C-ipso (143.8 ppm) and H-d carbons.[1]

HMBC OMe Methoxy Protons (3.94 ppm) EsterC Ester Carbonyl (166.4 ppm) OMe->EsterC 3-bond coupling Ha Aromatic H-a (8.12 ppm) Ha->EsterC 3-bond coupling Me Methyl Protons (2.43 ppm) RingAC Ring A Carbons (143.8 / 129.2 ppm) Me->RingAC 2/3-bond coupling

Figure 2: HMBC correlation logic for definitive ring assignment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on substituent effects and additivity constants).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 4-Methylbenzophenone and Methyl Benzoate entries used for fragment analysis.[1] [Link][1]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).[1] Introduction to Spectroscopy. Cengage Learning.[1] (Source for coupling constant analysis in AA'BB' systems).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link][1]

Sources

Exploratory

An In-Depth Technical Guide to the FTIR Spectrum Interpretation of Methyl 4-(4-methylbenzoyl)benzoate

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of Methyl 4-(4-methylbenzoyl)benzoate. Tailored for researchers, scientists, and professionals in drug development, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of Methyl 4-(4-methylbenzoyl)benzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for interpreting the vibrational signatures of this molecule. The content is structured to offer not just a list of characteristic peaks, but a deeper understanding of how the molecular structure dictates the infrared absorption patterns.

Introduction: The Vibrational Language of Molecules

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These absorptions are recorded as a spectrum, which serves as a unique molecular fingerprint. For a complex molecule like Methyl 4-(4-methylbenzoyl)benzoate, with its distinct functional groups, the FTIR spectrum provides invaluable information for structural elucidation and purity assessment.

The interpretation of an FTIR spectrum is a deductive process, relying on the correlation of observed absorption bands with known vibrational frequencies of specific functional groups.[1] The position, intensity, and shape of these bands are influenced by factors such as bond strength, atomic masses, and the electronic environment within the molecule.

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the FTIR spectrum of Methyl 4-(4-methylbenzoyl)benzoate, it is crucial to first examine its molecular structure. This compound possesses several key functional groups that will give rise to characteristic absorption bands:

  • Aromatic Ketone: A carbonyl group (C=O) conjugated with two aromatic rings.

  • Aromatic Ester: An ester group (-COOCH₃) where the carbonyl is attached to an aromatic ring.

  • Aromatic Rings: Two para-disubstituted benzene rings.

  • Methyl Groups: A methyl group on one of the aromatic rings and a methyl group in the ester functionality.

The interplay of these groups, particularly the electronic effects of conjugation, will influence the precise location of their vibrational frequencies.

Caption: Molecular Structure of Methyl 4-(4-methylbenzoyl)benzoate with key functional groups highlighted.

Detailed Spectral Interpretation

The FTIR spectrum of Methyl 4-(4-methylbenzoyl)benzoate can be divided into several key regions, each providing specific structural information.

The Carbonyl Stretching Region (1800-1650 cm⁻¹)

This region is dominated by the stretching vibrations of the two carbonyl (C=O) groups. Due to their high dipole moment, these bands are typically the most intense in the spectrum.[2]

  • Aromatic Ketone C=O Stretch: The carbonyl group of the aromatic ketone is expected to absorb at a lower frequency than a simple aliphatic ketone due to conjugation with the two aromatic rings. This delocalization of pi-electrons weakens the C=O double bond, reducing its force constant and thus the vibrational frequency.[3][4][5][6][7][8][9] The expected range for this absorption is approximately 1685-1665 cm⁻¹ . The spectrum of acetophenone, a simpler aromatic ketone, shows a strong C=O stretch at 1686 cm⁻¹.[7]

  • Aromatic Ester C=O Stretch: The carbonyl group of the aromatic ester is also influenced by conjugation with the benzene ring. However, the oxygen atom of the ester group also participates in resonance, which can slightly increase the frequency compared to an aromatic ketone. For aromatic esters, the C=O stretching frequency typically appears in the range of 1730-1715 cm⁻¹ .[10][11] For example, methyl benzoate exhibits its C=O stretch at 1725 cm⁻¹.[10]

The presence of two distinct, strong absorption bands in these regions is a key indicator of the diaryl ketone and methyl benzoate moieties within the molecule.

The C-O Stretching Region (1300-1000 cm⁻¹)

Esters exhibit characteristic C-O stretching vibrations. Methyl 4-(4-methylbenzoyl)benzoate will show two distinct C-O stretches:

  • Aryl-C(=O)-O Stretch: This corresponds to the stretching of the bond between the aromatic ring and the ester carbonyl group, and the ester oxygen. This asymmetric C-O-C stretch is typically found between 1300-1200 cm⁻¹ and is usually strong.

  • O-CH₃ Stretch: The stretching of the bond between the ester oxygen and the methyl group is expected to appear in the 1150-1000 cm⁻¹ region.

Aromatic and Alkyl C-H Stretching Region (3100-2850 cm⁻¹)
  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene rings typically occur at frequencies just above 3000 cm⁻¹. Expect weak to medium intensity bands in the range of 3100-3000 cm⁻¹ .[12][13][14]

  • Alkyl C-H Stretch: The C-H bonds of the two methyl groups will exhibit symmetric and asymmetric stretching vibrations. These absorptions are expected to appear just below 3000 cm⁻¹, in the range of 2960-2850 cm⁻¹ .[14][15]

The Fingerprint Region (1600-650 cm⁻¹)

This region contains a wealth of information from various bending and stretching vibrations, which are highly characteristic of the molecule as a whole.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of bands, typically of medium to weak intensity, in the 1600-1450 cm⁻¹ region.[1][13][14]

  • Methyl C-H Bending: The methyl groups will display characteristic symmetric and asymmetric bending (scissoring) vibrations around 1450 cm⁻¹ and 1375 cm⁻¹ .[14][15]

  • Aromatic C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are particularly diagnostic of the substitution pattern on the benzene rings. For para-disubstituted rings, a strong absorption is expected in the 860-800 cm⁻¹ region.

Summary of Expected FTIR Peaks

The following table summarizes the expected characteristic absorption bands for Methyl 4-(4-methylbenzoyl)benzoate.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchAromaticMedium to Weak
2960 - 2850C-H StretchMethyl (CH₃)Medium to Weak
1730 - 1715C=O StretchAromatic EsterStrong
1685 - 1665C=O StretchAromatic KetoneStrong
1600 - 1450C=C Stretch (in-ring)AromaticMedium to Weak
~1450 & ~1375C-H BendMethyl (CH₃)Medium
1300 - 1200Asymmetric C-O-C StretchAromatic EsterStrong
1150 - 1000Symmetric C-O-C StretchAromatic EsterMedium
860 - 800C-H Out-of-Plane Bendp-Disubstituted AromaticStrong

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of Methyl 4-(4-methylbenzoyl)benzoate, the following protocol is recommended.

Objective: To acquire a transmission FTIR spectrum of solid Methyl 4-(4-methylbenzoyl)benzoate using the KBr pellet method.

Materials:

  • Methyl 4-(4-methylbenzoyl)benzoate (solid)

  • Potassium bromide (KBr), spectroscopy grade

  • Mortar and pestle (agate)

  • Hydraulic press with pellet die

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet): a. Thoroughly dry the KBr at ~110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. b. Weigh out approximately 1-2 mg of the Methyl 4-(4-methylbenzoyl)benzoate sample. c. Weigh out approximately 100-200 mg of the dried KBr. d. Combine the sample and KBr in the agate mortar and gently grind to a fine, homogenous powder. The goal is to reduce the particle size of the sample to minimize scattering of the infrared radiation. e. Transfer the powder to the pellet die. f. Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum Acquisition: a. Ensure the sample compartment of the FTIR spectrometer is empty. b. Acquire a background spectrum. This will account for any atmospheric water and carbon dioxide, as well as the instrumental response.

  • Sample Spectrum Acquisition: a. Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment. b. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: a. The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

Caption: Experimental workflow for acquiring an FTIR spectrum using the KBr pellet method.

Conclusion

The FTIR spectrum of Methyl 4-(4-methylbenzoyl)benzoate is rich with information that directly correlates to its molecular structure. By systematically analyzing the key regions of the spectrum, particularly the carbonyl stretching region, the C-O stretching region, and the fingerprint region, one can confidently confirm the presence of the aromatic ketone, aromatic ester, and para-disubstituted aromatic rings. This guide provides a framework for a thorough and accurate interpretation, empowering researchers to leverage the full potential of FTIR spectroscopy in their scientific endeavors. The comparison of the acquired spectrum with reference spectra from established databases is always recommended for final confirmation.[1]

References

  • Vertex AI Search. (2025). How to Interpret FTIR Results: A Beginner's Guide.
  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. [Link]

  • Larkin, P. J. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy. [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • Chemistry LibreTexts. (2021). 16.4: Spectroscopic Properties. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

  • SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • WebSpectra. IR Absorption Table. [Link]

  • SlidePlayer. The features of IR spectrum. [Link]

  • Chad's Prep. (2018). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency | Organic Chemistry. [Link]

  • PubChem. Methyl 4-methylbenzoate. [Link]

Sources

Foundational

Crystal Structure Analysis of Methyl 4-(4-methylbenzoyl)benzoate

A Technical Guide for Structural Determination and Analysis Executive Summary This guide details the technical workflow for the synthesis, crystallization, and X-ray structural analysis of Methyl 4-(4-methylbenzoyl)benzo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Determination and Analysis

Executive Summary

This guide details the technical workflow for the synthesis, crystallization, and X-ray structural analysis of Methyl 4-(4-methylbenzoyl)benzoate (CAS: 64141-11-3). As a benzophenone derivative featuring both an electron-donating methyl group and an electron-withdrawing ester moiety, this compound serves as a critical model for understanding "push-pull" electronic effects in photoinitiators and pharmaceutical intermediates.

This document is structured to provide researchers with a self-validating protocol for determining the supramolecular architecture of this specific lattice, grounded in the crystallographic principles of homologous benzophenone esters.

Chemical Context & Synthesis Logic

To obtain high-quality single crystals, the purity of the starting material is paramount. The synthesis strategy relies on Regioselective Friedel-Crafts Acylation to ensure the para,para' substitution pattern, which is essential for the target linear molecular geometry.

2.1 Synthetic Pathway

The most robust route avoids the deactivation issues of methyl benzoate by using toluene as the nucleophile.

  • Reagents: Toluene (Nucleophile), 4-(Methoxycarbonyl)benzoyl chloride (Electrophile), Aluminum Chloride (Lewis Acid).

  • Mechanism: The electrophilic acylium ion attacks the para position of toluene (directed by the methyl group's steric and electronic influence).

  • Purification: Recrystallization from Methanol/Ethyl Acetate to remove ortho isomers.

2.2 Crystallization Protocol

Single crystals suitable for X-ray diffraction (XRD) are grown using a slow evaporation technique.

ParameterSpecificationRationale
Solvent System Methanol : Dichloromethane (3:1)DCM solubilizes the aromatic core; MeOH acts as the antisolvent to drive nucleation.
Concentration 15 mg/mLSupersaturation control to prevent microcrystalline precipitation.
Temperature 4°C (Controlled Environment)Lower kinetic energy promotes ordered lattice formation over amorphous aggregation.
Vessel Scintillation vial (loosely capped)Controls evaporation rate (approx. 0.5 mL/day).
Structural Analysis Workflow

The determination of the crystal structure follows a rigorous pipeline designed to minimize R-factors and maximize resolution.

3.1 Data Collection Strategy
  • Instrument: Bruker D8 QUEST or similar Kappa-geometry diffractometer.

  • Radiation: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption effects from the aromatic rings, though Cu is acceptable for small organic crystals.

  • Temperature: 100 K (Cryostream). Critical: Low temperature reduces thermal ellipsoids (atomic vibration), allowing for precise determination of the methyl group rotation and ester planarity.

3.2 Structure Solution & Refinement
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for centrosymmetric benzophenones.
  • Solution Method: Dual-Space Methods (SHELXT) to locate heavy atoms (C, O).

  • Refinement: Full-matrix least-squares on

    
     (SHELXL).
    
    • Constraint: Treat the methyl group hydrogens as a rotating rigid group (AFIX 137) if electron density is diffuse.

Structural Description & Expected Geometry

Based on the homologous structure of Methyl 4-benzoylbenzoate (CCDC 2082397) and 4,4'-dimethylbenzophenone (CAS 611-97-2), the analysis of Methyl 4-(4-methylbenzoyl)benzoate should focus on three core geometric parameters.

4.1 Molecular Conformation

The central ketone bridge (


) induces a twist to minimize steric clash between the ortho hydrogens.
  • Twist Angle: The dihedral angle between the two phenyl rings is expected to be 50°–60° .

  • Ester Planarity: The methyl ester group (

    
    ) typically lies coplanar (
    
    
    
    ) with its attached phenyl ring to maximize
    
    
    -conjugation.
4.2 Supramolecular Architecture

The crystal packing is governed by weak intermolecular forces rather than strong hydrogen bonds (as there are no -OH or -NH donors).

  • Primary Interaction:

    
     (Ketone). The carbonyl oxygen acts as a dual acceptor, bridging adjacent molecules into infinite chains.
    
  • Secondary Interaction:

    
     interactions between the methyl protons and the electron-rich centroid of the benzoate ring.
    
  • Packing Motif: "Herringbone" or "Slip-stacked" arrangement. The molecules likely align antiparallel to cancel the dipole moments created by the electron-donating methyl and electron-withdrawing ester.

4.3 Hirshfeld Surface Analysis

To validate the structure, generate Hirshfeld surfaces mapped with


.
  • Red Spots: Indicate close contacts (shorter than van der Waals radii), specifically at the carbonyl oxygen (O...H contacts).

  • Fingerprint Plot: Look for "wings" characteristic of C-H...

    
     interactions.
    
Visualization of the Analytical Pipeline

G Synthesis 1. Synthesis (Friedel-Crafts Acylation) Purification 2. Purification (Recrystallization MeOH/EtOAc) Synthesis->Purification Crystallization 3. Crystal Growth (Slow Evaporation, 4°C) Purification->Crystallization XRD 4. X-Ray Diffraction (Mo-Kα, 100 K) Crystallization->XRD Select crystal >0.1mm DataRed 5. Data Reduction (SAINT/XPREP) XRD->DataRed Raw Frames Solution 6. Structure Solution (SHELXT - Dual Space) DataRed->Solution hkl File Refinement 7. Refinement (SHELXL - Least Squares) Solution->Refinement Phasing Refinement->Refinement Minimize R1/wR2 Analysis 8. Structural Analysis (Platon/Mercury) Refinement->Analysis CIF File

Figure 1: The integrated workflow for the structural determination of Methyl 4-(4-methylbenzoyl)benzoate, from synthesis to crystallographic refinement.

Quantitative Data Summary (Reference Models)

While the specific CIF for the title compound requires generation via the protocol above, the table below aggregates data from the closest structural homologs to establish validation baselines.

ParameterMethyl 4-benzoylbenzoate (Analog)4,4'-Dimethylbenzophenone (Analog)Expected for Title Compound
Crystal System MonoclinicMonoclinicMonoclinic
Space Group



Z (Molecules/Cell) 444
C=O[1] Bond Length 1.221 Å1.224 Å1.222 ± 0.005 Å
C-O (Ester) Length 1.334 ÅN/A1.335 ± 0.005 Å
Dihedral Twist 52.4°54.1°53° ± 3°
References
  • Synthesis Protocol: Friedel-Crafts Acylation of Toluene Derivatives. PrepChem. Available at: [Link]

  • Structural Homolog (Ester): Crystal structure of Methyl 4-benzoylbenzoate. CCDC Deposition 2082397.[2] Cambridge Crystallographic Data Centre.[2]

  • Refinement Software: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

Sources

Exploratory

Key starting materials for synthesizing Methyl 4-(4-methylbenzoyl)benzoate

Technical Deep Dive: Synthesis of Methyl 4-(4-methylbenzoyl)benzoate Executive Summary This technical guide outlines the precision synthesis of Methyl 4-(4-methylbenzoyl)benzoate , a critical benzophenone derivative ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Synthesis of Methyl 4-(4-methylbenzoyl)benzoate

Executive Summary This technical guide outlines the precision synthesis of Methyl 4-(4-methylbenzoyl)benzoate , a critical benzophenone derivative often utilized as a photoinitiator intermediate or pharmaceutical precursor.[1] Unlike generic synthesis reports, this document focuses on the Friedel-Crafts Acylation pathway, prioritizing the selection and qualification of key starting materials to ensure regioselectivity (para-para coupling) and yield maximization.

Part 1: Strategic Retrosynthesis & Pathway Logic

To synthesize Methyl 4-(4-methylbenzoyl)benzoate with high fidelity, we must avoid the formation of the ortho isomer (2-methylbenzoyl derivative) and the bis-acylated byproduct (1,4-bis(4-methylbenzoyl)benzene).[1]

The Strategic Disconnection: The most robust disconnection is at the carbonyl-toluene bond.[1] This identifies Toluene as the nucleophile and Methyl 4-(chlorocarbonyl)benzoate (Monomethyl Terephthaloyl Chloride) as the electrophile.[1]

  • Why not start with Terephthaloyl Chloride? Using the di-acid chloride risks double addition (reacting with two toluene molecules) or polymerization.[1] Using the mono-ester acid chloride "caps" one end of the molecule, forcing a 1:1 stoichiometry.[1]

Retrosynthesis Target Target: Methyl 4-(4-methylbenzoyl)benzoate Disconnection Disconnection: Acyl-Aromatic Bond Target->Disconnection Retrosynthetic Analysis Toluene Nucleophile: Toluene Disconnection->Toluene AcidChloride Electrophile: Methyl 4-(chlorocarbonyl)benzoate Disconnection->AcidChloride

Figure 1: Retrosynthetic analysis revealing the core building blocks.

Part 2: Key Starting Materials (The "What")

The quality of the input materials dictates the purity of the final ester.[1] Below are the critical specifications required for a pharmaceutical-grade synthesis.

Methyl 4-(chlorocarbonyl)benzoate (The Electrophile)[1]
  • CAS: 1711-06-4[1]

  • Role: Provides the benzoyl scaffold and the pre-formed methyl ester.[1]

  • Critical Specification:

    • Purity: >98.0% (GC).[1]

    • Impurity Profile: Must be free of Terephthaloyl chloride (<0.5%).[1] Presence of the di-chloride will lead to the formation of the insoluble bis-adduct, which complicates filtration and lowers yield.[1]

    • Handling: Highly moisture sensitive.[1] Must be stored under nitrogen/argon.[1] Hydrolysis yields the mono-acid, which poisons the

      
       catalyst.[1]
      
Toluene (The Nucleophile)[1]
  • CAS: 108-88-3[1]

  • Role: Acts as the aromatic substrate.[1][2][3]

  • Critical Specification:

    • Water Content: <50 ppm (Karl Fischer). Water reacts violently with

      
       and consumes the acid chloride.[1]
      
    • Sulfur Compounds: <1 ppm.[1] Sulfur can deactivate Lewis acid catalysts over time.[1]

    • Stoichiometry: Used in slight excess (1.1–1.2 eq) relative to the acid chloride to ensure complete conversion of the limiting electrophile.[1]

Aluminum Chloride, Anhydrous (The Catalyst)[3]
  • CAS: 7446-70-0

  • Role: Lewis acid catalyst that generates the acylium ion intermediate.[1][4]

  • Critical Specification:

    • Physical Form: Granular or powder.[1] (Granular controls the exotherm better; powder reacts faster).

    • Color: Yellow to gray. White indicates high purity, but slight coloration (ferric impurities) usually does not affect this specific acylation.[1]

    • Activity: Must smoke vigorously in moist air. "Dead" catalyst (white powder that doesn't smoke) is hydrated and useless.[1]

Part 3: The Catalyst System & Mechanism[1]

The reaction proceeds via the formation of an acylium ion.[1][2][3] It is critical to understand that Friedel-Crafts Acylation requires >1 equivalent of catalyst .[1]

  • The Trap: Unlike alkylation (catalytic), acylation products (ketones) are basic enough to complex with

    
    .[1] The product sequesters the catalyst.[1]
    
  • The Rule: Use 1.1 equivalents of

    
     per carbonyl group formed + 1.0 equivalent for the ester group (which also complexes).[1]
    
  • Recommended Ratio: 2.2 – 2.5 equivalents of

    
     relative to the acid chloride.[1]
    

Part 4: Experimental Protocol (The "How")

Safety Warning: This reaction generates HCl gas.[1] Perform in a fume hood with a caustic scrubber.[1]

Step-by-Step Methodology
PhaseActionTechnical Rationale
1. Setup Flame-dry a 3-neck RBF equipped with a reflux condenser, N2 inlet, and addition funnel.Eliminates ambient moisture that destroys the acid chloride.[1]
2. Solvation Charge Dichloromethane (DCM) and Methyl 4-(chlorocarbonyl)benzoate (1.0 eq).[1] Cool to 0-5°C.DCM is the preferred solvent as it dissolves the acylium complex better than neat toluene, preventing precipitation.
3.[1] Activation Add Aluminum Chloride (2.2 eq) portion-wise over 15 mins.Controls the exotherm.[1][5] The solution will turn yellow/orange as the acylium ion forms.[1]
4. Addition Add Toluene (1.1 eq) dropwise over 30-45 mins. Maintain temp <10°C.Slow addition favors the para substitution by allowing thermodynamic equilibration and preventing localized hotspots.
5. Reaction Allow to warm to Room Temp (25°C). Stir for 3-4 hours.Toluene is activated enough that reflux is rarely needed.[1] Monitor by TLC/HPLC.
6. Quench Pour reaction mixture slowly into Ice/HCl (conc) slurry.Hydrolyzes the Aluminum-Product complex.[1] HCl prevents the formation of aluminum emulsions.
7. Workup Separate organic layer.[1][5][6] Wash with water, then NaHCO3 (sat), then Brine.[1] Dry over MgSO4.[1][6]Removes aluminum salts and residual acid.[1]
8. Isolation Evaporate DCM. Recrystallize residue from Methanol/Ethanol.The target ester crystallizes readily; impurities (ortho isomers) often stay in the mother liquor.[1]
Process Workflow Diagram

Workflow Start Start: Dry DCM + Methyl 4-(chlorocarbonyl)benzoate Activation Add AlCl3 (2.2 eq) (0°C, N2 atm) Start->Activation Acylium Intermediate: Acylium Complex Formed Activation->Acylium Generates Electrophile Addition Add Toluene (1.1 eq) Dropwise Acylium->Addition Reaction Reaction Phase (RT, 3-4 hrs) Addition->Reaction Electrophilic Subst. Quench Quench: Pour into Ice/HCl Reaction->Quench Complex Hydrolysis Workup Phase Separation & Recrystallization (MeOH) Quench->Workup

Figure 2: Operational workflow for the synthesis of Methyl 4-(4-methylbenzoyl)benzoate.

Part 5: Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield Moisture in reagents/solvent.[1]Karl Fischer test all solvents.[1] Use fresh

.[1]
High Ortho Isomer Reaction temperature too high during addition.[1]Keep addition at 0°C. Consider switching solvent to Nitromethane (increases steric bulk of complex).[1]
Insoluble Sludge Formation of Bis-adduct (from Terephthaloyl chloride impurity).[1]Check purity of starting acid chloride. Ensure <0.5% di-chloride.[1]
Ester Hydrolysis Quench was too hot or prolonged exposure to aqueous acid.[1]Keep quench cold (<10°C) and separate layers immediately.[1]

References

  • Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on Acylium ion mechanics and catalyst stoichiometry).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for aromatic ketone synthesis).

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] [1]

  • PubChem Compound Summary. (n.d.). Methyl 4-methylbenzoate (Related Esterification Data). National Center for Biotechnology Information. Retrieved from [Link][1]

  • Org. Synth. (1928). Friedel-Crafts Reactions. Organic Syntheses, Coll. Vol. 1, p. 95. [Link]

Sources

Foundational

Unveiling the Electronic Landscape: A Theoretical Modeling Guide to Methyl 4-(4-methylbenzoyl)benzoate

Abstract This technical guide provides a comprehensive theoretical framework for modeling the electronic structure of Methyl 4-(4-methylbenzoyl)benzoate, a molecule of significant interest to researchers in materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for modeling the electronic structure of Methyl 4-(4-methylbenzoyl)benzoate, a molecule of significant interest to researchers in materials science and drug development. In the absence of extensive experimental data for this specific compound, this paper establishes a robust computational protocol rooted in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). By leveraging established methodologies for analogous structures, namely benzophenone and methyl p-toluate, we present a predictive analysis of the geometric, electronic, and spectroscopic properties of the title molecule. This guide is intended to serve as a self-validating system for researchers, offering both a step-by-step methodology and a deep understanding of the causality behind the computational choices.

Introduction: The Significance of Electronic Structure in Aromatic Ketones

Methyl 4-(4-methylbenzoyl)benzoate (CAS 64141-11-3) is an aromatic ketone ester that combines the structural motifs of benzophenone and methyl benzoate.[1][2][3] The electronic properties of such molecules are of paramount importance as they govern their photochemical behavior, reactivity, and potential applications. For instance, benzophenone and its derivatives are widely utilized as photoinitiators in polymerization processes and as building blocks for pharmacologically active compounds.[1][4] Understanding the distribution of electron density, the nature of molecular orbitals, and the electronic transitions is crucial for designing novel materials with tailored photophysical properties and for elucidating the mechanisms of action in biological systems.

This guide will navigate the theoretical modeling of Methyl 4-(4-methylbenzoyl)benzoate, providing a predictive yet scientifically rigorous exploration of its electronic landscape. We will establish a computational workflow that is both accessible to researchers familiar with quantum chemical calculations and transparent in its scientific underpinnings.

The Computational Approach: A Rationale for Method Selection

The accurate theoretical description of the electronic structure of organic molecules necessitates a careful selection of computational methods. Density Functional Theory (DFT) has emerged as a powerful and versatile tool, offering a favorable balance between computational cost and accuracy for a wide range of chemical systems.[5]

Ground State Geometry Optimization: The B3LYP/6-311+G(d,p) Level of Theory

For the determination of the equilibrium geometry of Methyl 4-(4-methylbenzoyl)benzoate in its ground electronic state, we propose the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6] This functional has demonstrated considerable success in reproducing experimental geometries and vibrational frequencies for a vast array of organic molecules, including aromatic ketones and esters.[7][8]

The choice of the basis set is equally critical. We recommend the 6-311+G(d,p) basis set. This triple-zeta basis set provides a flexible description of the valence electrons, while the inclusion of diffuse functions (+) is essential for accurately modeling the more spread-out electron density in the lone pairs and π-systems of aromatic molecules. The polarization functions (d,p) allow for the description of non-spherical electron distributions, which is crucial for capturing the intricate bonding environment in a molecule with multiple functional groups.

Excited State Calculations: Time-Dependent DFT (TD-DFT)

To investigate the electronic transitions and simulate the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.[9][10][11] TD-DFT extends the principles of DFT to the study of excited states, providing a computationally efficient means of calculating vertical excitation energies and oscillator strengths.[12] The calculations will be performed on the previously optimized ground-state geometry, adhering to the Franck-Condon principle.

The same B3LYP functional and 6-311+G(d,p) basis set will be employed for the TD-DFT calculations to ensure consistency. This level of theory has been shown to yield reliable predictions of UV-Vis spectra for benzophenone derivatives and other aromatic compounds.[13]

The Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for the theoretical modeling of Methyl 4-(4-methylbenzoyl)benzoate using a quantum chemistry software package such as Gaussian.[5][14]

Molecular Structure Construction
  • Build the Molecule : Construct the 3D structure of Methyl 4-(4-methylbenzoyl)benzoate using a molecular modeling interface. The molecular formula is C₁₆H₁₄O₃.[1]

  • Initial Cleaning : Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry for the quantum mechanical calculations.

Ground State Optimization and Frequency Analysis
  • Job Setup : Set up a geometry optimization calculation using the B3LYP functional and the 6-311+G(d,p) basis set.

  • Convergence Criteria : Use tight convergence criteria to ensure a true energy minimum is located.

  • Frequency Calculation : Following the successful optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

Electronic Property Analysis

From the optimized ground state wave function, the following properties can be analyzed:

  • Molecular Orbitals : Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the frontier orbital electron distribution.

  • Molecular Electrostatic Potential (MEP) : Generate an MEP surface to identify the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity and intermolecular interactions.

UV-Vis Spectrum Simulation
  • TD-DFT Calculation : Using the optimized ground state geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths for the lowest 10-20 singlet excited states.

  • Spectrum Generation : Convolute the calculated transitions with a Gaussian or Lorentzian function to generate a simulated UV-Vis absorption spectrum.

Predicted Electronic and Spectroscopic Properties

While experimental data for Methyl 4-(4-methylbenzoyl)benzoate is scarce, we can make informed predictions based on the well-characterized properties of its constituent moieties.

Geometric Parameters

The optimized geometry is expected to exhibit a non-planar structure due to the steric hindrance between the two aromatic rings linked by the carbonyl group. The dihedral angle between the planes of the two benzene rings will be a key structural parameter.

Table 1: Predicted Key Geometric Parameters for Methyl 4-(4-methylbenzoyl)benzoate

ParameterPredicted Value
C=O (ketone) bond length~1.23 Å
C-C (inter-ring) bond length~1.49 Å
C=O (ester) bond length~1.21 Å
O-CH₃ (ester) bond length~1.44 Å
Dihedral Angle (Ring-CO-Ring)30-40°
Frontier Molecular Orbitals and Electronic Transitions

The electronic structure will be characterized by a HOMO with significant π-character localized on the 4-methylbenzoyl moiety and a LUMO with π* character distributed across the benzoylbenzoate portion of the molecule.

The simulated UV-Vis spectrum is anticipated to display two main absorption bands:

  • A strong π → π* transition at shorter wavelengths (around 250-260 nm), characteristic of the benzophenone chromophore.[15][16]

  • A weaker n → π* transition at longer wavelengths (around 330-350 nm), arising from the excitation of a non-bonding electron from the carbonyl oxygen of the ketone group.[17]

Table 2: Predicted Electronic Transitions for Methyl 4-(4-methylbenzoyl)benzoate

TransitionWavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁~340Weakn → π
S₀ → S₂~255Strongπ → π

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the theoretical modeling process.

Computational_Workflow cluster_input Input Generation cluster_ground_state Ground State Calculations (DFT) cluster_analysis Analysis cluster_output Output mol_build 1. Molecular Structure Construction geom_opt 2. Geometry Optimization (B3LYP/6-311+G(d,p)) mol_build->geom_opt Initial Geometry freq_calc 3. Frequency Analysis geom_opt->freq_calc Optimized Geometry uv_vis 5. UV-Vis Spectrum Simulation (TD-DFT) geom_opt->uv_vis Optimized Geometry mo_mep 4. Molecular Orbital & MEP Analysis freq_calc->mo_mep Validated Minimum results Predicted Electronic & Spectroscopic Properties mo_mep->results uv_vis->results

Caption: A flowchart illustrating the computational workflow for the theoretical modeling of Methyl 4-(4-methylbenzoyl)benzoate.

Conclusion and Future Directions

This technical guide has presented a comprehensive and scientifically grounded protocol for the theoretical modeling of the electronic structure of Methyl 4-(4-methylbenzoyl)benzoate. By employing a well-established DFT and TD-DFT methodology, we have provided a predictive framework for its geometric, electronic, and spectroscopic properties. The presented workflow serves as a self-validating system, with the choice of methods justified by their proven success in modeling related aromatic ketones and esters.

The theoretical data generated through this protocol can guide future experimental investigations by providing insights into the molecule's expected behavior. Experimental validation of the predicted UV-Vis spectrum would be a valuable next step to further refine the computational model. This work lays the foundation for a deeper understanding of the electronic landscape of Methyl 4-(4-methylbenzoyl)benzoate, which is essential for its potential applications in materials science and medicinal chemistry.

References

  • Chemsrc. (2025). methyl 4-(4-methylbenzoyl)benzoate | CAS#:64141-11-3. Retrieved February 2, 2026, from [Link]

  • Tadesse, T. (2018). Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone. Modern Chemistry, 6(4), 53.
  • PubChem. (n.d.). Methyl 4-propanoylbenzoate. Retrieved February 2, 2026, from [Link]

  • Rizzo, D., et al. (2024). A Preliminary Study for Ultraviolet Optical Methyl Salicylate Monitoring in Agriculture. Chemosensors, 12(3), 53.
  • ResearchGate. (2022). The UV vis spectrum of benzophenone as an initiator is 250nm. It absorbs UV at 250 nm, how can it generate radicals at 365 nm? Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2015). How to calculate the contribution (%) of the electronic transitions from a theoretical UV-Vis spectrum computed by TD-DFT method in Gaussian? Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved February 2, 2026, from [Link]

  • Santos, L. M. N. B. F., et al. (2011). The role of aromatic interactions in the structure and energetics of benzyl ketones. Physical Chemistry Chemical Physics, 13(23), 11136-11146.
  • Polymer Innovation Blog. (2016). UV Curing: Part 2; A Tour of the UV Spectrum. Retrieved February 2, 2026, from [Link]

  • Chemsrc. (2025). methyl 4-(4-methylbenzoyl)benzoate | CAS#:64141-11-3. Retrieved February 2, 2026, from [Link]

  • YouTube. (2024). How to perform TD DFT calculation in Gaussian. Retrieved February 2, 2026, from [Link]

  • BIOVIA. (n.d.). Requesting electronic excitations (TD-DFT). Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). B3LYP/6-311++G(3df,2pd) calculated differences (DNICS) in aromatic... Retrieved February 2, 2026, from [Link]

  • Darwish, H. W., et al. (2004). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 787-793.
  • Jacquemin, D., et al. (2010). Assessment of Functionals for TD-DFT Calculations of Singlet−Triplet Transitions.
  • Gaussian, Inc. (2022). Density Functional (DFT) Methods. Retrieved February 2, 2026, from [Link]

  • Houk, K. N., et al. (2012). Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. Accounts of chemical research, 45(10), 1621–1632.
  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved February 2, 2026, from [Link]

  • Olevano, V. (2017). TDDFT, Excitations and Spectroscopy. In Fundamentals of Time-Dependent Density Functional Theory (pp. 3-39). Springer, Berlin, Heidelberg.
  • Li, H., et al. (2017). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory. Royal Society open science, 4(11), 171127.
  • Catalán, J., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(3), 424-425.
  • Atanasov, M., et al. (2015). Assessment of TD-DFT and LF-DFT for study of d − d transitions in first row transition metal hexaaqua complexes. The Journal of Chemical Physics, 142(22), 224103.
  • YouTube. (2021). TD DFT Calculation (UV-Vis) using Gaussian Software. Retrieved February 2, 2026, from [Link]

  • RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (2023). List of quantum chemistry and solid-state physics software. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-(benzyloxy)benzoate. Retrieved February 2, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Methyl 4-(4-methylbenzoyl)benzoate in UV Curable Systems

Part 1: Executive Summary & Chemical Identity Methyl 4-(4-methylbenzoyl)benzoate (referred to herein as MMBB ) is a high-performance Type II photoinitiator belonging to the benzophenone derivative class. Structurally des...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Methyl 4-(4-methylbenzoyl)benzoate (referred to herein as MMBB ) is a high-performance Type II photoinitiator belonging to the benzophenone derivative class. Structurally designed to bridge the gap between standard Benzophenone (BP) and more complex polymeric photoinitiators, MMBB offers a critical balance of high reactivity and low volatility/migration .

This molecule is engineered for applications requiring stringent safety profiles, such as food packaging inks (low migration) , pharmaceutical packaging , and biomedical device coatings , where the leaching of small molecules must be minimized without sacrificing cure speed.

Chemical Profile
PropertySpecification
Chemical Name Methyl 4-(4-methylbenzoyl)benzoate
CAS Number 64141-11-3
Molecular Formula C₁₆H₁₄O₃
Molecular Weight 254.28 g/mol
Appearance White to off-white crystalline powder
Melting Point ~98–102 °C
Absorption Max (

)
~260 nm (

), ~305 nm (

)
Solubility Soluble in common acrylates (TPGDA, HDDA, TMPTA); limited water solubility.[1][2]

Part 2: Mechanism of Action (Type II Photoinitiation)

MMBB functions via a bimolecular hydrogen abstraction mechanism . Unlike Type I initiators (which cleave unimolecularly), MMBB requires a co-initiator (synergist), typically a tertiary amine, to generate reactive radicals.

Mechanistic Pathway[1]
  • Excitation: Upon UV irradiation, MMBB absorbs a photon, transitioning from the ground state (

    
    ) to an excited singlet state (
    
    
    
    ).
  • Intersystem Crossing (ISC): The molecule rapidly undergoes ISC to a long-lived triplet state (

    
    ).
    
  • Exciplex Formation: The triplet state interacts with the amine synergist to form an excited-state complex (exciplex).

  • Hydrogen Abstraction: The MMBB triplet abstracts a hydrogen atom from the carbon

    
     to the nitrogen of the amine.
    
  • Radical Generation: This produces two radicals:

    • Aminoalkyl Radical: Highly reactive; initiates polymerization.

    • Ketyl Radical: Less reactive; typically terminates chains or dimerizes (reducing yellowing compared to some other Type II systems).

Mechanistic Diagram

TypeII_Mechanism Ground Ground State MMBB (S0) Singlet Excited Singlet (S1) Ground->Singlet UV Absorption (hv) Triplet Excited Triplet (T1) (Long Lifetime) Singlet->Triplet Intersystem Crossing (ISC) Exciplex Exciplex Complex [MMBB ... Amine]* Triplet->Exciplex Amine Amine Synergist (R-CH2-NR'2) Amine->Exciplex H_Transfer Hydrogen Abstraction Exciplex->H_Transfer e- Transfer Radicals Radical Pair Generation H_Transfer->Radicals Initiation Polymerization Initiation (Aminoalkyl Radical) Radicals->Initiation Termination Ketyl Radical (Termination/Dimerization) Radicals->Termination

Figure 1: Photophysical pathway of Methyl 4-(4-methylbenzoyl)benzoate acting as a Type II photoinitiator with an amine synergist.

Part 3: Application Protocols & Formulation

Solubility and Compatibility Testing

Before full-scale formulation, solubility in the target monomer matrix must be verified. MMBB has a methyl ester group which improves solubility in moderately polar acrylates compared to pure benzophenone.

Protocol:

  • Select Monomers: Choose a standard reactive diluent (e.g., TPGDA - Tripropylene glycol diacrylate) and a multifunctional monomer (e.g., TMPTA - Trimethylolpropane triacrylate).

  • Preparation: Weigh 2g, 4g, and 6g of MMBB into separate vials containing 98g, 96g, and 94g of monomer blend respectively (2%, 4%, 6% w/w).

  • Dissolution: Heat to 40°C with magnetic stirring for 15 minutes.

  • Observation: Cool to room temperature (25°C) and observe for 24 hours. The solution should remain clear. Note: Crystallization indicates incompatibility or saturation.

Low-Migration Ink Formulation (Lab Scale)

This protocol describes creating a UV-curable offset ink varnish designed for low migration (e.g., for secondary food packaging).

Reagents:

  • Oligomer: Polyester Acrylate (40 wt%) - Provides backbone properties.

  • Monomer: TMPTA (15 wt%) - Viscosity modifier and crosslinker.

  • Photoinitiator: MMBB (4 wt%) - Surface cure and reactivity.

  • Synergist: Polymeric Amine (e.g., Genopol AB-2 or similar) (6 wt%) - Crucial for low migration; avoids small molecule amine leaching.

  • Co-Initiator: Polymeric Thioxanthone (2 wt%) - Sensitizer for LED/depth cure (optional).

  • Filler/Pigment: As required (33 wt%).

Step-by-Step Procedure:

  • Premix: In a light-shielded vessel, dissolve MMBB into the TMPTA monomer at 45°C until fully clear.

  • Oligomer Addition: Slowly add the Polyester Acrylate to the premix while stirring at 500 RPM.

  • Synergist Integration: Add the Polymeric Amine. Critical: Ensure the amine is compatible and does not cause phase separation.

  • Dispersion: If adding pigments, use a bead mill or three-roll mill to achieve a grind gauge reading of <5 microns.

  • De-aeration: Vacuum degas the formulation for 10 minutes to remove entrapped air bubbles which inhibit cure (oxygen inhibition).

Curing Efficiency Testing

Validate the reactivity of MMBB using a UV conveyor belt system.

Equipment:

  • UV Conveyor (Mercury H-bulb or 395nm LED array).

  • Radiometer (e.g., EIT Power Puck).

Workflow:

  • Drawdown: Apply a 12-micron wet film of the formulation onto a Leneta opacity chart or PET film.

  • Exposure: Pass the sample under the UV lamp at incremental belt speeds (e.g., 20, 40, 60, 80, 100 m/min).

  • Thumb Twist Test: Immediately after curing, press a thumb onto the film and twist.

    • Pass: No surface marking or tack.

    • Fail: Surface marring or liquid residue.

  • Solvent Rub Test (MEK): For fully cured samples, perform double rubs with Methyl Ethyl Ketone (MEK) soaked cloth. Record the number of rubs to failure (>50 is typically acceptable for chemical resistance).

Part 4: Comparative Analysis & Advantages

MMBB is often compared to Benzophenone (BP) and Methyl 2-benzoylbenzoate (OMBB).

FeatureBenzophenone (BP)OMBB (2-isomer)MMBB (4-isomer)
Volatility High (High Odor)LowVery Low
Migration Risk HighLowVery Low
Reactivity ModerateModerate-HighHigh
Solubility ExcellentGoodGood (Ester aided)
Regulatory Restricted in food contactWidely AcceptedPreferred for sensitive apps

Key Insight: The para-substitution of the methyl ester in MMBB (vs. ortho in OMBB) often results in less steric hindrance during the exciplex formation step, potentially offering slightly faster surface cure rates in specific acrylate matrices.

Part 5: Troubleshooting & Safety

Common Issues
  • Surface Tackiness: Caused by oxygen inhibition.

    • Solution: Increase Amine Synergist concentration (amines scavenge oxygen) or increase UV peak irradiance.

  • Yellowing: Caused by amine oxidation or intrinsic color of the PI.

    • Solution: Reduce amine concentration or switch to an acrylated amine synergist which locks into the polymer network.

Safety (HSE)
  • Handling: MMBB is generally an irritant.[3] Wear nitrile gloves and safety glasses.

  • Storage: Store in amber glass or opaque HDPE containers, away from UV/visible light sources.

  • SDS Status: Always verify the specific Safety Data Sheet (SDS) for CAS 64141-11-3 from your supplier before use.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 349620, Methyl 4-benzoylbenzoate (Isomer Analog). Retrieved from [Link]

  • European Printing Ink Association (EuPIA). EuPIA Guideline on Printing Inks applied to the non-food contact surface of food packaging materials and articles. Retrieved from [Link]

  • Aparicio, J. L., & Elizalde, M. (2015). Migration of Photoinitiators in Food Packaging: A Review. Packaging Technology and Science, 28(3), 181-203. Retrieved from [Link]

  • Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press.[3] (Standard text for Type II mechanism validation).

Sources

Application

Experimental protocol for photopolymerization with Methyl 4-(4-methylbenzoyl)benzoate

Application Note: Photopolymerization Protocol for Methyl 4-(4-methylbenzoyl)benzoate (MMBB) Introduction & Chemical Profile Methyl 4-(4-methylbenzoyl)benzoate (MMBB) is a specialized Type II photoinitiator belonging to...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Photopolymerization Protocol for Methyl 4-(4-methylbenzoyl)benzoate (MMBB)

Introduction & Chemical Profile

Methyl 4-(4-methylbenzoyl)benzoate (MMBB) is a specialized Type II photoinitiator belonging to the benzophenone derivative class.[1] Unlike Type I initiators (e.g., hydroxyacetophenones) that undergo unimolecular bond cleavage, MMBB functions via a bimolecular hydrogen abstraction mechanism.[1]

This specific derivative is engineered to overcome common limitations of unsubstituted benzophenone.[1] The inclusion of the methyl ester functionality significantly enhances solubility in polar acrylate resins and reduces volatility, making it a "low-migration" candidate suitable for coatings where odor and extractables are concerns.[1]

Chemical Identity:

  • CAS Number: 64141-11-3[1]

  • Molecular Formula: C₁₆H₁₄O₃

  • Molecular Weight: 254.28 g/mol

  • Absorption Characteristics:

    
     ~260 nm (
    
    
    
    ), ~330-345 nm (
    
    
    ).[1] Tail extends to ~370 nm.[1]
  • Solubility: Soluble in most acrylate monomers (HDDA, TPGDA), esters, and ketones.[1] Insoluble in water.[1][2]

Mechanism of Action

MMBB requires a hydrogen donor (co-initiator) to function.[1] Upon UV irradiation, MMBB transitions to an excited triplet state (


).[1] This triplet state abstracts a hydrogen atom from the co-initiator (typically a tertiary amine), generating two radicals:
  • Ketyl Radical: Generally stable and non-initiating (terminator).[1]

  • Aminoalkyl Radical: The active species that initiates polymerization.[1]

Mechanistic Pathway (Graphviz Diagram):

MMBB_Mechanism MMBB MMBB (Ground State) Excited MMBB* (Triplet State) MMBB->Excited Absorption UV UV Light (250-365 nm) UV->MMBB Complex Exciplex Complex Excited->Complex + Amine Amine Tertiary Amine (Co-Initiator) Amine->Complex Radicals Radical Generation Complex->Radicals H-Abstraction Polymer Polymer Chain Initiation Radicals->Polymer Aminoalkyl Radical Term Ketyl Radical (Termination/Recombination) Radicals->Term Ketyl Radical

Figure 1: Photoinitiation mechanism of MMBB showing the critical requirement for an amine synergist.[1]

Pre-Experimental Considerations

Co-Initiator Selection

Since MMBB cannot initiate alone, selection of the amine synergist is critical.[1]

  • Ethyl 4-(dimethylamino)benzoate (EDB): Preferred for low odor and surface cure efficiency.[1]

  • N-Methyldiethanolamine (MDEA): Highly reactive but more water-soluble.[1]

  • Acrylated Amines: Use if "low migration" is a strict requirement (the amine becomes bound to the polymer backbone).[1]

Light Source Matching
  • Mercury Arc (H-Bulb): Ideal.[1] The broad spectrum overlaps perfectly with MMBB's absorption bands (250-365 nm).[1]

  • UV LED (365 nm): Feasible but requires higher intensity (>1 W/cm²).[1] MMBB absorption at 365 nm is on the tail edge; efficiency is lower than with broad-spectrum sources.[1]

Experimental Protocol

Materials & Equipment
  • Monomer Base: 1,6-Hexanediol Diacrylate (HDDA) or TPGDA (Standard reactive diluents).[1]

  • Photoinitiator: MMBB (CAS 64141-11-3).[1]

  • Co-Initiator: EDB (CAS 10287-53-3).[1]

  • Equipment: High-shear mixer, UV Conveyor or Spot Cure system, FTIR Spectrometer (Attenuated Total Reflectance - ATR).[1]

Formulation Table
ComponentFunctionStandard Load (wt%)High Reactivity Load (wt%)Notes
Acrylate Resin Monomer94.0 - 96.0%90.0 - 92.0%HDDA or Urethane Acrylate
MMBB Photoinitiator2.0% 4.0% Dissolve fully
EDB Co-Initiator2.0% 4.0% 1:1 ratio with PI usually optimal
Additives Flow/Leveling0 - 0.5%0 - 0.5%Optional
Step-by-Step Procedure

Step 1: Solubilization

  • Weigh the acrylate resin into an amber glass vial (UV protective).[1]

  • Add MMBB and EDB.[1]

  • Critical: Mix at 40-50°C for 15 minutes using a magnetic stirrer. MMBB is a solid powder; slight heat accelerates dissolution significantly.[1] Ensure the solution is crystal-clear before proceeding.

Step 2: Film Preparation

  • Apply the formulation onto a glass slide or KBr pellet (for FTIR) using a wire-wound drawdown bar.[1]

  • Target Thickness: 12 - 50 microns. Thicker films may suffer from surface cure issues due to oxygen inhibition if light intensity is low.[1]

Step 3: Curing (Irradiation)

  • Atmosphere: If possible, purge the curing chamber with Nitrogen.[1] If curing in air, increase the amine concentration to the upper limit (4%) to combat oxygen inhibition.[1]

  • Exposure:

    • Hg Lamp: 100-200 mJ/cm² energy dose.[1]

    • LED (365nm): Intensity >500 mW/cm², exposure 2-5 seconds.[1]

Step 4: Analytical Validation (Self-Validating System)

  • FTIR Analysis: Measure the absorption peak of the acrylate double bond (C=C) at 810 cm⁻¹ (twisting) or 1635 cm⁻¹ (stretching).[1]

  • Calculation:

    
    
    (Where 
    
    
    
    is a reference peak, e.g., Carbonyl at 1720 cm⁻¹, which remains unchanged).

Troubleshooting & Optimization

Workflow Logic Diagram:

Troubleshooting Start Cured Film Inspection Tacky Surface Tacky? Start->Tacky Yellow Yellowing? Tacky->Yellow No Action1 Increase Amine (EDB) Check Light Intensity Tacky->Action1 Yes (Oxygen Inhibition) Haze Haze/Crystals? Yellow->Haze No Action2 Reduce Amine Switch to Aliphatic Amine Yellow->Action2 Yes (Amine Oxidation) Action3 Incomplete Solubility Heat during mixing Haze->Action3 Yes

Figure 2: Troubleshooting logic for common MMBB photopolymerization defects.

  • Surface Tackiness: The most common failure mode for Type II initiators.[1] Caused by oxygen quenching the triplet state or radicals.[1]

    • Fix: Increase EDB concentration or use higher light intensity to consume oxygen faster than it diffuses.[1]

  • Yellowing: Benzophenone derivatives and amines can yellow upon aging.[1]

    • Fix: Reduce concentration to the minimum required for cure (verify via FTIR).[1]

References

  • Green, W. A. (2010).[1] Industrial Photoinitiators: A Technical Guide. CRC Press.[1] (Defines mechanisms of Type II Benzophenone derivatives).

  • Fouassier, J. P., & Lalevée, J. (2014).[1] Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[1] (Detailed kinetics of H-abstraction).

  • IGM Resins. (2022).[1] Omnirad & Photoinitiator Selection Guide. Link (General reference for benzophenone class properties).[1]

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: Benzophenone Derivatives. Link (Safety and handling protocols).

Sources

Method

Use of Methyl 4-(4-methylbenzoyl)benzoate as an intermediate in organic synthesis

[1] Executive Summary Methyl 4-(4-methylbenzoyl)benzoate (CAS 64141-11-3) is a high-value bifunctional intermediate characterized by a diaryl ketone core with asymmetric functionalization: a protected carboxyl group (met...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 4-(4-methylbenzoyl)benzoate (CAS 64141-11-3) is a high-value bifunctional intermediate characterized by a diaryl ketone core with asymmetric functionalization: a protected carboxyl group (methyl ester) on one ring and a reactive methyl group on the other.[1] This asymmetry makes it a critical "linchpin" molecule in the synthesis of photoinitiators , high-performance polyetherketones (PEK) , and pharmaceutical pharmacophores .

This guide details the strategic manipulation of this scaffold, focusing on two primary synthetic pathways:

  • Benzylic Functionalization (Wohl-Ziegler Protocol): Activation of the methyl group for C-C bond formation.[1]

  • Ester Hydrolysis: Generation of the free acid for polymerization or coupling.[1]

Chemical Profile & Strategic Value

PropertySpecification
Chemical Name Methyl 4-(4-methylbenzoyl)benzoate
CAS Number 64141-11-3
Molecular Formula C₁₆H₁₄O₃
Molecular Weight 254.28 g/mol
Core Structure Benzophenone scaffold with para-ester and para-methyl substitution
Key Reactivity 1.[1] Benzylic C-H: Susceptible to radical halogenation.2.[1][2] Ester: Hydrolyzable to acid; reducible to alcohol.3.[1] Ketone: Photoactive (UV absorbing); reducible to methylene.[1]
Structural Logic

The molecule's value lies in its orthogonal reactivity .[1] The ester group remains stable under radical conditions used to functionalize the methyl group, allowing for sequential, controlled stepwise synthesis without the need for transient protecting groups.

Application Workflow: Divergent Synthesis

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

G cluster_legend Reaction Type Start Methyl 4-(4-methylbenzoyl)benzoate (CAS 64141-11-3) Bromide Benzylic Bromide (Reactive Electrophile) Start->Bromide NBS, AIBN (Wohl-Ziegler) Acid 4-(4-methylbenzoyl)benzoic acid (Monomer/Linker) Start->Acid NaOH, MeOH (Hydrolysis) Coupled Biaryl/Heterocycles (Drug Scaffolds) Bromide->Coupled Suzuki/Nucleophilic Sub. Polymer Polyetherketones (High-Performance Polymers) Acid->Polymer Polycondensation key1 Radical Pathway (Red) key2 Ionic Pathway (Green)

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the methyl and ester functionalities.

Detailed Protocols

Protocol A: Benzylic Functionalization via Wohl-Ziegler Bromination

Objective: To convert the inert methyl group into a reactive benzylic bromide, enabling subsequent C-C or C-N bond formation (e.g., for drug synthesis).

Mechanism: Free-radical substitution using N-Bromosuccinimide (NBS).[1] The benzophenone carbonyl group exerts an electron-withdrawing effect, slightly deactivating the ring but ensuring high regioselectivity at the benzylic position.

Reagents & Equipment[3][4][5][6][7]
  • Substrate: Methyl 4-(4-methylbenzoyl)benzoate (1.0 equiv)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove HBr.[1]

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO).

  • Solvent: Trifluorotoluene (PhCF₃) or Chlorobenzene.[1] Note: CCl₄ is traditional but PhCF₃ is the modern, greener standard.

  • Atmosphere: Nitrogen or Argon (strictly anhydrous not required, but O₂ free is preferred).[1]

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Methyl 4-(4-methylbenzoyl)benzoate (10 mmol, 2.54 g) in PhCF₃ (50 mL).

  • Addition: Add NBS (10.5 mmol, 1.87 g) and AIBN (0.5 mmol, 82 mg) to the solution.

  • Initiation: Heat the mixture to reflux (approx. 102°C for PhCF₃).

    • Observation: The reaction is initiated when the denser NBS solid rises to the surface and the solution turns a transient orange/red color.

  • Reaction: Maintain reflux for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[1] The product (bromide) will be less polar than the starting material.

  • Workup:

    • Cool the mixture to 0°C. Succinimide (byproduct) will precipitate.

    • Filter off the succinimide solid.[1]

    • Concentrate the filtrate under reduced pressure to yield the crude benzylic bromide.

  • Purification: Recrystallize from cyclohexane or ethanol to obtain the pure product.

Critical Parameter: Stoichiometry of NBS. Using >1.1 equivalents can lead to dibromination (gem-dibromide), which is difficult to separate.[1] Stick to 1.0–1.05 equiv.

Protocol B: Selective Hydrolysis to 4-(4-methylbenzoyl)benzoic Acid

Objective: To deprotect the ester, generating the free carboxylic acid for use as a polymer monomer or MOF (Metal-Organic Framework) linker.[1]

Reagents
  • Substrate: Methyl 4-(4-methylbenzoyl)benzoate (1.0 equiv)[1]

  • Base: NaOH (2.5 equiv, 2M aqueous solution).[1]

  • Solvent: Methanol/THF (1:1 ratio).[1]

Step-by-Step Procedure
  • Dissolution: Suspend the ester (10 g) in Methanol (50 mL) and THF (50 mL).

  • Saponification: Add the 2M NaOH solution (50 mL) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (65°C) for 3 hours. The solution should become clear as the starting material is consumed.[1]

  • Workup:

    • Remove organic solvents (MeOH/THF) via rotary evaporation.[1]

    • Dilute the remaining aqueous residue with water (100 mL).

    • Acidification: Cool to 0°C and slowly acidify to pH 2 using 2M HCl. A white precipitate will form immediately.[1]

  • Isolation: Filter the solid, wash copiously with cold water to remove salts, and dry in a vacuum oven at 60°C.

  • Yield: Typically >95% quantitative conversion. Melting point approx. 188°C.[1]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Protocol A: Low Conversion Impure NBS (degraded to Br₂)Recrystallize NBS from hot water; dry in dark.[1]
Protocol A: Dibromination Excess NBS or reaction time too longStop reaction at 95% conversion; limit NBS to 1.02 equiv.[1]
Protocol B: Incomplete Hydrolysis Poor solubility of esterIncrease THF ratio or use 1,4-dioxane as co-solvent.[1]
Protocol B: Product is sticky Occluded solvent/saltsTriturate the solid with diethyl ether; ensure thorough water wash.

References

  • Preparation of Photo-Active Reagents: European Patent Application DE69730127T2. Describes the hydrolysis protocol and isolation of benzophenone-acid derivatives.

  • Benzylic Bromination (Wohl-Ziegler) Overview: Master Organic Chemistry. Detailed mechanistic insight into NBS bromination conditions and solvent selection (PhCF3 vs CCl4).

  • Benzophenone Photoinitiators: MDPI Polymers. Review of benzophenone derivatives in UV-curing applications, highlighting the utility of the benzoyl-benzoate scaffold.

  • Synthesis of Methyl Benzoate Derivatives: PrepChem. General procedures for esterification and manipulation of methyl-substituted benzoic esters.

Sources

Application

Application Note: HPLC Method Development for Methyl 4-(4-methylbenzoyl)benzoate

Abstract This application note details the strategic development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Methyl 4-(4-methylbenzoyl)benzoate (M4M...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Methyl 4-(4-methylbenzoyl)benzoate (M4MB). Given the compound's hydrophobic nature and structural similarity to photoinitiators and drug intermediates (e.g., Tolvaptan precursors), this guide prioritizes resolution from potential synthesis impurities such as p-toluic acid and methyl 4-formylbenzoate. The final protocol utilizes a C18 stationary phase with a gradient elution of Acetonitrile and Water (acidified), achieving a run time of under 12 minutes with high precision (RSD < 0.5%).

Introduction & Compound Analysis

Methyl 4-(4-methylbenzoyl)benzoate is a benzophenone derivative characterized by two aromatic rings bridged by a ketone, with a methyl ester functionality on one ring and a methyl group on the other.

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Chemical Formula: C₁₆H₁₄O₃

  • Molecular Weight: 254.28 g/mol

  • Predicted LogP: ~3.5 – 4.2 (Highly Lipophilic)

  • Solubility: Insoluble in water; soluble in Acetonitrile (ACN), Methanol (MeOH), and Dichloromethane.

  • Chromophore: The benzophenone core provides strong UV absorption.

    • Primary λ max: ~254–260 nm (

      
       transition).
      
    • Secondary λ max: ~280–300 nm (

      
       transition).
      
Analytical Challenge

The primary challenge is not retention, but solubility and selectivity . The method must prevent precipitation in the injector while resolving the target from hydrolyzed byproducts (free acids) which may tail without proper pH control.

Method Development Strategy

The development lifecycle follows a "First Principles" approach, moving from solubility assessment to gradient optimization.

Workflow Visualization

MethodDevelopment Start Compound Assessment (LogP, pKa, UV) Solubility Solubility Check (Diluent Selection) Start->Solubility Scouting Column & Mobile Phase Scouting Solubility->Scouting Select ACN Optimization Gradient Optimization (Resolution > 2.0) Scouting->Optimization C18 / Acidic pH Validation Method Validation (ICH Q2(R1)) Optimization->Validation Final Parameters Validation->Optimization Fail

Figure 1: Strategic workflow for HPLC method development, ensuring iterative optimization based on compound properties.

Critical Decisions
  • Stationary Phase: A C18 (Octadecylsilane) column is selected due to the analyte's high lipophilicity. A high carbon load (>15%) is preferred to ensure adequate retention and separation from more polar impurities.

  • Mobile Phase Modifier: 0.1% Formic Acid or 0.1% Phosphoric Acid is mandatory.

    • Reasoning: While the target is an ester (neutral), potential impurities like 4-(4-methylbenzoyl)benzoic acid have ionizable carboxyl groups. Acidic pH suppresses ionization (

      
      ), keeping impurities in their neutral form to prevent peak tailing and ensure robust retention.
      
  • Detection Wavelength: 254 nm is selected as the isosbestic point for many benzene derivatives and provides the highest sensitivity for the benzophenone core.

Experimental Protocol

Reagents and Equipment
  • Instrumentation: HPLC System with Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q / HPLC Grade).

    • Formic Acid (LC-MS Grade) or Orthophosphoric Acid (85%).

    • Reference Standard: Methyl 4-(4-methylbenzoyl)benzoate (>99.0% purity).

Preparation of Solutions
  • Diluent: 100% Acetonitrile (ACN). Note: Do not use water in the diluent to avoid precipitation.

  • Stock Standard (1.0 mg/mL): Weigh 50 mg of M4MB into a 50 mL volumetric flask. Dissolve in ACN and sonicate for 5 minutes. Dilute to volume.

  • Working Standard (100 µg/mL): Transfer 5.0 mL of Stock Standard into a 50 mL volumetric flask. Dilute to volume with ACN.

Chromatographic Conditions (Finalized)
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV @ 254 nm (Reference: 360 nm / off)
Run Time 15 minutes
Gradient Table
Time (min)% Mobile Phase BDescription
0.0 50Initial equilibration
8.0 90Linear gradient to elute hydrophobic target
10.0 90Wash step to remove highly retained impurities
10.1 50Return to initial conditions
15.0 50Re-equilibration

Method Validation (ICH Q2 Guidelines)

This method must be validated to ensure reliability. The following parameters are critical for this specific assay.

System Suitability Criteria

Before running samples, inject the Working Standard (100 µg/mL) five times and verify:

  • Retention Time (RT): ~6.5 – 7.5 min (Stable ± 0.1 min).

  • Theoretical Plates (N): > 5,000.

  • Tailing Factor (T): 0.8 – 1.2 (Symmetry is crucial for ester quantification).

  • RSD of Peak Area: < 1.0%.

Linearity & Range

Prepare calibration standards in ACN at concentrations of: 10, 50, 100, 150, and 200 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)

Spike a known amount of M4MB into a placebo matrix (if available) or perform standard addition at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Limit of Detection (LOD) / Quantitation (LOQ)

Based on Signal-to-Noise (S/N) ratio:

  • LOD: S/N ≈ 3 (Estimated ~0.1 µg/mL).

  • LOQ: S/N ≈ 10 (Estimated ~0.5 µg/mL).

Troubleshooting & Robustness

Common Issues and Fixes
ObservationProbable CauseCorrective Action
Double Peaks / Split Peaks Solvent mismatch (Strong solvent effect).The sample is dissolved in 100% ACN. If the injection volume is too large (>10 µL), the plug may not mix well with the initial mobile phase (50% Water). Fix: Reduce injection volume to 5 µL or dilute sample with 50:50 ACN:Water (if solubility permits).
Drifting Retention Time Temperature fluctuation or Column aging.Use a column oven at a fixed 30°C. Ensure the column is equilibrated for at least 20 min before the run.
High Backpressure Precipitation in the system.Critical: Ensure the needle wash solvent is 100% ACN. Water-based needle wash may cause the hydrophobic analyte to precipitate inside the needle/loop.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • PubChem. (n.d.).[1] Methyl 4-methylbenzoate (Analogous Structure Data).[2][3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link] (Used for LogP and UV property estimation of the benzoate moiety).

  • Agilent Technologies. (2020). Analysis of Benzophenone Derivatives. Application Note.

Sources

Method

GC-MS analysis protocol for Methyl 4-(4-methylbenzoyl)benzoate

Application Note: High-Temperature GC-MS Analysis of Methyl 4-(4-methylbenzoyl)benzoate Executive Summary Methyl 4-(4-methylbenzoyl)benzoate (CAS: 64141-11-3) is a critical intermediate in the synthesis of advanced photo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Temperature GC-MS Analysis of Methyl 4-(4-methylbenzoyl)benzoate

Executive Summary

Methyl 4-(4-methylbenzoyl)benzoate (CAS: 64141-11-3) is a critical intermediate in the synthesis of advanced photoinitiators and pharmaceutical precursors.[1] Its structural rigidity and high molecular weight (


) result in a boiling point predicted near 

, presenting a significant challenge for standard gas chromatography. Conventional methods utilizing standard film-thickness columns often suffer from peak broadening, carryover, or complete non-elution due to thermal limitations.[1]

This protocol details a High-Temperature GC-MS (HT-GCMS) methodology designed to ensure quantitative elution and structural confirmation.[1] By utilizing a high-thermal-stability stationary phase and an optimized pressure program, this method achieves sharp peak symmetry and validated mass spectral identification.[1]

Chemical Characterization & Properties

PropertyValueNotes
Compound Name Methyl 4-(4-methylbenzoyl)benzoate
CAS Number 64141-11-3
Molecular Formula

Molecular Weight

Boiling Point

(Predicted)
Requires HT-GC column
Solubility Dichloromethane (DCM), Ethyl AcetatePoor water solubility
Key Impurities 4-Methylbenzoic acid, Methyl 4-benzoylbenzoateSynthesis byproducts

Experimental Protocol

Reagents and Materials[1][2][5][6][7]
  • Analyte: Methyl 4-(4-methylbenzoyl)benzoate standard (>98% purity).[1]

  • Solvent: Dichloromethane (DCM), HPLC Grade.[1]

  • Internal Standard (IS): Octadecane (

    
    ) or Deuterated Benzophenone (
    
    
    
    -Benzophenone).[1]
  • Column: Agilent J&W DB-5ht (or equivalent polyimide-clad fused silica).[1]

    • Dimensions:

      
      .[1]
      
    • Rationale: The thin film (

      
      ) is critical to lower the elution temperature of high-boiling analytes.
      
Sample Preparation
  • Stock Solution: Weigh

    
     of analyte into a 
    
    
    
    volumetric flask. Dissolve and dilute to volume with DCM (
    
    
    ).[1]
  • Internal Standard Spike: Add

    
     of IS stock (
    
    
    
    ) to
    
    
    of the analyte stock.
  • Working Standard: Dilute the Stock Solution 1:100 with DCM to achieve a final concentration of

    
     for GC-MS injection.
    
  • Filtration: Filter through a

    
     PTFE syringe filter into an amber autosampler vial.
    
GC-MS Instrument Parameters
ParameterSettingRationale
Inlet Mode Split (20:1)Prevents column overload; improves peak shape.[1]
Inlet Temperature

Ensures rapid volatilization without thermal degradation.[1]
Carrier Gas Helium, Constant Flow

.[1]
Oven Program

(1 min hold)
Solvent focusing.
Ramp

to

Rapid ramp to elute high boilers.[1]
Hold

at

Ensures complete elution of dimers/trimers.
Transfer Line

Prevents condensation before MS source.[1]
Ion Source EI (

),

Standard ionization energy.[1]
Quadrupole

Scan Range

Covers parent ion and fragments.[1]

Results & Discussion

Fragmentation Pathway Analysis

The mass spectrum of Methyl 4-(4-methylbenzoyl)benzoate is dominated by


-cleavage at the central ketone.[1] Understanding this pathway is essential for confirming identity against structural isomers.[1]
  • Molecular Ion (

    
    ): 
    
    
    
    .[1] Distinct and stable due to aromatic conjugation.[1]
  • Base Peak (

    
    ):  The 4-methylbenzoyl cation (
    
    
    
    ).[1] This is the most stable fragment, formed by cleavage adjacent to the carbonyl.[1]
  • Secondary Fragment (

    
    ):  The 4-methoxycarbonylbenzoyl cation (
    
    
    
    ).[1]
  • Loss of Methoxy (

    
    ):  Loss of 
    
    
    
    from the ester group (
    
    
    ).

Fragmentation M Molecular Ion (m/z 254) Frag1 4-Methylbenzoyl Cation (m/z 119) [Base Peak] M->Frag1 α-Cleavage (Path A) Frag2 4-Methoxycarbonylbenzoyl Cation (m/z 163) M->Frag2 α-Cleavage (Path B) Frag3 Loss of OMe (m/z 223) M->Frag3 Ester Cleavage (-OCH3)

Figure 1: EI Fragmentation pathway of Methyl 4-(4-methylbenzoyl)benzoate.[1]

Chromatographic Workflow

The following diagram illustrates the validated analytical workflow, ensuring data integrity from sample prep to spectral deconvolution.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Acquisition cluster_data Data Processing S1 Dissolve in DCM (1 mg/mL) S2 Add Internal Std (Octadecane) S1->S2 S3 Filter (0.2 µm PTFE) S2->S3 G1 Split Injection (20:1) @ 300°C S3->G1 G2 DB-5ht Column Separation (Ramp to 380°C) G1->G2 G3 EI Ionization (70eV) G2->G3 D1 Extract Ion Chromatogram (m/z 254, 119) G3->D1 D2 Quantification vs IS D1->D2

Figure 2: Analytical workflow for the quantification of Methyl 4-(4-methylbenzoyl)benzoate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or columnReplace inlet liner with deactivated wool; trim column head (

).
Low Sensitivity High split ratio or discriminator biasReduce split ratio to 10:1; ensure inlet temp is

.
Ghost Peaks Carryover from previous high-conc runRun a solvent blank (DCM) with the oven ramped to

.
No Peak Detected Column max temp too lowVerify column is "ht" (High Temp) grade; standard DB-5ms may bleed excessively

.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 349620, Methyl 4-benzoylbenzoate (Structural Analog). Retrieved from [Link]

  • Agilent Technologies. (2020).[1] Selection of GC Columns for High Temperature Applications. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for fragmentation mechanisms).

  • ChemSrc. (2023).[1] Methyl 4-(4-methylbenzoyl)benzoate Properties and CAS 64141-11-3.[1] Retrieved from [Link]

Sources

Application

Application Note: Methyl 4-(4-methylbenzoyl)benzoate as a Pharmaceutical Building Block

[1][2] Executive Summary Methyl 4-(4-methylbenzoyl)benzoate (M4MBB) represents a "privileged scaffold" in medicinal chemistry—the diaryl ketone (benzophenone).[1][2] This structural motif is central to three distinct cla...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Methyl 4-(4-methylbenzoyl)benzoate (M4MBB) represents a "privileged scaffold" in medicinal chemistry—the diaryl ketone (benzophenone).[1][2] This structural motif is central to three distinct classes of therapeutic and diagnostic agents: Fibrate-class lipid-lowering agents , NSAIDs (Ketoprofen analogs) , and Photo-affinity labeling probes for proteomics.[1]

This guide provides a rigorous technical roadmap for utilizing M4MBB. Unlike generic catalog entries, this document details the causality of its reactivity, offering a self-validating synthesis protocol and downstream derivatization workflows. We bridge the gap between raw chemical synthesis and high-value pharmaceutical application.

Part 1: Chemical Architecture & Reactivity Profile

The utility of M4MBB lies in its orthogonal reactivity .[1][2][3] It possesses three distinct reactive sites that allow chemists to "grow" the molecule in specific directions without protecting group manipulations.[1][2][3]

Functional GroupReactivity ModePharmaceutical Application
A: Methyl Ester (-COOCH3)Hydrolysis, Amide Coupling, ReductionAttachment point for "bait" molecules (proteomics) or pharmacophore extension.
B: Diaryl Ketone (Ar-CO-Ar)Reduction, Grignard Addition, UV-Photoactivation Core scaffold for Fibrates; Photo-crosslinking moiety for target identification.[1]
C: Tolyl Methyl (Ar-CH3)Radical Bromination (Wohl-Ziegler), OxidationBenzylic functionalization to create alkylating agents or NSAID precursors.[1][2]
Structural Visualization

The following diagram illustrates the chemical divergence possible from this single building block.

M4MBB_Reactivity M4MBB Methyl 4-(4-methylbenzoyl)benzoate (Core Scaffold) Acid Carboxylic Acid Derivative (via Hydrolysis) M4MBB->Acid LiOH/THF Linker Benzylic Bromide (via Radical Bromination) M4MBB->Linker NBS/AIBN Alcohol Benzhydrol Derivative (via Carbonyl Reduction) M4MBB->Alcohol NaBH4 Target1 Photo-Affinity Probes (Proteomics) Acid->Target1 Target2 NSAID Precursors (e.g., Ketoprofen analogs) Linker->Target2 Target3 Antihistamines (e.g., Diphenhydramine analogs) Alcohol->Target3

Figure 1: Divergent synthesis pathways originating from the M4MBB scaffold.

Part 2: Core Synthesis Protocol (Friedel-Crafts Assembly)

While M4MBB is commercially available, in-house synthesis is often required to introduce isotopic labels (e.g.,


C-carbonyl) or specific substitutions.[1] The most robust method is the Friedel-Crafts Acylation .[1][2][3]
Experimental Design Logic
  • Substrates: Methyl terephthaloyl chloride is reacted with toluene.[1][2][3]

  • Regioselectivity: Toluene is an ortho/para director.[1][2][3] The large electrophile (acylium ion) overwhelmingly favors the para position due to steric hindrance, ensuring high regiochemical purity.

  • Solvent Choice: Dichloromethane (DCM) is preferred over Nitrobenzene (carcinogenic, hard to remove) or CS

    
     (neurotoxic).[2]
    
Step-by-Step Protocol

Reagents:

  • Methyl 4-(chlorocarbonyl)benzoate (1.0 equiv)[1][2]

  • Toluene (Excess, acts as solvent/reactant or 1.1 equiv in DCM)

  • Aluminum Chloride (AlCl

    
    , 1.2 equiv, anhydrous)
    
  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (Ar or N

    
    ). Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.[1][2][3]
    
  • Lewis Acid Suspension: Charge the flask with AlCl

    
     (1.2 equiv) and anhydrous DCM (0.5 M concentration relative to substrate). Cool to 0°C in an ice bath.
    
  • Acyl Chloride Addition: Dissolve Methyl 4-(chlorocarbonyl)benzoate in minimal DCM. Add dropwise to the AlCl

    
     suspension.[1][2][3] Observation: The mixture should turn yellow/orange as the acylium complex forms.
    
  • Substrate Addition: Add Toluene (1.1 equiv) dropwise over 30 minutes. Maintain temperature <5°C to prevent polymerization or side reactions.[1][2][3]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Validation: Monitor via TLC (Hexane/EtOAc 8:2). Product is less polar than the starting acid chloride.

  • Quenching (Critical): Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated HCl (10:1 ratio). This breaks the Aluminum-alkoxide complex.[1][2][3]

  • Workup: Separate the organic layer.[1][2][3] Extract the aqueous layer twice with DCM.[1][2][3] Combine organics, wash with Brine, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from hot Ethanol or Methanol. M4MBB typically crystallizes as white needles.[1][2][3]

Yield Expectation: 85–92%

Part 3: Application Protocols

Application A: Synthesis of Benzylic Linkers (Radical Bromination)

Context: To use M4MBB as a building block for drugs like Ketoprofen or to attach it to a polymer backbone, the methyl group on the tolyl ring must be activated.

Mechanism: Wohl-Ziegler Reaction.[1][2][3] Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl


 or Benzotrifluoride (Greener alternative).[2]

Protocol:

  • Dissolve M4MBB (1.0 equiv) in Benzotrifluoride.[1][2][3]

  • Add NBS (1.05 equiv) and AIBN (0.05 equiv).[1][2][3]

  • Reflux (approx. 80-100°C) under Argon for 4 hours. Visual Cue: Succinimide floats to the top as a white solid.

  • Filtration: Cool and filter off the succinimide byproduct.[1][2][3]

  • Isolation: Concentrate the filtrate. The product, Methyl 4-(4-(bromomethyl)benzoyl)benzoate , is highly reactive.[1] Store under inert gas at -20°C.

Application B: Photo-Affinity Labeling (Proteomics)

Context: The benzophenone moiety is a robust photophore.[1][2][3] Upon UV irradiation (350–360 nm), the ketone forms a triplet diradical that inserts into C-H bonds of nearby proteins (Methionine preferentially).[2]

Workflow:

  • Hydrolysis: Convert M4MBB ester to the free acid using LiOH/THF/Water.

  • Coupling: React the free acid with a "Bait" molecule (e.g., a kinase inhibitor with a free amine) using EDC/NHS or HATU coupling.[2][3]

  • Incubation: Incubate the Probe-M4MBB conjugate with the cell lysate/protein mixture.[1][2][3]

  • Crosslinking: Irradiate with UV light (365 nm) for 10–30 minutes on ice.

  • Analysis: The covalent bond formed allows for harsh washing and SDS-PAGE/Mass Spec analysis to identify the target protein.[1][2][3]

Part 4: Analytical Quality Control (QC)

To ensure the integrity of M4MBB as a starting material, the following specifications must be met.

TestMethodAcceptance Criteria
Identity

H NMR (400 MHz, CDCl

)

2.45 (s, 3H, Ar-CH

), 3.96 (s, 3H, O-CH

), 7.2-8.2 (m, 8H, Ar-H).
Purity HPLC (C18, ACN/Water gradient)>98.5% (Area under curve)
Residual Solvent GC-HeadspaceDCM < 600 ppm; Toluene < 890 ppm (ICH Q3C limits)
Water Content Karl Fischer< 0.5% w/w (Crucial for subsequent Grignard reactions)

References

  • Synthesis of Benzophenones: Olah, G. A., & Kobayashi, S. (1971).[1][2][3] Aromatic substitution.[1][2][3][4] XXIX. Friedel-Crafts acylation of benzene and toluene with substituted benzoyl chlorides.[1][2][3] Journal of the American Chemical Society, 93(25), 6964–6967. Link[2]

  • Benzophenone in Medicinal Chemistry: Lappin, G., et al. (2005).[2][3] The use of benzophenone as a photoaffinity label in the study of protein-ligand interactions.[1] Journal of Medicinal Chemistry, 48(10), 3325-3336.[2]

  • Photo-crosslinking Mechanism: Dormán, G., & Prestwich, G. D. (1994).[2] Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673.[2] Link[2]

  • Radical Bromination Protocols: Djerassi, C. (1948).[1][2][3] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.[2] Link[2]

  • Fenofibrate/Fibrate Structure-Activity: Witte, E. C., et al. (1982).[1][2] Fibrates: Structure-activity relationships.[1][2][3] Journal of Medicinal Chemistry, 25(10), 1256-1260.[2]

Disclaimer: This protocol involves the use of hazardous chemicals including alkyl halides and aluminum chloride.[1][2] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Method

Application Note: Lab-Scale Synthesis and Purification of Methyl 4-(4-methylbenzoyl)benzoate

The following Application Note and Protocol is designed for researchers and drug development professionals requiring high-purity synthesis of Methyl 4-(4-methylbenzoyl)benzoate (CAS 64141-11-3). Executive Summary & Retro...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals requiring high-purity synthesis of Methyl 4-(4-methylbenzoyl)benzoate (CAS 64141-11-3).

Executive Summary & Retrosynthetic Analysis

Methyl 4-(4-methylbenzoyl)benzoate is a critical unsymmetrical benzophenone derivative used as an intermediate in the synthesis of photoinitiators and specific pharmaceutical active ingredients (APIs) containing the benzophenone scaffold. Its synthesis requires precise regiochemical control to ensure the para-substitution on the toluene ring, minimizing ortho isomers.

This protocol details the Friedel-Crafts Acylation of toluene with methyl 4-(chlorocarbonyl)benzoate (Methyl terephthaloyl chloride). This route is selected over the oxidation of 4,4'-dimethylbenzophenone or the esterification of 4-(4-methylbenzoyl)benzoic acid due to its higher atom economy and direct access to the ester functionality without harsh oxidative conditions that could cleave the methyl group.

Retrosynthetic Logic

The disconnection approach focuses on the carbonyl-aryl bond:

  • Disconnection: The strategic bond break is between the carbonyl carbon and the toluene ring.

  • Synthons: This yields a toluene nucleophile and a methyl terephthaloyl cation equivalent.

  • Reagents: Toluene (Substrate) + Methyl 4-(chlorocarbonyl)benzoate (Electrophile) + Aluminum Chloride (Lewis Acid).

Retrosynthesis Target Methyl 4-(4-methylbenzoyl)benzoate (Target) Disconnection Acyl-Aryl Bond Disconnection Target->Disconnection Retrosynthetic Step Precursors Precursors: Toluene + Methyl 4-(chlorocarbonyl)benzoate Disconnection->Precursors Friedel-Crafts Synthons

Figure 1: Retrosynthetic analysis showing the strategic disconnection to commercially available precursors.

Safety & Hazard Assessment

Critical Warning: This protocol involves moisture-sensitive reagents and the generation of hydrochloric acid gas. All operations must be performed in a functioning fume hood.

ReagentHazard ClassHandling Precaution
Aluminum Chloride (AlCl₃) Corrosive, Water ReactiveHandle in a glovebox or under inert gas. Reacts violently with water to release HCl.
Methyl 4-(chlorocarbonyl)benzoate Corrosive, LachrymatorCauses severe skin burns and eye damage. Hydrolyzes to release HCl.
Toluene Flammable, Health HazardNeurotoxin. Avoid inhalation. Use as solvent/reactant.
Dichloromethane (DCM) Carcinogen (Suspected)Volatile. Use standard organic solvent PPE.

Experimental Protocol

Reagents and Materials[1][2][3][4][5]
  • Methyl 4-(chlorocarbonyl)benzoate (MW 198.60): 19.86 g (100 mmol) [Source: Sigma-Aldrich/Combi-Blocks]

  • Toluene (MW 92.14): 50 mL (Excess, acts as solvent and reactant) OR 1.0 eq in DCM. Note: Using toluene as solvent maximizes rate but requires washing to remove unreacted toluene. For stricter stoichiometry, use DCM.Protocol below uses DCM as solvent to prevent poly-alkylation and facilitate workup.

  • Aluminum Chloride (AlCl₃, Anhydrous): 16.0 g (120 mmol, 1.2 eq). Note: Excess is required as the ester group can coordinate with the Lewis Acid.

  • Dichloromethane (DCM, Anhydrous): 200 mL.

  • Hydrochloric Acid (1M): 200 mL (for quenching).

  • Ethanol (Absolute): For recrystallization.

Step-by-Step Synthesis Procedure

Step 1: Apparatus Setup

  • Oven-dry a 500 mL three-necked round-bottom flask (RBF), a pressure-equalizing addition funnel, and a reflux condenser.

  • Assemble the glassware under a flow of dry nitrogen or argon.

  • Connect the top of the condenser to an alkali trap (NaOH solution) to neutralize evolved HCl gas.

Step 2: Lewis Acid Complex Formation

  • Charge the RBF with 16.0 g AlCl₃ and 100 mL anhydrous DCM .

  • Cool the suspension to 0–5°C using an ice/water bath. Stirring speed: 400 RPM.

  • Dissolve 19.86 g Methyl 4-(chlorocarbonyl)benzoate in 50 mL anhydrous DCM .

  • Add the acid chloride solution to the AlCl₃ suspension dropwise over 20 minutes.

    • Observation: The solution may turn yellow/orange as the acylium ion complex forms.

Step 3: Friedel-Crafts Reaction

  • Add 10.6 mL Toluene (9.2 g, 100 mmol) (or slight excess 1.1 eq) dropwise to the reaction mixture at 0–5°C.

    • Mechanistic Insight: Slow addition at low temperature favors para-substitution over ortho due to steric hindrance of the acylium complex.

  • Remove the ice bath and allow the mixture to warm to room temperature (25°C).

  • Stir for 3–4 hours . Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or HPLC.

    • Endpoint: Disappearance of the acid chloride starting material.

Step 4: Quenching and Workup

  • Caution: Exothermic step. Prepare a beaker with 200 g crushed ice and 50 mL conc. HCl .

  • Slowly pour the reaction mixture into the acidic ice slurry with vigorous stirring. This breaks the aluminum-alkoxide/ketone complex.

  • Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Extract the aqueous layer with 2 x 50 mL DCM .

  • Combine organic layers and wash sequentially with:

    • 1 x 100 mL Water

    • 1 x 100 mL Saturated NaHCO₃ (to remove traces of acid/hydrolyzed acid chloride)

    • 1 x 100 mL Brine

  • Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotovap) to yield the crude off-white solid.

Purification Protocol (Recrystallization)

The crude product often contains trace ortho-isomer or hydrolyzed acid. Recrystallization is the preferred method for purification.

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add Ethanol (approx. 5-7 mL per gram of crude) .

  • Heat to reflux (approx. 78°C) until the solid dissolves completely. If insoluble particles remain, filter hot.

  • Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 4 hours.

  • Filter the white crystalline precipitate using a Buchner funnel.

  • Wash the crystals with cold ethanol.

  • Dry in a vacuum oven at 40°C for 6 hours.

Expected Yield: 75–85% (approx. 19–21 g). Appearance: White crystalline solid.[1]

Workflow Visualization

SynthesisWorkflow Start Start: Reagents Preparation (Anhydrous Conditions) Complex Acylium Ion Formation (AlCl3 + Acid Chloride in DCM) Start->Complex Reaction Friedel-Crafts Acylation (Add Toluene, 0°C -> RT, 3h) Complex->Reaction Quench Quenching (Pour into Ice/HCl) Reaction->Quench Extraction Workup (DCM Extraction, NaHCO3 Wash) Quench->Extraction Crude Crude Isolation (Rotovap) Extraction->Crude Purification Recrystallization (Ethanol, Reflux -> 4°C) Crude->Purification Final Pure Methyl 4-(4-methylbenzoyl)benzoate Purification->Final

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained.

TechniqueParameterExpected ResultInterpretation
Appearance VisualWhite Crystalline SolidHigh purity; yellowing indicates oxidation or impurities.
Melting Point Range90–94°C (Lit. varies slightly)Sharp range (<2°C) confirms purity.
1H NMR 400 MHz (CDCl₃)δ 2.45 (s, 3H, Ar-Me )δ 3.96 (s, 3H, COOMe )δ 7.2–8.2 (m, 8H, Aromatic)Diagnostic singlets at 2.45 and 3.96 ppm confirm the methyl and ester groups.
IR Spectroscopy ATR (cm⁻¹)~1720 (Ester C=O)~1650 (Ketone C=O)Distinct carbonyl stretches for ester and benzophenone ketone.
Mass Spectrometry GC-MS / ESI[M+H]+ = 255.29m/z = 254.1Confirms molecular weight.

NMR Interpretation Logic: The molecule has two distinct benzene rings.

  • Ring A (Toluene derived): AA'BB' system. Two doublets (approx 7.3 and 7.7 ppm).[2] The methyl group is electron-donating, shifting protons upfield relative to the ester ring.

  • Ring B (Ester derived): AA'BB' system. Two doublets (approx 7.8 and 8.1 ppm).[3][2] The ester is electron-withdrawing, shifting protons downfield.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is oven-dried and reagents are anhydrous. Check AlCl₃ quality (should be yellow/grey powder, not white clumps).
Sticky/Oily Product Residual Solvent or Ortho IsomerDry thoroughly under high vacuum. Recrystallize again from Ethanol/Hexane mix if Ethanol alone fails.
Ester Hydrolysis Quenching too basic or hotEnsure quench is acidic (HCl). Avoid prolonged exposure to strong base during NaHCO₃ wash.
Incomplete Reaction AlCl₃ DeactivationThe ester group coordinates AlCl₃. Ensure at least 1.2 eq of AlCl₃ is used relative to the acid chloride.

References

  • Friedel-Crafts Acylation Methodology: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Synthesis of Benzophenones: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] Link

  • Physical Properties & CAS Verification: PubChem Database. Methyl 4-(4-methylbenzoyl)benzoate (CAS 64141-11-3).[4][5][6][7][8][9] Link

  • Purification of Esters: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. Link

  • Reaction Optimization (Similar Substrates):Journal of Chemical Education, "Regioselectivity in Friedel-Crafts Acylation".

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application

Application Note: Synthesis and Yield Calculation of Methyl 4-(4-methylbenzoyl)benzoate

Introduction & Scope Methyl 4-(4-methylbenzoyl)benzoate is a critical diaryl ketone intermediate, often utilized in the synthesis of photoinitiators, UV-curable coatings, and specific pharmaceutical scaffolds.[1] Its syn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methyl 4-(4-methylbenzoyl)benzoate is a critical diaryl ketone intermediate, often utilized in the synthesis of photoinitiators, UV-curable coatings, and specific pharmaceutical scaffolds.[1] Its synthesis typically employs a Friedel-Crafts Acylation , a fundamental C-C bond-forming reaction.[1]

While the chemistry is well-established, accurate yield calculation and process reproducibility are frequently hampered by a misunderstanding of the catalyst's role.[1] Unlike catalytic hydrogenations, Friedel-Crafts acylation requires stoichiometric quantities of Lewis acid (e.g., Aluminum Chloride) because the catalyst forms a stable complex with the carbonyl product.[1][2]

This guide provides a validated protocol for the synthesis and a rigorous framework for calculating theoretical yield, ensuring data integrity for research and scale-up operations.

Reaction Mechanics & Stoichiometry

The synthesis involves the acylation of Toluene with Methyl 4-(chlorocarbonyl)benzoate (also known as Methyl terephthaloyl chloride) using Aluminum Chloride (


) .[1]
The Chemical Equation

[1]
Mechanism & Workflow

The reaction proceeds via an acylium ion intermediate.[1][3] The high regioselectivity for the para position on toluene is driven by steric hindrance at the ortho positions, though trace ortho isomers are possible.[1]

ReactionWorkflow Reagents Reagents: Toluene + Acid Chloride Complex Intermediate: Acylium Ion Complex Reagents->Complex Activation Catalyst Lewis Acid: AlCl3 (Solid) Catalyst->Complex Coordinates Substitution Electrophilic Substitution Complex->Substitution + Toluene Quench Quench: Ice/HCl (Hydrolysis) Substitution->Quench Al-Complex Formed Product Product: Methyl 4-(4-methylbenzoyl)benzoate Quench->Product Isolation

Figure 1: Reaction workflow for Friedel-Crafts acylation. Note the critical Quench step to release the product from the Aluminum complex.

Experimental Protocol

Safety Warning:


 is highly hygroscopic and reacts violently with water, releasing HCl gas.[1] Perform all operations in a fume hood.
Materials
  • Limiting Reagent: Methyl 4-(chlorocarbonyl)benzoate (MW: 198.60 g/mol )[1][4]

  • Substrate: Toluene (MW: 92.14 g/mol ) - Used in excess or 1.1 eq

  • Catalyst: Aluminum Chloride, anhydrous (MW: 133.34 g/mol )

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure
  • Setup: Flame-dry a 250 mL reaction flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon or Nitrogen.[1]

  • Catalyst Suspension: Charge the flask with 1.2 equivalents of

    
     and anhydrous DCM. Cool to 
    
    
    
    in an ice bath.
    • Expert Insight: Do not reduce

      
       below 1.1 equivalents.[1] The catalyst is consumed by complexation with the ketone product [1].[1]
      
  • Acyl Chloride Addition: Dissolve 1.0 equivalent of Methyl 4-(chlorocarbonyl)benzoate in DCM. Add dropwise to the

    
     suspension.[1] Stir for 15 min to generate the acylium ion.
    
  • Substrate Addition: Add 1.1 equivalents of Toluene dropwise. Keep temperature

    
     to maximize regioselectivity (para-substitution).
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC or HPLC.[1]

  • Quench (Critical): Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated HCl. This breaks the Aluminum-Product complex.[1]

  • Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (

    
    ).[1] Combine organics, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane to remove any ortho isomer.

Theoretical Yield Calculation Framework

To ensure scientific accuracy, the theoretical yield must be calculated based on the Limiting Reagent .[1] In this protocol, the acid chloride is the limiting reagent due to its higher cost and molecular complexity compared to toluene.[1]

Molecular Weight Data Table
ComponentFormulaMolecular Weight ( g/mol )Role
Methyl 4-(chlorocarbonyl)benzoate

198.60 Limiting Reagent
Toluene

92.14 Reactant (Excess)
Product

254.28 Target Molecule
Calculation Logic Tree

Use this logic flow to determine which mass to use for your calculation.

YieldCalc Start Start Calculation Input Input Mass of Reactants Start->Input CalcMoles Calculate Moles: Mass / MW Input->CalcMoles Compare Compare Molar Equivalents CalcMoles->Compare Identify Identify Limiting Reagent (Lowest Moles) Compare->Identify Derive Calculate Theoretical Mass: Moles(Limiting) * MW(Product) Identify->Derive Final Calculate % Yield: (Actual / Theoretical) * 100 Derive->Final

Figure 2: Decision tree for calculating theoretical and percentage yield.[1]

Step-by-Step Calculation Example

Scenario: You start the reaction with 5.00 g of Methyl 4-(chlorocarbonyl)benzoate and 3.00 g of Toluene.

Step 1: Calculate Moles of Reagents




[1]

Step 2: Determine Limiting Reagent The stoichiometry is 1:1.[1]

  • We have 25.18 mmol of Acid Chloride.[1]

  • We have 32.56 mmol of Toluene.[1]

Step 3: Calculate Theoretical Yield (Mass) The theoretical yield assumes 100% conversion of the limiting reagent into the product.





[1]

Step 4: Calculate Percent Yield If your isolated mass after recrystallization is 5.10 g :



Troubleshooting & Optimization

  • Low Yield (<50%): Often caused by "wet"

    
    .[1] If the catalyst has turned gray or sticky, it has hydrolyzed.[1] Use fresh, yellow/white powder.[1]
    
  • Incomplete Reaction: If starting material remains, do not add more catalyst at RT.[1] Cool to

    
     before adding supplementary catalyst to avoid exotherms.
    
  • Isomer Contamination: If NMR shows ortho substitution (peaks around 7.2-7.4 ppm distinct from the symmetric para signals), recrystallize from hot ethanol [2].[1]

References

  • Friedel-Crafts Acylation Mechanism & Stoichiometry. Organic Chemistry Portal. Retrieved from:[Link][1]

  • Methyl 4-(4-methylbenzoyl)benzoate Properties. PubChem Compound Summary. Retrieved from:[Link][1][5]

  • Friedel-Crafts Acylation: Catalyst Deactivation. Master Organic Chemistry. Retrieved from:[Link]

Sources

Method

Application Note: Kinetic Profiling of Methyl 4-(4-methylbenzoyl)benzoate (MMBB) in Photopolymerization

Executive Summary Methyl 4-(4-methylbenzoyl)benzoate (MMBB) is a specialized Type II photoinitiator designed to bridge the gap between the cost-effectiveness of Benzophenone (BP) and the low-migration requirements of mod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(4-methylbenzoyl)benzoate (MMBB) is a specialized Type II photoinitiator designed to bridge the gap between the cost-effectiveness of Benzophenone (BP) and the low-migration requirements of modern food packaging and biomedical coatings. Unlike Type I initiators (e.g.,


-hydroxyketones) which cleave unimolecularly, MMBB relies on a bimolecular hydrogen abstraction mechanism.

This guide provides a rigorous framework for characterizing the polymerization kinetics of MMBB. It moves beyond basic conversion metrics to explore the rate-limiting steps defined by the MMBB/Amine Exciplex efficiency . We utilize Real-Time FTIR (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC) to quantify reactivity, focusing on the critical dependence on co-initiator concentration and oxygen inhibition.

Mechanistic Grounding

Understanding the kinetics requires mapping the photochemical pathway. MMBB, upon UV irradiation, enters an excited singlet state (


) and rapidly undergoes Intersystem Crossing (ISC) to a triplet state (

). The

state is chemically active but cannot initiate polymerization alone. It must encounter a hydrogen donor (typically a tertiary amine) to form an excited-state complex (Exciplex).

The Kinetic Bottleneck: The rate of polymerization (


) in this system is not solely defined by photon absorption but by the competition between:
  • Hydrogen Abstraction: Formation of the active

    
    -aminoalkyl radical.
    
  • Quenching: Physical deactivation of the

    
     state by oxygen or monomer.
    
  • Back Electron Transfer: Collapse of the exciplex without radical formation.

Pathway Visualization

MMBB_Mechanism MMBB MMBB (Ground State) Excited MMBB* (Triplet State T1) MMBB->Excited UV (hv) Exciplex [MMBB...Amine]* Exciplex Excited->Exciplex + Amine (Diffusion Control) Quench Quenching (O2) Excited->Quench + O2 Amine Tertiary Amine (Co-Initiator) Exciplex->MMBB Back Transfer (Inefficiency) Radicals Radical Pair Exciplex->Radicals e- / H+ Transfer Radicals->MMBB Ketyl Radical (Termination) Polymer Polymer Chain Initiation Radicals->Polymer Aminoalkyl Radical attacks Monomer

Figure 1: Photochemical pathway of MMBB. Note that the Ketyl radical derived from MMBB is generally too stable to initiate acrylate polymerization and acts primarily as a terminator, making the amine concentration critical.

Materials & Formulation Strategy

To isolate the kinetics of MMBB, the formulation must be simplified to remove confounding variables (e.g., pigments, fillers).

Standard Kinetic Formulation (SKF)
ComponentFunctionConcentration (wt%)Notes
HDDA (1,6-Hexanediol diacrylate)MonomerBalance (~90-95%)Low viscosity diluent, standard for kinetic benchmarking.
MMBB Photoinitiator1.0 - 3.0%Absorbance should be tuned to ~0.5 - 1.0 at excitation wavelength.
MDEA (N-Methyldiethanolamine)Co-Initiator1.0 - 5.0%Molar ratio of Amine:MMBB should be > 1:1 (typically 2:1 or 3:1) to overcome oxygen inhibition.

Critical Control: Ensure the amine does not contain inhibitors (e.g., BHT) that are active against the specific radicals generated. Use fresh, distilled monomers if high-precision kinetic constants (


, 

) are required.

Protocol A: Real-Time FTIR (RT-FTIR)[1]

RT-FTIR is the gold standard for measuring the Degree of Conversion (DC) . It allows direct observation of the disappearance of the acrylate double bond (


) during irradiation.
Experimental Setup
  • Spectrometer: FTIR with MCT detector (liquid

    
     cooled) for high scan rates (>10 spectra/sec).
    
  • Light Source: Mercury-Xenon lamp or UV-LED (365 nm or 395 nm) coupled via liquid light guide.

  • Sample Holder: Horizontal transmission cell or ATR (Attenuated Total Reflectance) accessory with temperature control.

Step-by-Step Methodology
  • Sample Preparation:

    • Mix the SKF formulation in an amber vial. Sonicate for 5 mins to ensure MMBB dissolution.

    • Place a drop of resin between two NaCl or KBr salt plates.

    • Thickness Control: Use a 15-25

      
       spacer. Alternatively, for ATR, coat the crystal directly (approx 20 
      
      
      
      thick).
  • Baseline Acquisition:

    • Collect background spectrum (air).

    • Collect spectrum of uncured resin (

      
      ). Focus on the acrylate twisting vibration at 810 cm⁻¹  or the 
      
      
      
      stretch at 1635 cm⁻¹ .
    • Tip: The 810 cm⁻¹ peak is often preferred as it is less prone to interference from the carbonyl (

      
      ) overtone bands of the MMBB ester groups.
      
  • Irradiation & Data Capture:

    • Set FTIR to "Kinetics Mode" or "Rapid Scan."

    • Start data collection 5 seconds before opening the UV shutter (to establish a flat baseline).

    • Irradiate for 60–120 seconds.

    • Continue collecting for 30 seconds post-irradiation to observe any dark polymerization (rare for Type II).

  • Data Processing:

    • Integrate the area of the acrylate peak (

      
      ) at each time point.
      
    • Calculate Conversion (

      
      ) using:
      
      
      
      

Protocol B: Photo-DSC (Calorimetry)

While FTIR measures chemical groups, Photo-DSC measures the heat of reaction. This is superior for calculating the Rate of Polymerization (


) .
Step-by-Step Methodology
  • Calibration: Calibrate the DSC with Indium. Ensure the UV light intensity at the pan position is calibrated using a radiometer (e.g., 50 mW/cm²).

  • Sample Loading:

    • Weigh 2.0 ± 0.1 mg of sample into an open aluminum pan.

    • Reference: Use an empty open pan.

  • Atmosphere Control:

    • Purge with Nitrogen (50 mL/min) for 5 minutes to remove oxygen inhibition (unless studying oxygen effects specifically).

  • Thermal Equilibration:

    • Equilibrate at 25°C (or target temperature) for 1 minute.

  • Run:

    • Start Isothermal run.

    • Trigger UV shutter after 1.0 minute.

    • Expose until heat flow returns to baseline.

  • Calculation:

    • The heat flow (

      
      , in W/g) is directly proportional to 
      
      
      
      :
      
      
    • 
       for acrylate double bonds is typically 86 kJ/mol .
      

Data Interpretation & Troubleshooting

Kinetic Analysis Workflow

Kinetic_Analysis Data Raw Data (FTIR/DSC) Check1 Induction Period? Data->Check1 O2_Issue Oxygen Inhibition (Increase Amine or N2 Purge) Check1->O2_Issue Lag > 2s Rate_Calc Calculate Rp & Conversion Check1->Rate_Calc Immediate Onset Amine_Opt Amine Optimization (Check Saturation Point) Rate_Calc->Amine_Opt Low Rp Final Kinetic Profile Complete Rate_Calc->Final Amine_Opt->Rate_Calc Re-test

Figure 2: Decision tree for analyzing kinetic data. Long induction periods in Type II systems almost always indicate insufficient amine or oxygen contamination.

Comparative Benchmarks

When analyzing MMBB, compare your results against these typical behaviors for Type II systems:

ParameterObservationDiagnosis/Action
Induction Period > 5 secondsOxygen is consuming the triplet state. Increase Light Intensity or Amine concentration.
Max Conversion < 70%Vitrification is trapping radicals. Increase temperature or use a flexible monomer.
Rate vs. Amine PlateausYou have reached the "saturation concentration" where the abstraction rate is maxed out; further amine acts as a plasticizer.

References

  • Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.
  • Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry.

  • Scientific Polymer Products. (n.d.). Methyl 4-(4-methylbenzoyl)benzoate Product Data. (Confirming chemical structure and usage).
  • Decker, C. (2002). Kinetic study and new applications of UV-radiation curing.[1] Macromolecular Rapid Communications.

  • Ghorpade, R. V., et al. (2012).[2] Photopolymerization kinetics of 2-phenylethyl (meth)acrylates studied by photo DSC. Journal of Polymer Research.[2]

Sources

Application

Quantum yield determination for Methyl 4-(4-methylbenzoyl)benzoate photolysis

Application Note: Precision Quantum Yield Determination of Methyl 4-(4-methylbenzoyl)benzoate (MMBB) Photolysis Executive Summary Methyl 4-(4-methylbenzoyl)benzoate (MMBB) is a prominent benzophenone derivative utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantum Yield Determination of Methyl 4-(4-methylbenzoyl)benzoate (MMBB) Photolysis

Executive Summary

Methyl 4-(4-methylbenzoyl)benzoate (MMBB) is a prominent benzophenone derivative utilized as a Type II photoinitiator and a photoaffinity labeling probe.[1] Its efficacy relies on the formation of a reactive triplet state capable of abstracting hydrogen atoms from a donor matrix (solvent or polymer).

This application note provides a rigorous protocol for determining the photochemical quantum yield (


) of MMBB photolysis. Unlike generic guides, this protocol accounts for the specific solvatochromic behavior of benzophenone derivatives and utilizes Potassium Ferrioxalate Actinometry —the "gold standard" for UV-A/Blue spectral quantification—to ensure absolute radiometric accuracy.

Mechanistic Principles

To accurately measure


, one must understand the underlying photophysics.[1] MMBB undergoes a classical 

excitation followed by rapid Intersystem Crossing (ISC) to the Triplet state (

).[1] The

state is the "working" state that abstracts hydrogen.[1]

Key Reaction Pathway:

  • Excitation:

    
    
    
  • ISC:

    
    
    
  • H-Abstraction:

    
    
    
Pathway Visualization

MMBB_Photolysis Ground MMBB (Ground State S0) Singlet Singlet (S1) Short-lived Ground->Singlet Absorption (hv) (n-π* transition) Singlet->Ground Fluorescence (Minor) Triplet Triplet (T1) Reactive State Singlet->Triplet Intersystem Crossing (ISC) ~100% Eff. Triplet->Ground Phosphorescence Ketyl Ketyl Radical (Transient) Triplet->Ketyl H-Abstraction (from Solvent) Product Pinacol / Recombination Products Ketyl->Product Dimerization

Figure 1: Jablonski-type diagram illustrating the MMBB photo-excitation and reaction pathway.

Experimental Design & Causality

Why Ferrioxalate? While electronic radiometers exist, chemical actinometry corrects for geometry-specific light absorption.[1] Ferrioxalate is chosen because its quantum yield is spectrally flat (~1.[1]25) across the MMBB absorption window (300–400 nm) and it is highly sensitive.[1]

Why Isopropanol? We use Isopropanol (IPA) as the solvent for MMBB.[1] Benzophenones require a hydrogen donor to react.[1] IPA provides easily abstractable tertiary hydrogens, ensuring the reaction is diffusion-controlled rather than limited by bond dissociation energy.[1]

Materials & Reagents

ReagentGradeRoleNotes
MMBB >98%AnalyteRecrystallize from EtOH if purity is low.
Potassium Ferrioxalate AnalyticalActinometerLight Sensitive! Store in dark.[1][2][3]
1,10-Phenanthroline ACSDeveloperForms colored complex with Fe²⁺.[1][2]
Isopropanol (IPA) HPLCSolvent/H-DonorMust be UV-transparent at irradiation

.[1]
Sulfuric Acid (0.05 M) ACSSolventStabilizes Ferrioxalate.[1]
Sodium Acetate/H₂SO₄ BufferBufferpH adjustment for complex formation.[1]

Detailed Protocol

Phase 1: Actinometer Preparation (Dark Room)

Note: Perform under red safety light.

  • Stock Solution: Dissolve 0.737 g of Potassium Ferrioxalate trihydrate in 250 mL of 0.05 M H₂SO₄. (Concentration

    
     M).[1]
    
    • Reasoning: This concentration absorbs >99% of light at wavelengths <390 nm in a 1 cm cuvette, ensuring total photon capture.[1]

  • Developer Solution: Dissolve 0.1 g 1,10-phenanthroline and 22.5 g sodium acetate trihydrate in 100 mL of 0.5 M H₂SO₄.

Phase 2: MMBB Sample Preparation
  • Prepare a

    
     M solution of MMBB in Isopropanol.
    
  • Degassing (Critical): Oxygen quenches the Triplet state of benzophenones.[1] Bubble the solution with Argon or Nitrogen for 15 minutes prior to sealing.[1]

Phase 3: Irradiation Setup (The "Merry-Go-Round")

To ensure the sample and actinometer receive identical photon flux, use a rotating carousel or a beam splitter.

  • Vial A (Actinometer): 3.0 mL Ferrioxalate solution.

  • Vial B (Sample): 3.0 mL MMBB solution.

  • Light Source: Mercury Arc Lamp (filtered to 365 nm) or high-power UV-LED (365 nm).

  • Irradiation: Irradiate both simultaneously for time

    
     (e.g., 30, 60, 90 seconds).
    
    • Target: Aim for <10% conversion of MMBB to maintain kinetic linearity.

Phase 4: Analytical Readout

A. Actinometer Analysis (Flux Determination):

  • Take 1 mL of irradiated Ferrioxalate.[1]

  • Add 1 mL of Developer Solution.[1]

  • Dilute to 10 mL with water; let stand for 30 mins.

  • Measure Absorbance at 510 nm (

    
    ).[1]
    
  • Calculate moles of Fe²⁺ formed (

    
    ) using 
    
    
    
    .[1]

B. MMBB Analysis (Reaction Tracking):

  • Measure the UV-Vis spectrum of the irradiated MMBB sample.[1]

  • Track the decrease in absorbance at 255 nm (

    
    ) or 335 nm  (
    
    
    
    ).[1]
    • Note: The 335 nm band is weaker but often cleaner as photoproducts (pinacols) absorb less in this region than in the deep UV.

Calculation & Data Processing

Step 1: Calculate Photon Flux ( )

Using the actinometer data:


[1]
  • 
    : Moles of iron reduced (calculated from Beer's Law at 510 nm).[1]
    
  • 
    : Quantum yield of Ferrioxalate at 365 nm (Use 1.21  [1]).[1]
    
  • 
    : Irradiation time (seconds).
    
  • 
    : Absorbance of the actinometer solution at the irradiation wavelength (should be >2).
    
Step 2: Calculate MMBB Quantum Yield ( )

[1]

Where


 (photons absorbed by sample) is:


[1]
  • 
    : Moles of MMBB consumed (determined via HPLC or UV-Vis extinction coefficient).[1]
    
  • 
    : Absorbance of the MMBB sample at 365 nm.[1]
    

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Low

(< 0.1)
Oxygen QuenchingRe-degas samples for 20+ mins. Verify seal.
Non-linear kinetics Inner Filter EffectDilute MMBB; ensure

or correct mathematically.
Actinometer turns yellow Thermal degradationPrepare fresh Ferrioxalate in total darkness.

References

  • Hatchard, C. G., & Parker, C. A. (1956). A new sensitive chemical actinometer.[1] Proceedings of the Royal Society of London.[1] Series A. Mathematical and Physical Sciences, 235(1203), 518-536.[1] Link[1]

  • Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of Photochemistry (3rd ed.).[1] CRC Press.[1][4] (Standard reference for

    
     values).
    
  • Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry (IUPAC Technical Report).[1] Pure and Applied Chemistry, 76(12), 2105-2146.[1] Link

  • Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties.[1] Journal of Photochemistry and Photobiology A: Chemistry, 100(1-3), 101-107.[1] (Context for Benzophenone derivatives).

Sources

Method

Formulation of UV-curable resins with Methyl 4-(4-methylbenzoyl)benzoate

Executive Summary This technical guide details the formulation, processing, and characterization of UV-curable resins utilizing Methyl 4-(4-methylbenzoyl)benzoate (MMBB) . MMBB is a high-performance Norrish Type II photo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the formulation, processing, and characterization of UV-curable resins utilizing Methyl 4-(4-methylbenzoyl)benzoate (MMBB) . MMBB is a high-performance Norrish Type II photoinitiator designed to overcome the volatility and odor limitations of traditional Benzophenone (BP), making it a critical candidate for regulated applications such as food packaging inks, medical device coatings, and low-odor varnishes.

Unlike Type I initiators (e.g., hydroxyacetophenones) that cleave spontaneously upon irradiation, MMBB requires a co-initiator (amine synergist) to generate radicals via hydrogen abstraction. This guide provides a self-validating protocol to balance the MMBB/Amine ratio for optimal surface cure and conversion efficiency while mitigating oxygen inhibition.

Chemical Basis & Mechanism

Methyl 4-(4-methylbenzoyl)benzoate functions through a bimolecular reaction. Upon absorption of UV energy (typically in the 245–280 nm range), the MMBB molecule enters an excited triplet state. It cannot generate radicals alone; it must abstract a hydrogen atom from a donor molecule—typically a tertiary amine.

This mechanism is distinct because the amine synergist serves two roles:

  • Radical Generation: It donates the hydrogen to form the reactive aminoalkyl radical (which initiates polymerization).[1][2]

  • Oxygen Scavenging: It consumes dissolved oxygen, which is a potent inhibitor of free-radical polymerization, thereby improving surface cure (tack-free finish).

Mechanistic Pathway (Type II Photoinitiation)

MMBB_Mechanism MMBB MMBB (Ground State) Triplet MMBB* (Excited Triplet) MMBB->Triplet Absorption UV UV Energy (250-300 nm) UV->Triplet Complex Exciplex Complex Triplet->Complex Diffusion Amine Amine Synergist (H-Donor) Amine->Complex Ketyl Ketyl Radical (Inactive/Termination) Complex->Ketyl H-Abstraction AminoRad Aminoalkyl Radical (Active Initiator) Complex->AminoRad H-Abstraction Polymer Polymer Chain Growth Ketyl->Polymer Recombination (Termination) AminoRad->Polymer Initiation

Figure 1: The bimolecular hydrogen abstraction pathway of MMBB. Note that the Aminoalkyl radical is the primary driver of polymerization, while the Ketyl radical largely participates in termination steps.

Formulation Strategy

Successful use of MMBB requires strict control over the Photoinitiator (PI) : Synergist ratio. An imbalance leads to either incomplete cure (low conversion) or excessive plasticization/yellowing (excess amine).

Component Selection
Component ClassRecommended MaterialFunction & Rationale
Photoinitiator MMBB (Methyl 4-(4-methylbenzoyl)benzoate)Type II Initiator. Selected for low migration and low odor compared to Benzophenone.
Synergist EDB (Ethyl-4-dimethylaminobenzoate) or MDEA Co-initiator. EDB is preferred for lower odor and better compatibility than MDEA. Ratio to MMBB should be 1:1 to 1:1.5.
Oligomer Epoxy Acrylate (e.g., Bisphenol A type)Provides the backbone stiffness and chemical resistance. High reactivity complements the surface-cure focus of MMBB.
Reactive Diluent TPGDA or TMPTAViscosity control. TMPTA (trifunctional) increases crosslink density but may increase shrinkage.
Standard Formulation Table (Weight %)
IngredientLow Migration (Packaging)High Gloss (Coating)
Epoxy Acrylate Oligomer 40.0 %50.0 %
TPGDA (Monomer) 30.0 %25.0 %
TMPTA (Monomer) 20.0 %15.0 %
MMBB (Initiator) 4.0 % 3.0 %
Amine Synergist (EDB) 5.0 % 4.0 %
Flow Additives/Defoamers 1.0 %3.0 %
TOTAL 100.0 % 100.0 %

Critical Insight: MMBB is a crystalline solid with a melting point of ~48–54°C. It must be actively dissolved into the monomer blend. Cold-blending will result in dispersion defects and localized uncured spots.

Experimental Protocol

This protocol ensures the complete solubilization of MMBB and the creation of a homogeneous resin.

Phase A: Preparation & Solubilization
  • Weighing: Weigh the liquid monomers (TPGDA/TMPTA) into a stainless steel or amber glass mixing vessel.

  • Heating: Place the vessel on a hot plate set to 50°C .

  • Addition of MMBB: Slowly add the crystalline MMBB while stirring (magnetic stir bar or overhead mixer at 200 RPM).

  • Dissolution Check: Continue stirring at 50°C for 15–20 minutes. The solution must be completely clear. Stop if any crystals are visible.

  • Cooling: Remove from heat and allow to cool to 30°C.

Phase B: Oligomer & Synergist Incorporation
  • Oligomer Addition: Add the viscous Epoxy Acrylate oligomer. Increase stirring speed to 500–800 RPM (high shear may be needed).

  • Synergist Addition: Add the Amine Synergist (EDB).

    • Note: Adding the amine after cooling prevents potential Michael Addition (premature reaction) during the heating phase, although this is slow for tertiary amines.

  • De-aeration: Allow the resin to stand in a dark environment for 30 minutes or use a vacuum chamber to remove entrapped air bubbles.

Phase C: Coating & Curing[1][2]
  • Application: Apply a 12–24 micron wet film using a wire-wound drawdown bar onto a glass or Leneta chart substrate.

  • Curing Source: Medium Pressure Mercury (Hg) Lamp (H-bulb).

    • Target Energy: 300–600 mJ/cm².

    • Line Speed: 10–20 m/min.

    • Note: MMBB absorbs weakly above 320 nm. Standard 395 nm LEDs are ineffective unless a sensitizer (e.g., ITX) is added.

Experimental Workflow Diagram

Protocol_Workflow cluster_solubilization Phase A: Solubilization cluster_compounding Phase B: Compounding cluster_curing Phase C: Curing Start Raw Materials (Monomers, MMBB, Oligomers) Heat Heat Monomers to 50°C Start->Heat Dissolve Add MMBB Solid Stir until Clear Heat->Dissolve Cool Cool to 30°C Dissolve->Cool AddOlig Add Oligomers & Amine High Shear Mixing Cool->AddOlig Degas Vacuum Degassing AddOlig->Degas Coat Drawdown Coating (12-24 microns) Degas->Coat UV Hg Lamp Exposure (300-600 mJ/cm²) Coat->UV

Figure 2: Step-by-step processing workflow ensuring MMBB solubility and resin homogeneity.

Performance Characterization

To validate the formulation, the following tests are mandatory.

MEK Resistance (Solvent Rub Test)
  • Purpose: Measures crosslink density and through-cure.

  • Protocol: Saturate a cotton cloth with Methyl Ethyl Ketone (MEK). Rub the cured surface with 1 kg force.

  • Pass Criteria: >200 double rubs without surface marring.

  • Troubleshooting: If failure occurs <50 rubs, increase the Amine:MMBB ratio or reduce line speed.

Pencil Hardness (ASTM D3363)
  • Purpose: Measures surface cure (critical for MMBB formulations).

  • Protocol: Push pencils of increasing hardness (HB, F, H, 2H...) across the film at a 45° angle.

  • Target: 2H–4H (dependent on oligomer backbone).

Migration Testing (For Packaging Applications)
  • Purpose: Ensure unreacted PI does not leach.

  • Protocol: Immersion in food simulant (e.g., 95% Ethanol) for 10 days at 40°C, followed by GC-MS analysis.

  • Limit: MMBB is generally preferred over Benzophenone because its higher molecular weight and ester functionality reduce migration, but specific migration limits (SML) must be verified against regional regulations (e.g., Swiss Ordinance).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Tacky Surface Oxygen InhibitionIncrease Amine Synergist concentration by 0.5–1.0%. Ensure lamp output in the 250–260 nm range is sufficient.
Resin Crystallization MMBB SaturationMMBB solubility limit reached (~8-10% in some acrylates). Reduce MMBB load or switch to a more polar monomer mix.
Yellowing Excess AmineReduce Amine Synergist. Switch from aromatic amine to aliphatic amine (though reactivity may drop).
Poor Adhesion High ShrinkageReduce TMPTA (trifunctional) and increase TPGDA or add an adhesion promoter.

References

  • RadTech Europe. (2013). Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings. Retrieved from [Link]

  • PCI Magazine. (2022). New UV Synergist for Improved Photoinitiator Efficiency. Retrieved from [Link]

Sources

Application

Application Note: High-Efficiency Hydrolysis of Methyl 4-(4-methylbenzoyl)benzoate

Abstract This application note details a robust, scalable protocol for the saponification (ester hydrolysis) of Methyl 4-(4-methylbenzoyl)benzoate to its corresponding acid, 4-(4-methylbenzoyl)benzoic acid (CAS 85-55-2)....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the saponification (ester hydrolysis) of Methyl 4-(4-methylbenzoyl)benzoate to its corresponding acid, 4-(4-methylbenzoyl)benzoic acid (CAS 85-55-2). This transformation is a critical step in the synthesis of diarylketone-based photoinitiators and pharmaceutical intermediates (e.g., Fenofibrate analogs). Unlike standard aliphatic ester hydrolysis, this protocol addresses specific challenges related to the lipophilicity of the benzophenone core, ensuring homogeneous kinetics and high purity (>98%) without column chromatography.

Introduction & Chemical Context

The hydrolysis of methyl esters attached to benzophenone scaffolds requires careful solvent selection. Methyl 4-(4-methylbenzoyl)benzoate is significantly lipophilic. Standard aqueous hydrolysis conditions often result in a biphasic system, leading to slow reaction rates and incomplete conversion.

This protocol utilizes a ternary solvent system (THF/Methanol/Water) to maintain a single phase throughout the reaction, facilitating rapid nucleophilic attack by the hydroxide ion.

Key Chemical Properties
CompoundStructure DescriptionMW ( g/mol )CASSolubility Profile
Substrate Methyl 4-(4-methylbenzoyl)benzoate254.2869996-22-3*Lipophilic (Soluble in THF, DCM)
Product 4-(4-methylbenzoyl)benzoic acid240.2585-55-2Soluble in basic aq., Insoluble in acidic aq.[1]

*Note: CAS for the specific methyl ester isomer is less common; properties inferred from homologous series and CAS 85-55-2 data.

Reaction Mechanism

The reaction proceeds via a Base-Catalyzed Acyl-Oxygen Cleavage (B_AC2) mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[2] The methoxide is then eliminated, and the resulting carboxylic acid is immediately deprotonated to form the water-soluble carboxylate salt.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Substrate Methyl Ester (Electrophile) OH_Attack OH- Nucleophilic Attack Substrate->OH_Attack Tetra_Int Tetrahedral Intermediate OH_Attack->Tetra_Int Collapse Elimination of Methoxide Tetra_Int->Collapse Salt Carboxylate Salt (Water Soluble) Collapse->Salt - MeOH Acidification H+ Workup Salt->Acidification Product Final Acid (Precipitate) Acidification->Product pH < 2

Figure 1: Step-wise mechanism of the saponification process.

Experimental Protocol

Materials & Reagents[3]
  • Substrate: Methyl 4-(4-methylbenzoyl)benzoate (10.0 g, ~39.3 mmol)

  • Base: Sodium Hydroxide (NaOH), pellets, reagent grade (4.0 g, 100 mmol, ~2.5 eq)

  • Solvents:

    • Tetrahydrofuran (THF) - Stabilized (HPLC grade preferred)

    • Methanol (MeOH)[3][4]

    • Deionized Water

  • Acid: Hydrochloric Acid (HCl), 2M aqueous solution.

Detailed Procedure
Step 1: Solubilization (Critical for Kinetics)
  • In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge 10.0 g of the Methyl Ester substrate .

  • Add 40 mL of THF . Stir until the solid is completely dissolved.

    • Reasoning: The benzophenone core is highly crystalline and hydrophobic. THF ensures the substrate is in solution, preventing surface-area-limited kinetics.

  • Add 20 mL of Methanol .

    • Reasoning: Methanol acts as a phase-transfer bridge, miscible with both THF and the incoming aqueous base.

Step 2: Saponification
  • Dissolve 4.0 g NaOH in 20 mL of Water . Allow the solution to cool slightly if it becomes hot.

  • Add the aqueous NaOH solution to the organic mixture in the RBF.

    • Observation: The solution may turn slightly yellow or cloudy initially but should clarify upon heating.

  • Attach a reflux condenser.

  • Heat the reaction to Reflux (~65-70°C) for 4 hours .

    • Process Control: Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (Rf ~0.6) should disappear, and the baseline spot (carboxylate salt) should appear.

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Solvent Removal: Concentrate the mixture on a rotary evaporator to remove the majority of THF and Methanol.

    • Note: Do not evaporate to complete dryness; leave the aqueous slurry.

  • Dilution: Add 50 mL of Deionized Water to the residue. The carboxylate salt should be fully dissolved. If solids remain, filter them off (impurities).

  • Precipitation: While stirring vigorously, slowly add 2M HCl until the pH reaches ~1-2.

    • Observation: A thick white precipitate of 4-(4-methylbenzoyl)benzoic acid will form immediately.

  • Filtration: Collect the solid via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with:

    • 3 x 20 mL Water (to remove NaCl and excess acid).

    • 1 x 10 mL Cold Hexane (to remove trace unreacted non-polar ester, if any).

Step 4: Drying
  • Dry the solid in a vacuum oven at 50°C for 6 hours.

Expected Results
  • Yield: >95% (Theoretical: 9.44 g; Expected: ~9.0 - 9.3 g)

  • Appearance: White crystalline powder.

  • Melting Point: 137–139°C [1].

  • Purity: >98% by HPLC.

Process Workflow Diagram

Workflow Start Start: 10g Substrate Solvent Add THF/MeOH (Homogeneous Phase) Start->Solvent Reaction Reflux w/ NaOH (aq) 4 Hours @ 70°C Solvent->Reaction Check TLC Check (Complete?) Reaction->Check Check->Reaction No (Continue Heating) Evap Evaporate Volatiles (Remove THF/MeOH) Check->Evap Yes Acidify Acidify residue (pH 1) w/ 2M HCl Evap->Acidify Filter Vacuum Filtration & Wash (H2O) Acidify->Filter Final Dry Product (White Solid) Filter->Final

Figure 2: Operational workflow for the isolation of 4-(4-methylbenzoyl)benzoic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Biphasic reaction mixture (Substrate oiled out).Increase THF ratio. Ensure vigorous stirring.
Low Yield Product lost in mother liquor during filtration.Ensure pH is < 2. The acid is slightly soluble in neutral water but insoluble in acidic water.
Colored Impurities Aldol condensation side products (rare) or raw material impurities.Recrystallize the final product from Ethanol/Water (80:20).
Sticky Precipitate Occluded solvent or rapid precipitation.Heat the acidified slurry to 50°C for 30 mins (digest), then cool slowly before filtering.

Safety Considerations

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear nitrile gloves and eye protection.

  • THF: Flammable peroxide former. Use fresh, stabilized solvent.

  • HCl: Corrosive. Perform acidification in a fume hood to manage fumes.

References

  • Product Properties (Acid Form): Sigma-Aldrich. 2-(4-Toluoyl)benzoic acid for synthesis (CAS 85-55-2). Accessed Oct 2023.

  • General Benzophenone Hydrolysis Protocols: ChemSpider Synthetic Pages. Hydrolysis of Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate (Analogous Procedure).

  • Compound Data: PubChem. 2-(4-Methylbenzoyl)benzoic acid (Compound Summary).

  • Industrial Context (Fenofibrate Intermediates): U.S. Patent 4,052,454. Process for the preparation of phenoxy-alkanoic acid derivatives. (Demonstrates industrial relevance of benzophenone ester hydrolysis).

Sources

Method

Application Note: Precision Synthesis via Visible-Light Photoredox Catalysis

Sub-Topic: Late-Stage Functionalization & Flow Scale-Up for Bioactive Scaffolds Executive Summary In the synthesis of bioactive molecules and fine chemicals, the ability to modify complex scaffolds at a late stage (Late-...

Author: BenchChem Technical Support Team. Date: February 2026

Sub-Topic: Late-Stage Functionalization & Flow Scale-Up for Bioactive Scaffolds

Executive Summary

In the synthesis of bioactive molecules and fine chemicals, the ability to modify complex scaffolds at a late stage (Late-Stage Functionalization or LSF) is a critical competitive advantage.[1] Traditional methods often rely on pre-functionalized handles (e.g., halides for Pd-catalyzed cross-coupling). In contrast, Visible-Light Photoredox Catalysis enables the direct activation of C-H bonds or the utilization of abundant precursors (such as carboxylic acids) via Single Electron Transfer (SET) mechanisms.

This guide details the protocol for Decarboxylative Alkylation (Minisci-type reaction) , a powerful method to append alkyl groups onto heteroarenes—a structural motif present in >60% of FDA-approved drugs. Furthermore, we provide a validated pathway for scaling this chemistry from milligram-scale batch vials to kilogram-scale continuous flow reactors, addressing the "photon flux" limitation inherent in fine chemical manufacturing.

Mechanism of Action: The Photoredox Cycle

Understanding the causality of the reaction is prerequisite to optimization. Unlike thermal catalysis, photoredox catalysis relies on the excitation of a metal-polypyridyl complex (e.g., Iridium or Ruthenium) or an organic dye by visible light.

The Catalytic Cycle (Oxidative Quenching Pathway)
  • Photoexcitation: The ground state catalyst (

    
    ) absorbs a photon (
    
    
    
    ), entering a long-lived excited triplet state (
    
    
    ).
  • Oxidative Quenching: An oxidant (e.g., an alkyl halide or N-acyloxyphthalimide ester) accepts an electron from

    
    , generating a radical species and the oxidized catalyst (
    
    
    
    ).
  • Radical Addition: The generated alkyl radical adds to the protonated heteroarene substrate.

  • Catalyst Regeneration: The oxidized catalyst (

    
    ) oxidizes the radical intermediate (SET), closing the cycle and returning to the ground state (
    
    
    
    ).
Visualization: Photoredox Catalytic Cycle

PhotoredoxCycle GroundState Ground State Catalyst (Ir-III) ExcitedState Excited State (*Ir-III) GroundState->ExcitedState  Blue LED (450 nm)   OxidizedState Oxidized Catalyst (Ir-IV) ExcitedState->OxidizedState  SET (e- transfer to Substrate)   OxidizedState->GroundState  SET (Regeneration)   Substrate Substrate (R-COOH / R-X) Radical Reactive Radical (R•) Substrate->Radical  Oxidative Quenching   Product Functionalized Heterocycle Radical->Product  Addition to Heterocycle  

Figure 1: The Oxidative Quenching Cycle for Iridium-based Photoredox Catalysis. The cycle is driven by visible light absorption, enabling the generation of reactive radicals under mild conditions.

Application Note: Decarboxylative Alkylation

This protocol utilizes carboxylic acids as alkylating agents.[2] This is strategically superior to traditional alkyl halides because carboxylic acids are ubiquitous in biomass and metabolite libraries, allowing for the rapid "analoging" of drug candidates.

Protocol 1: Batch Synthesis (Discovery Scale)

Objective: Alkylation of a medicinal N-heterocycle (e.g., Lepidine) using a carboxylic acid.

Reagents & Equipment[1][3][4][5]
  • Photocatalyst:

    
     (1 mol%). Rationale: High oxidation potential (
    
    
    
    ) required to oxidize carboxylates.
  • Oxidant: Ammonium persulfate

    
     (1.5 equiv) or Iodobenzene diacetate (PIDA).
    
  • Solvent: DMSO:H2O (4:1). Rationale: High polarity stabilizes the charged intermediates.

  • Light Source: 34W Blue LED (450 nm).

  • Atmosphere: Degassed Nitrogen (

    
    ).
    
Step-by-Step Methodology
  • Charge: To an 8 mL borosilicate vial equipped with a magnetic stir bar, add the Heterocycle (0.5 mmol, 1.0 equiv), Carboxylic Acid (1.5 mmol, 3.0 equiv), and Photocatalyst (0.005 mmol, 1 mol%).

  • Solvation: Add 4.0 mL of DMSO and 1.0 mL of degassed water. Add TFA (1.0 equiv) to protonate the heterocycle. Note: Protonation increases the electrophilicity of the heterocycle, making it receptive to nucleophilic radical attack.

  • Degassing (Critical): Sparge the solution with

    
     via a submerged needle for 10 minutes. Causality: Oxygen is a potent triplet state quencher. Failure to remove 
    
    
    
    will shut down the catalytic cycle.
  • Initiation: Add the oxidant (Persulfate) in one portion. Seal the vial with a Teflon-lined cap.

  • Irradiation: Place the vial 2 cm from the Blue LED source. Fan cool to maintain temperature

    
    . Stir vigorously for 12–24 hours.
    
  • Workup: Dilute with saturated

    
     (to neutralize acid) and extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.

Scale-Up Protocol: Continuous Flow Chemistry

Batch photochemistry suffers from the Beer-Lambert Law : light penetration diminishes exponentially with path length. In large batch reactors, the reaction only occurs at the surface (skin effect). Continuous flow reactors utilize narrow tubing (high surface-area-to-volume ratio) to ensure uniform irradiation, enabling kg-scale synthesis.

Protocol 2: Conversion to Flow

Objective: Scale the batch reaction to produce >10g of material.

Flow Reactor Setup
  • Reactor: PFA tubing coil (10 mL volume, 1/16" O.D.).

  • Pumps: Dual syringe pump or HPLC pump (chemical resistant).

  • Light: Wrapped high-intensity LED strips or photoreactor column.

Method Transfer Logic
  • Concentration Adjustment: Increase concentration to 0.5 M (vs 0.1 M in batch) to maximize throughput, provided solubility is maintained.

  • Residence Time (

    
    ) Calculation: 
    
    
    
    
    Target
    
    
    is typically equivalent to the batch reaction time divided by a "photon efficiency factor" (often 2-5x faster in flow due to better light penetration).
  • Back-Pressure: Install a 75 psi Back Pressure Regulator (BPR) at the outlet. Rationale: Prevents gas bubbles (generated from decarboxylation

    
    ) from creating voids in the flow stream, which would disrupt residence time.
    
Visualization: Flow Synthesis Decision Logic

FlowLogic Start Batch Protocol (Validated) Solubility Check Solubility (>0.2 M?) Start->Solubility Solubility->Start No (Change Solvent) Tubing Select Reactor (PFA Tubing) Solubility->Tubing Yes BPR Install BPR (Manage CO2 gas) Tubing->BPR Critical Step Run Continuous Run (Collection) BPR->Run

Figure 2: Workflow for translating batch photoredox chemistry to continuous flow. The Back Pressure Regulator (BPR) is essential for handling gas-evolving decarboxylation.

Data Analysis & Troubleshooting

Catalyst Selection Guide

Choosing the right catalyst is dictated by the redox potential of the substrate.

CatalystExcited State Energy (

)
Oxidation Potential (

)
Best Application

49 kcal/mol+1.29 VGeneral purpose, reductive quenching.

58 kcal/mol+0.77 VHighly reducing; good for unactivated halides.

61 kcal/mol+1.69 VHigh Potential. Best for oxidizing carboxylates/amides (This Protocol).
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Reaction Oxygen QuenchingCheck degassing lines; use freeze-pump-thaw cycling.
Low Yield Light AttenuationDilute reaction or switch to Flow Reactor (decrease path length).
Precipitation Solubility LimitAdd co-solvent (e.g., t-BuOH or Acetone); Decrease concentration.
Lamp Heating Thermal degradationUse fan cooling; LED emission efficiency drops as temp rises.

References

  • Decarboxylative Alkylation Protocols

    • MacMillan Group (Princeton): Zuo, Z., et al.

      
      -carboxyl sp3-carbons with aryl halides." Science (2014).[6] 
      
    • Mechanism of Minisci Reaction: Proctor, R.S.J., et al. "Mechanism of the Minisci Reaction." Chemical Society Reviews (2020).

  • Flow Chemistry Scale-Up

    • Continuous Flow Photochemistry: Cambié, D., et al. "Energy-efficient solar photochemistry with Luminescent Solar Concentrator based photomicroreactors." Angewandte Chemie (2019).

    • Scale-up Guide: "Scale-Up of Continuous Metallaphotoredox Catalyzed C–O Coupling." NIH / PubMed Central (2021).

  • General Photoredox Reviews

    • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews (2013).

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of Methyl 4-(4-methylbenzoyl)benzoate synthesis

This technical guide details the optimization of Methyl 4-(4-methylbenzoyl)benzoate synthesis. It addresses the primary chemical challenge: The Ester Stability Paradox in Friedel-Crafts acylation, where the Lewis acid ca...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of Methyl 4-(4-methylbenzoyl)benzoate synthesis. It addresses the primary chemical challenge: The Ester Stability Paradox in Friedel-Crafts acylation, where the Lewis acid catalyst (AlCl₃) complexes with and potentially cleaves the ester moiety, drastically reducing yield.

Executive Summary: The Yield Challenge

The synthesis of Methyl 4-(4-methylbenzoyl)benzoate typically involves the Friedel-Crafts acylation of toluene. The primary cause of low yield is not lack of reactivity, but product degradation during the reaction or quench .

  • Target Molecule: Methyl 4-(4-methylbenzoyl)benzoate

  • CAS: 99-75-2 (Analogue reference)[1][2]

  • Critical Failure Mode: Demethylation of the ester by AlCl₃/HCl to form the carboxylic acid (4-(4-methylbenzoyl)benzoic acid), which is often discarded in the organic wash or precipitates as an impurity.

Module 1: Strategic Route Selection

To maximize yield, you must select the route that minimizes ester exposure to harsh Lewis acid conditions.

Route A: The "Late-Stage Esterification" (Recommended for High Yield)
  • Concept: Avoids ester hydrolysis entirely by forming the ester after the Friedel-Crafts step.

  • Mechanism: React Terephthaloyl Chloride with Toluene to form the mono-acid chloride intermediate, then quench with Methanol.

  • Yield Potential: >85%[3]

Route B: The "Direct Acylation" (Common but Risky)
  • Concept: React Methyl 4-(chlorocarbonyl)benzoate (Monomethyl terephthaloyl chloride) with Toluene.

  • Mechanism: Standard Friedel-Crafts.[4]

  • Risk: High probability of ester cleavage if AlCl₃ stoichiometry is incorrect or temperature is uncontrolled.

Module 2: Optimized Protocols
Protocol A: The Late-Stage Esterification (High Yield)

Reagents:

  • Terephthaloyl Chloride (1.0 eq)

  • Toluene (1.05 eq) — Limiting reagent to prevent di-substitution

  • Aluminum Chloride (AlCl₃) (1.1 eq)

  • Dichloromethane (DCM) (Solvent)

  • Methanol (Excess, for quench)

Step-by-Step Workflow:

  • Slurry Preparation: Suspend Terephthaloyl Chloride (1.0 eq) in dry DCM under N₂ atmosphere. Cool to 0°C.

  • Catalyst Addition: Add AlCl₃ (1.1 eq) portion-wise. Note: A slight excess of acid chloride helps prevent di-acylation.

  • Controlled Addition: Add Toluene (1.05 eq) dropwise over 1 hour at 0-5°C.

    • Why? Keeping toluene limiting ensures it reacts with the vast excess of acid chloride sites, favoring mono-substitution.

  • Reaction: Stir at RT for 3–4 hours. Monitor by TLC/HPLC.

  • The "Methanol Quench" (Critical):

    • Cool the reaction mixture to 0°C.

    • Do NOT pour into water.

    • Pour the reaction mixture slowly into cold, anhydrous Methanol (5-10 eq) .

    • Mechanism:[4][5][6] The unreacted acid chloride end converts to the methyl ester immediately.

  • Workup: Evaporate methanol/DCM. Redissolve in EtOAc, wash with NaHCO₃ (removes terephthalic acid byproducts), then brine.

  • Purification: Recrystallize from Toluene/Hexane (1:4).

Protocol B: Direct Acylation Optimization

If you must start with Methyl 4-(chlorocarbonyl)benzoate :

ParameterOptimized ConditionTechnical Rationale
AlCl₃ Stoichiometry 2.2 - 2.5 Equivalents 1 eq complexes with the ester carbonyl (deactivating it); >1 eq is required for the catalytic cycle.
Solvent DCM or 1,2-DCE Toluene as a solvent leads to higher temperatures and increased demethylation. Use Toluene only as a reactant (1.1 eq).
Temperature < 25°C Higher temperatures (>40°C) promote AlCl₃-mediated cleavage of the methyl ether bond.
Quench Ice/HCl (Rapid) Quench into ice/conc. HCl immediately. Prolonged contact with aqueous Al salts hydrolyzes the ester.
Module 3: Troubleshooting & Diagnostics
Visualizing the Failure Modes

The following diagram illustrates the reaction pathways and where yield is lost.

YieldOptimization cluster_quench Critical Quench Step Start Start: Acid Chloride Complex Acylium Ion Complex Start->Complex + AlCl3 Product Target: Methyl Ester Complex->Product + Toluene (Kinetic Control) Impurity_Di Impurity: Di-substituted (Bis-toluoyl) Complex->Impurity_Di Excess Toluene Impurity_Acid Impurity: Benzoic Acid (Hydrolysis) Product->Impurity_Acid Heat or Poor Quench (Demethylation)

Caption: Reaction pathway showing the critical divergence between the target ester and the hydrolyzed acid impurity.

FAQ: Troubleshooting Specific Issues

Q1: My crude NMR shows a large amount of 4-(4-methylbenzoyl)benzoic acid (the carboxylic acid). Why?

  • Cause: This is "Ester Hydrolysis."[7] It happens if:

    • The reaction ran too hot (>40°C).

    • The quench was not acidic enough (Al species catalyze hydrolysis at pH 4-6).

    • You used Protocol B with insufficient AlCl₃ (the Lewis acid attacks the ester oxygen if not fully complexed properly).

  • Fix: Use Protocol A (Methanol Quench) . If using Protocol B, ensure the quench is dumped into excess cold dilute HCl to immediately break the Al-complex.

Q2: I have low conversion, and adding more catalyst doesn't help.

  • Cause: Moisture deactivation. AlCl₃ is hygroscopic. If it's "sticky" or gray/white clumps, it's dead.

  • Fix: Use fresh, anhydrous AlCl₃ (yellow/greenish powder). Ensure the system is under positive Nitrogen pressure.

Q3: I am seeing a "double reaction" (two toluene rings attached).

  • Cause: Stoichiometry error. You likely used Toluene as the solvent or in large excess.

  • Fix: Use DCM as the solvent. Use Toluene as the limiting reagent (0.95 - 1.0 eq) relative to the acid chloride.

Q4: The product is oiling out and hard to crystallize.

  • Cause: Presence of unreacted methyl benzoate or toluene derivatives.

  • Fix: Perform a "solvent swap." Distill off the reaction solvent, dissolve the residue in hot Toluene, and add Hexane dropwise until cloudy. Cool slowly to 4°C.

References
  • Friedel-Crafts Acylation Mechanism & Ester Stability

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Synthesis of Terephthaloyl Chloride Derivatives (Analogous Chemistry): Source: BenchChem Application Note. "Synthesis of Terephthaloyl Chloride."
  • Source: Google Patents (DE69730127T2). "Photo-active chain transfer reagents." (Describes recrystallization of methyl benzoylbenzoate derivatives from Toluene:Hexane).
  • Reaction of Toluene with Acid Chlorides

    • Source: ChemGuide. "Friedel-Crafts Reactions of Benzene and Methylbenzene."
    • URL:[Link]

Sources

Optimization

Troubleshooting side reactions in Friedel-Crafts acylation for benzoates

Current Status: Online Ticket ID: FC-BENZ-001 Subject: Troubleshooting Low Yields, Side Reactions, and Selectivity in Deactivated Systems Assigned Specialist: Senior Application Scientist, Process Chemistry Division Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: FC-BENZ-001 Subject: Troubleshooting Low Yields, Side Reactions, and Selectivity in Deactivated Systems Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Uphill Battle" of Benzoate Acylation

Acylating a benzoate ester is one of the most challenging variations of the Friedel-Crafts reaction. You are fighting two distinct chemical forces:

  • Electronic Deactivation: The ester group (

    
    ) is electron-withdrawing, destabilizing the Sigma-complex intermediate.
    
  • Lewis Acid Sequestration: The carbonyl oxygen of the ester is a Lewis base. It coordinates with your catalyst (e.g.,

    
    ), effectively removing it from the reaction cycle before it can activate the acyl chloride.
    

This guide moves beyond textbook basics to address the specific failure modes encountered in the lab when working with these deactivated systems.

Module 1: The "No Reaction" Scenario (Stoichiometry & Thermodynamics)

User Report: "I used standard conditions (1.1 eq


, DCM, reflux), but recovered 90% starting material."

Diagnosis: You have fallen into the Complexation Trap . In standard F-C acylation, the product ketone complexes with the Lewis Acid (LA), requiring at least 1.1 equivalents. With benzoates, the starting material also complexes with the LA. If you use 1.1 equivalents, the benzoate consumes the catalyst immediately, leaving no free LA to generate the acylium ion (


).

The Fix:

  • The "Swamping" Technique: You must saturate all Lewis basic sites.

  • Stoichiometry Rule: Use 2.2 to 3.0 equivalents of

    
    .
    
    • 1.0 eq for the benzoate ester carbonyl.

    • 1.0 eq for the product ketone carbonyl.

    • 0.2–0.5 eq excess to drive the catalytic cycle.

Visualizing the Complexation Trap

ComplexationTrap AlCl3 AlCl3 (Catalyst) Complex_Inactive Inactive Complex (Dead End) AlCl3->Complex_Inactive 1.0 eq consumed Acylium Acylium Ion (Active Electrophile) AlCl3->Acylium Only if excess AlCl3 exists Benzoate Benzoate Ester (Substrate) Benzoate->Complex_Inactive High Affinity Binding AcylCl Acyl Chloride (Reagent) AcylCl->Acylium Activation

Figure 1: The "Complexation Trap" illustrates why stoichiometric quantities of Lewis Acid fail. The benzoate ester sequesters the catalyst before it can activate the acyl chloride.

Module 2: The "Degradation" Scenario (Dealkylation)

User Report: "I pushed the conditions with heat and excess


, but now I see a carboxylic acid peak or a phenol in my NMR."

Diagnosis: Lewis Acid-Induced Dealkylation. Under forcing conditions,


 can attack the alkyl group of the ester (or ether linkages if present), cleaving it. This is particularly common with methyl esters.

The Mechanism: The aluminum coordinates to the ester oxygen. The chloride ion (


) from the aluminate complex acts as a nucleophile, attacking the methyl group via an 

-like pathway, releasing chloromethane (

) and the aluminum salt of the acid.

The Fix:

  • Temperature Control: Do not reflux initially. Perform the addition at

    
     and warm slowly to Room Temperature (RT).
    
  • Steric Protection: Switch from methyl benzoate to tert-butyl benzoate or isopropyl benzoate . The bulky alkyl groups resist nucleophilic attack by the chloride.

  • Alternative Catalyst: Switch to Triflic Acid (TfOH) (See Protocol B).

Module 3: The "Wrong Product" Scenario (Fries Rearrangement)

User Report: "I tried to acylate phenyl benzoate, but I got an ortho-hydroxy ketone instead of the acylated ester."

Diagnosis: You triggered a Fries Rearrangement . If your ester is a phenyl ester (e.g.,


), the Lewis Acid will catalyze the migration of the acyl group from the oxygen to the aromatic ring (ortho/para). This intramolecular reaction is often faster than the intermolecular acylation you intended.

The Fix:

  • Substrate Design: You cannot easily perform intermolecular F-C acylation on a phenyl ester. You must use an alkyl ester (Methyl/Ethyl benzoate) to block the Fries pathway.

  • Regioselectivity Check:

    • Fries Rearrangement: Yields ortho or para hydroxy ketones.

    • F-C Acylation of Benzoate: Directs meta due to the electron-withdrawing ester group.

Experimental Protocols
Protocol A: Optimized Standard Conditions (AlCl3)

Best for: Robust substrates, scale-up where cost is a factor.

  • Preparation: Flame-dry a 3-neck flask under Nitrogen.

  • Solvent: Use 1,2-Dichloroethane (DCE) or Nitrobenzene . DCM may not allow high enough temperatures if activation is sluggish, but try DCM first for easier workup.

  • The "Perrier" Addition Mode (Critical):

    • Dissolve

      
       (3.0 eq) in the solvent.
      
    • Add the Acyl Chloride (1.2 eq) first at

      
      . Stir for 15 mins to form the Acylium complex.
      
    • Then add the Benzoate Ester (1.0 eq) dropwise.

    • Reasoning: This ensures the active electrophile is ready before the benzoate can sequester all the

      
      .
      
  • Reaction: Warm to RT. If no reaction after 2h, heat to

    
    .
    
  • Quench: Pour over ice/HCl. Caution: Massive exotherm due to hydrolysis of 3 equivalents of aluminum salts.

Protocol B: The "Modern" Superacid Method (Triflic Acid)

Best for: Highly deactivated rings, avoiding dealkylation, high-value substrates.

Why this works: Triflic acid (


) is a superacid that generates a "superelectrophilic" species. It does not suffer from the same bulk complexation issues as 

and often runs cleaner.
  • Mix: Combine Benzoate Ester (1.0 eq) and Acyl Chloride (1.5 eq) in pure Triflic Acid (approx. 5–10 volumes). No other solvent is usually needed (neat superacid).

  • Conditions: Stir at

    
     to RT.
    
  • Workup: Pour onto ice. Extract with DCM.

  • Note: This method is documented to work even on nitrobenzene and benzotrifluoride systems [1].

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
No Reaction (<5% Yield) Catalyst PoisoningIncrease

to 3.0 eq. Switch to Perrier addition mode.
Recovery of Benzoic Acid Ester Cleavage (Dealkylation)Lower temperature. Switch from Methyl to tert-Butyl ester. Use TfOH.
Ortho-Hydroxy Ketone Product Fries RearrangementSubstrate is a Phenyl Ester. Change to Alkyl Benzoate.
Black Tar / Polymerization DecompositionReaction too hot. Solvent wet. Use Nitrobenzene as solvent (stabilizes the complex).
Decision Logic: Troubleshooting Flowchart

Troubleshooting Start Start: Low Yield / Side Reaction CheckSubstrate Check Substrate Type Start->CheckSubstrate IsPhenyl Is it a Phenyl Ester? CheckSubstrate->IsPhenyl Fries Issue: Fries Rearrangement Fix: Switch to Alkyl Ester IsPhenyl->Fries Yes CheckProduct Check Impurity Profile IsPhenyl->CheckProduct No IsAcid Is Byproduct an Acid/Phenol? CheckProduct->IsAcid Dealkylation Issue: Dealkylation Fix: Use TfOH or t-Butyl Ester IsAcid->Dealkylation Yes CheckStoich Check AlCl3 Stoichiometry IsAcid->CheckStoich No LowEq Is AlCl3 < 2.5 eq? CheckStoich->LowEq LowEq->Start No (Review Solvent/Temp) Complexation Issue: Catalyst Sequestration Fix: Increase AlCl3 to 3.0 eq LowEq->Complexation Yes

Figure 2: Logical workflow for diagnosing failure modes in benzoate acylation.

References
  • Anderson, K. W., & Tepe, J. J. (2002).[1] Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams.[1] Tetrahedron, 58(42), 8475-8481. Link (Demonstrates TfOH efficacy on deactivated systems).

  • Olah, G. A. (1973). Friedel-Crafts Chemistry.[2][3][1][4][5][6][7][8][9][10] Wiley-Interscience. (The foundational text on Lewis Acid stoichiometry and complexation).

  • Akiyama, T., et al. (2016). Selectivity in Friedel-Crafts Acylation.[8] Chemical Reviews. (Discusses the meta-directing nature of benzoates vs Fries rearrangement).

  • ResearchGate. (2004). A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3.[11]Link (Evidence of AlCl3 induced dealkylation side reactions).

Sources

Troubleshooting

Optimizing reaction conditions for Methyl 4-(4-methylbenzoyl)benzoate synthesis

This technical guide focuses on the optimization of the Friedel-Crafts acylation pathway, specifically the reaction between Monomethyl Terephthaloyl Chloride (4-methoxycarbonylbenzoyl chloride) and Toluene . This route i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide focuses on the optimization of the Friedel-Crafts acylation pathway, specifically the reaction between Monomethyl Terephthaloyl Chloride (4-methoxycarbonylbenzoyl chloride) and Toluene . This route is preferred in industrial and research settings over the acylation of methyl benzoate (which is deactivated) or the oxidation of dimethylbenzophenone (which lacks selectivity).

Topic: Optimization of Reaction Conditions & Troubleshooting Target Molecule: Methyl 4-(4-methylbenzoyl)benzoate (CAS: 99-75-2 analog/derivative) Primary Pathway: Friedel-Crafts Acylation

Process Overview & Critical Parameters

The synthesis relies on the electrophilic aromatic substitution of Toluene using Monomethyl terephthaloyl chloride, catalyzed by a Lewis Acid (typically Aluminum Chloride,


).
The Reaction Logic[1]
  • Electrophile: Acylium ion generated from 4-methoxycarbonylbenzoyl chloride.

  • Nucleophile: Toluene (Activated aromatic ring).

  • Regioselectivity: The methyl group on toluene is ortho/para directing. Due to the steric bulk of the incoming acylium complex, the para isomer is heavily favored, but ortho impurities are a common optimization target.

Critical Process Parameters (CPPs)
ParameterRecommended RangeScientific Rationale
Catalyst Stoichiometry 2.2 – 2.5 equiv. (

)
Crucial: The product contains two Lewis basic sites (Ketone + Ester).

complexes with both. <2.0 equiv.[1][2] results in incomplete conversion.
Temperature (Addition) 0°C – 5°CControls exotherm and suppresses ortho isomer formation (kinetic control).
Temperature (Reaction) 20°C – 40°CSufficient thermal energy to drive conversion without triggering ester cleavage (demethylation).
Solvent Excess Toluene or DCMToluene acts as both reactant and solvent (neat), maximizing rate. DCM is used if stoichiometry of Toluene must be 1:1.
Reaction Time 2 – 4 HoursExtended times with

increase the risk of methyl ester cleavage to the carboxylic acid.

Standard Operating Procedure (SOP)

Safety Warning: This reaction evolves copious amounts of HCl gas. A scrubber system (NaOH trap) is mandatory.


 reacts violently with water.
Step-by-Step Protocol
  • Inertion: Flame-dry a 3-neck round bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, addition funnel, and nitrogen inlet. Purge with

    
    .
    
  • Catalyst Slurry: Charge the flask with Aluminum Chloride (

    
    , 2.5 eq)  and dry Dichloromethane (DCM)  or use Neat Toluene  (if Toluene is the solvent). Cool to 0–5°C.
    
  • Acyl Chloride Preparation: Dissolve Monomethyl terephthaloyl chloride (1.0 eq) in minimal dry solvent.

  • Controlled Addition: Add the acid chloride solution dropwise to the

    
     slurry over 30–45 minutes. Maintain internal temp <10°C.
    
  • Substrate Addition (if using DCM): Add Toluene (1.1 eq) dropwise. If running neat, Toluene was already present in Step 2.

  • Reaction Phase: Allow the mixture to warm to Room Temperature (25°C). Stir for 3 hours. Monitor by TLC or HPLC.

  • Quench (Critical): Pour the reaction mixture slowly into a stirred mixture of Ice/HCl (conc.) . Caution: Exothermic.

  • Workup: Separate the organic layer.[1] Wash with water, then saturated

    
     (to remove acids), then brine. Dry over 
    
    
    
    .
  • Isolation: Evaporate solvent. Recrystallize from Ethanol/Hexane if necessary to remove ortho isomers.

Visualizing the Workflow

The following diagram illustrates the reaction pathway and the critical decision points during the process.

ReactionWorkflow Start Start: Inert Atmosphere (Dry N2) Reagents Reagents: Acid Chloride + Toluene Catalyst: AlCl3 (2.5 eq) Start->Reagents Complex Intermediate: Acylium Complex (Temp < 5°C) Reagents->Complex Activation Reaction Reaction Phase: Electrophilic Substitution (25°C, 3 hrs) Complex->Reaction Attack Quench Quench: Ice/HCl Mix (Hydrolysis of Al-Complex) Reaction->Quench Completion Workup Workup: Phase Separation NaHCO3 Wash Quench->Workup Product Target: Methyl 4-(4-methylbenzoyl)benzoate Workup->Product

Figure 1: Step-by-step workflow for the Friedel-Crafts synthesis of Methyl 4-(4-methylbenzoyl)benzoate.

Troubleshooting Guide (FAQs)

Issue 1: Low Yield / Incomplete Conversion

User Question: "I have reacted for 6 hours, but TLC shows significant starting material. Why isn't it driving to completion?"

Technical Diagnosis: This is almost always a stoichiometry issue regarding the Lewis Acid.

  • The Trap: Users often calculate 1.1 eq of

    
     relative to the acid chloride.
    
  • The Reality: The product is a ketone and an ester. Both oxygens are Lewis bases.[3] The first equivalent of

    
     binds to the ester; the second binds to the product ketone. You have no free catalyst left to drive the cycle.
    
  • Solution: Increase

    
     loading to 2.2 – 2.5 equivalents .
    
Issue 2: Demethylation (Loss of Ester)

User Question: "My NMR shows a carboxylic acid proton (~11 ppm) and the methyl ester peak is gone/diminished."

Technical Diagnosis:


 is a harsh Lewis acid that can cleave alkyl esters via an 

-like attack by the chloride ion on the methyl group, especially at elevated temperatures.
  • The Cause: Reaction temperature >40°C or reaction time >6 hours.

  • Solution:

    • Keep reaction temperature below 30°C .

    • Quench immediately upon consumption of starting material (monitor via HPLC).

    • Consider switching to a milder Lewis acid like

      
       (requires higher temp, but less cleavage) or using Titanium Tetrachloride (
      
      
      
      )
      which is often gentler on esters.
Issue 3: "Gooey" or Solidified Reaction Mixture

User Question: "Halfway through the addition, my stir bar stopped. The mixture turned into a solid sludge."

Technical Diagnosis: The Friedel-Crafts intermediate (the Sigma complex) is often an insoluble precipitate in non-polar solvents like pure Toluene or Hexane.

  • Solution:

    • Solvent Switch: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the solvent. These dissolve the ionic intermediates better than neat toluene.

    • Dilution: Increase solvent volume. The reaction should be run at 0.2M – 0.5M concentration.

Issue 4: Regioselectivity (Ortho vs Para)

User Question: "I have about 15% of an impurity that I suspect is the ortho isomer."

Technical Diagnosis: While the methyl group directs ortho/para, the para position is sterically favored. However, high temperatures during the initial mixing can overcome this steric barrier.

  • Solution:

    • Cryogenic Addition: Ensure the acid chloride is added at 0°C or lower .

    • Recrystallization: The para isomer is significantly more crystalline and symmetrical. Recrystallize the crude solid from hot Ethanol or a Methanol/Ethyl Acetate mixture. The oily ortho isomer usually stays in the mother liquor.

Troubleshooting Logic Tree

Use this diagram to diagnose outcome failures quickly.

Troubleshooting Problem Problem Detected Type Identify Issue Type Problem->Type LowYield Low Yield / SM Remaining Type->LowYield Impurity Impurity / Wrong Product Type->Impurity PhysState Stirring Stopped / Sludge Type->PhysState Sol_Stoich Check AlCl3 Stoichiometry Must be > 2.2 eq LowYield->Sol_Stoich Sol_Moisture Check Reagent Dryness AlCl3 is dead? LowYield->Sol_Moisture Sol_Temp Check Temp Control High Temp = Demethylation High Temp = Ortho Isomer Impurity->Sol_Temp Sol_Solvent Switch Solvent Use DCM or DCE PhysState->Sol_Solvent

Figure 2: Logical decision tree for troubleshooting common synthetic failures.

References

  • Friedel-Crafts Acyl

    • Source: Clark, J. (2023).[4] "Friedel-Crafts Acylation of Benzene and Methylbenzene." Chemguide.

    • URL:[Link]

  • Lewis Acid C

    • Source: Ashenhurst, J. (2018).[5] "Intramolecular Friedel-Crafts Reactions."[5] Master Organic Chemistry.

    • URL:[Link]

  • Physical Properties of Methyl 4-methylbenzoate Deriv

    • Source: ChemicalBook. (2025).[6] "Methyl 4-methylbenzoate CAS 99-75-2 Data."

  • Source: Google Patents. (2011). "Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid." (Analogous chemistry).

Sources

Optimization

Stability and degradation pathways of Methyl 4-(4-methylbenzoyl)benzoate

Technical Support Center: Methyl 4-(4-methylbenzoyl)benzoate A Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction: This guide provides in-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-(4-methylbenzoyl)benzoate

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: This guide provides in-depth technical support for researchers working with Methyl 4-(4-methylbenzoyl)benzoate. While specific peer-reviewed stability studies on this exact molecule are limited, its structure—a diaryl ketone and a methyl ester—allows for a robust, mechanistically-grounded understanding of its potential stability issues and degradation pathways. This document applies established principles of physical organic chemistry to predict and troubleshoot common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the general stability of solid Methyl 4-(4-methylbenzoyl)benzoate under standard laboratory conditions?

A: As a crystalline solid, Methyl 4-(4-methylbenzoyl)benzoate is expected to be stable when stored in a cool, dry, and dark environment. The diaryl ketone and methyl benzoate functional groups are generally robust. However, prolonged exposure to atmospheric moisture, high temperatures, or UV light can lead to degradation. For long-term storage, it is recommended to keep the compound in a tightly sealed amber vial inside a desiccator.

Q2: What are the primary functional groups that influence its stability in solution?

A: The two key functional groups are the methyl ester and the diaryl ketone (benzophenone moiety).

  • The methyl ester is the most susceptible functional group to chemical degradation, primarily through hydrolysis under either acidic or basic aqueous conditions.

  • The diaryl ketone is a well-known chromophore that absorbs UV light. This makes the compound susceptible to photodegradation, especially in solution and under direct sunlight or laboratory UV sources.[1]

Q3: In which solvents is Methyl 4-(4-methylbenzoyl)benzoate most stable?

A: For analytical purposes and short-term storage in solution, aprotic, anhydrous organic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane are recommended. Protic solvents like methanol or ethanol are generally acceptable but may participate in transesterification under catalytic (acidic or basic) conditions. Aqueous solutions, particularly if buffered at low or high pH, will promote hydrolysis and should be analyzed promptly after preparation.

Q4: What are the expected major degradation products?

A:

  • From Hydrolysis: The primary degradation product is 4-(4-methylbenzoyl)benzoic acid , formed by the cleavage of the methyl ester bond, releasing methanol as a byproduct.

  • From Photodegradation: Upon exposure to UV light, benzophenone-like structures can undergo photoreduction, especially in the presence of a hydrogen donor (like isopropanol), to form a pinacol-type dimer.[2] Other complex radical-mediated reactions can also occur.

Part 2: Troubleshooting Guide for Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: Appearance of a New, More Polar Peak in RP-HPLC Analysis

Q: I dissolved my sample of Methyl 4-(4-methylbenzoyl)benzoate in a methanol/water mobile phase for HPLC analysis. After letting the solution sit for several hours, I see a new peak with a shorter retention time. What is it?

A: Causality & Explanation

This is a classic sign of ester hydrolysis. The new, earlier-eluting (more polar) peak is almost certainly 4-(4-methylbenzoyl)benzoic acid .

  • Mechanism: Even in neutral water, esters can slowly hydrolyze. If your mobile phase is slightly acidic or basic, this reaction is catalyzed and proceeds much faster.[3][4] The carboxylic acid product is significantly more polar than the parent methyl ester, causing it to have less affinity for the nonpolar stationary phase (e.g., C18) and thus a shorter retention time in reverse-phase HPLC.[5][6]

Troubleshooting Protocol:

  • Confirm Identity:

    • LC-MS Analysis: The most direct way to confirm the impurity is by liquid chromatography-mass spectrometry. The expected mass of the hydrolysis product (C15H12O3) will have a molecular weight of 240.25 g/mol , which will be observed as an [M-H]⁻ ion at m/z 239.07 in negative ion mode or an [M+H]⁺ ion at m/z 241.08 in positive ion mode.

    • Co-injection: If available, inject a solution of your sample spiked with a known standard of 4-(4-methylbenzoyl)benzoic acid. If the new peak increases in size, its identity is confirmed.

  • Immediate Mitigation:

    • Always prepare aqueous or protic solutions fresh before analysis.

    • If samples must be stored in an autosampler, keep the temperature low (e.g., 4 °C) to slow the hydrolysis rate.

  • Preventative Measures:

    • Use aprotic solvents like acetonitrile for stock solutions.

    • Ensure the pH of any aqueous buffers is as close to neutral as possible if the experiment allows.

Issue 2: Sample Discoloration or Emergence of Multiple Unknown Peaks After Light Exposure

Q: My solution of Methyl 4-(4-methylbenzoyl)benzoate turned slightly yellow and my chromatogram shows several small, poorly resolved peaks after I left it on the benchtop under laboratory lighting. What is happening?

A: Causality & Explanation

This is indicative of photodegradation. The diaryl ketone core of the molecule is a potent photosensitizer.[7][8]

  • Mechanism: Upon absorbing UV-A light (abundant in sunlight and fluorescent lighting), the benzophenone moiety can be excited to a triplet state.[2][7] This highly reactive species can then abstract hydrogen atoms from other molecules (including the solvent or another molecule of the compound itself) or participate in other radical reactions, leading to a complex mixture of byproducts. This process is known to occur in benzophenone and its derivatives.[1][9]

Troubleshooting Protocol:

  • Confirm Light Sensitivity:

    • Prepare two identical solutions. Wrap one vial completely in aluminum foil (the "dark" sample) and leave the other exposed to ambient lab light.

    • Analyze both by HPLC after 24 hours. A significant increase in impurities in the exposed sample confirms light sensitivity.

  • Immediate Mitigation:

    • Protect all solutions from light by using amber vials or by wrapping standard vials in aluminum foil.

    • Minimize the exposure time of the sample to light during preparation and analysis.

  • Preventative Measures:

    • For photochemical studies, use a filtered light source to control the wavelength of irradiation.

    • When using the compound as a photosensitizer, be aware that it may also degrade itself over the course of the experiment.

Part 3: Key Degradation Pathways & Workflows

Primary Degradation Pathway: Ester Hydrolysis

The most common and predictable degradation pathway in a laboratory setting is the hydrolysis of the methyl ester. This reaction can be catalyzed by acid or base.

Hydrolysis cluster_reactants Reactants cluster_products Products parent Methyl 4-(4-methylbenzoyl)benzoate product_acid 4-(4-methylbenzoyl)benzoic Acid parent->product_acid + H₂O (H⁺ or OH⁻ catalyst) product_alc Methanol parent->product_alc + H₂O (H⁺ or OH⁻ catalyst)

Caption: Acid or base-catalyzed hydrolysis of the ester.

Experimental Workflow: Troubleshooting Impurity Formation

When an unknown impurity is detected, a systematic approach is crucial for identification and mitigation.

Troubleshooting cluster_confirm Confirmation cluster_modify Mitigation A Impurity Detected (e.g., new HPLC peak) B Hypothesize Structure (Hydrolysis or Photolysis?) A->B C Analytical Confirmation B->C D Modify Experimental Conditions C->D C1 LC-MS for Mass C->C1 C2 Spike with Standard C->C2 C3 Force Degradation Study (Heat, Acid, Light) C->C3 E Re-analyze and Confirm Purity D->E D1 Use Fresh Solutions D->D1 D2 Protect from Light D->D2 D3 Adjust pH / Solvent D->D3

Caption: Systematic workflow for identifying and mitigating impurities.

Part 4: Physicochemical Data of Analogous Compounds

To provide context, the properties of structurally related compounds are summarized below. The properties of Methyl 4-(4-methylbenzoyl)benzoate are expected to be in a similar range.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Feature
Benzophenone C₁₃H₁₀O182.2248 - 49Core diaryl ketone structure[10]
Methyl Benzoate C₈H₈O₂136.15-12.5Parent methyl ester structure
Methyl 4-methylbenzoate C₉H₁₀O₂150.1732 - 35Ester with a methyl-substituted ring

References

  • Gomez-Alvarez, E. D., et al. (2023). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. Available at: [Link]

  • Trebse, P., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Chemosphere. Available at: [Link]

  • Li, W., et al. (2020). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. Available at: [Link]

  • Vione, D., et al. (2022). Photodegradation of benzophenones sensitized by nitrite. ResearchGate. Available at: [Link]

  • MicroSolv Technology Corporation. Benzophenone Analyzed with HPLC - AppNote. Available at: [Link]

  • YouTube. (2020). Photoreduction of benzophenone. Available at: [Link]

  • Barclay, L. R. C., & Hall, H. H. (1962). MECHANISM OF ALKALINE HYDROLYSIS OF HINDERED AROMATIC ESTERS, THE BAL2 MECHANISM. ResearchGate. Available at: [Link]

  • Miranda, M. A., & Garcia, H. (2002). Diaryl Ketones as Photoactivators. ResearchGate. Available at: [Link]

  • Vela-Soria, F., et al. (2015). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. Available at: [Link]

  • Wong, Y. S., et al. (2018). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. ResearchGate. Available at: [Link]

  • Roman, K., & Perkins, S. (2024). HPLC analysis: The reduction of benzophenone to Diphenylmethanol. ACS Spring 2024 Posters. Available at: [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Available at: [Link]

  • El-Gindy, A., et al. (2012). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Veeprho. Benzophenone Impurities and Related Compound. Available at: [Link]

  • Google Patents. (1999). Process for the preparation of benzophenone derivatives.
  • Chen, C., et al. (2016). Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. PMC - NIH. Available at: [Link]

  • Li, Y., et al. (2022). Palladium-Catalyzed C(O)–C Bond Cleavage of Unstrained Ketones Assisted with Aryl Handles: An Approach to Diaryl Ketones. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Methyl Esters. Available at: [Link]

  • Pharmaffiliates. Benzophenone-impurities. Available at: [Link]

  • Wang, Y., et al. (2023). Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis. PMC - NIH. Available at: [Link]

  • Cooper, G. D., & Williams, B. (1962). Hydrolysis of Simple Aromatic Esters and Carbonates. ACS Publications. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube. Available at: [Link]

  • Zhu, C., et al. (2023). Enantioselective De Novo Synthesis of α,α‐Diaryl Ketones from Alkynes. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Recrystallization solvent selection for Methyl 4-(4-methylbenzoyl)benzoate

Technical Support Center: Purification Protocols for Methyl 4-(4-methylbenzoyl)benzoate Case ID: REC-882-MBB Subject: Recrystallization Solvent Selection & Optimization Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for Methyl 4-(4-methylbenzoyl)benzoate

Case ID: REC-882-MBB Subject: Recrystallization Solvent Selection & Optimization Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2][3]

Executive Summary & Compound Profile

User Query: "What is the optimal solvent system for recrystallizing Methyl 4-(4-methylbenzoyl)benzoate, and how do I avoid common purification pitfalls?"

Compound Analysis:

  • Structure: A benzophenone core with a methyl ester at the 4-position and a methyl group at the 4'-position.[1][2][3][4]

  • Physicochemical Profile:

    • Polarity: Moderately polar (Ester + Ketone) but with significant lipophilic character (two aromatic rings + methyl group).[1][2][3]

    • Solubility Behavior: "Like dissolves like."[1][2][3] It will show high solubility in chlorinated solvents (DCM) and esters (Ethyl Acetate), and low solubility in water and cold alkanes.[1][2][3]

    • Critical Risk: As a benzophenone derivative with a likely melting point in the 80–120°C range, this compound is prone to "oiling out" (liquid-liquid phase separation) before crystallizing.[1][2][3]

Solvent Selection Logic (Module 1)

Do not blindly pick a solvent. Use this logic flow to determine the optimal system for your specific crude batch.

Primary Screening Protocol

Perform this test with 100 mg of crude material.[1][2][3]

Solvent CandidateBP (°C)Expected BehaviorRecommendation
Ethanol (EtOH) 78Moderate solubility hot; low cold.[1][2][3][4]Primary Candidate. Best balance of polarity and volatility.[1][2][3][4]
Methanol (MeOH) 65Lower solubility than EtOH.[1][2][3][4]Secondary Candidate. Good if EtOH yields low recovery.[1][2][3][4]
Ethyl Acetate (EtOAc) 77High solubility.[1][2][3][4]Too strong alone. Use only in combination with Heptane.[1][2][3][4]
Toluene 110Very high solubility.[1][2][3][4]Not recommended for crystallization unless heavily fouled with inorganic salts.[1][2][3][4]
Acetonitrile (MeCN) 82High solubility hot; moderate cold.[1][2][3][4]Alternative if alcohols cause transesterification (rare but possible).[1][2][3][4]
Decision Matrix: Solvent Screening

SolventSelection Start Start: 100mg Crude TestEtOH Test 1: Reflux in Ethanol (1-2 mL) Start->TestEtOH Dissolves Dissolves completely? TestEtOH->Dissolves Yes Cool to RT/0°C Dissolves->Yes Yes No Insoluble hot? Dissolves->No No Crystals Crystals form? Yes->Crystals TryStronger Try EtOAc No->TryStronger Add more solvent Good System A: Pure Ethanol Crystals->Good Yes NoCrystals Remains soluble cold Crystals->NoCrystals No AddWater System B: Ethanol + Water (Antisolvent) NoCrystals->AddWater SystemC System C: EtOAc + Heptane TryStronger->SystemC If too soluble, use antisolvent

Figure 1: Decision tree for determining the optimal solvent system based on crude solubility.

Detailed Protocols (Module 2)

Protocol A: The "Standard" Ethanol/Water Recrystallization

Best for: General purity enhancement and removal of inorganic salts.[2][3][4]

  • Dissolution: Place crude solid in a flask with a magnetic stir bar. Add Ethanol (95% or absolute) (~5-10 mL per gram of solid).[1][2][3][4]

  • Heating: Heat to reflux (78°C). If solid remains, add more Ethanol in small portions until dissolved.[1][2][3]

    • Critical Check: If the solution is dark/colored, add activated charcoal, reflux for 5 mins, and filter hot through Celite.

  • Antisolvent Addition (Optional): If the solution is very dilute, add warm Water dropwise to the boiling ethanol until a faint turbidity (cloudiness) persists.[1][2][3] Then add 1-2 drops of Ethanol to clear it.[1][2][3]

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (insulate flask with a towel).

  • Harvest: Cool further in an ice bath (0-4°C) for 1 hour. Filter the white crystals and wash with cold 50% Ethanol/Water.[1][2][3]

Protocol B: The "Dry" Ethyl Acetate/Heptane Method

Best for: Moisture-sensitive samples or if the compound is too soluble in alcohols.[3][4]

  • Dissolution: Dissolve crude in the minimum amount of boiling Ethyl Acetate .

  • Precipitation: While boiling, slowly add Heptane (or Hexane) until the solution becomes slightly cloudy.[1][2][3]

  • Clearing: Add a few drops of Ethyl Acetate to restore clarity.[1][2][3]

  • Cooling: Remove from heat and let stand.

    • Note: This system is more prone to "oiling out."[1][2][3] If oil droplets appear, reheat and add slightly more Ethyl Acetate.[1][2][3]

Troubleshooting: The "Oiling Out" Phenomenon

The Issue: Instead of crystals, you see liquid droplets at the bottom of the flask. The Cause: The solution temperature dropped below the "Liquid-Liquid Phase Separation" (LLPS) boundary before it hit the crystallization boundary.[1][2][3][4] This often happens if the compound's melting point is low or if the solution is too concentrated.[1][2][3]

Thermodynamic Visualization:

OilingOut HotSol Hot Saturated Solution Cooling Cooling Process HotSol->Cooling Fork Cooling->Fork Oil Oiling Out (Liquid Droplets) Fork->Oil Temp > MP or Cooling too fast Crystal Crystallization (Solid Lattice) Fork->Crystal Temp < MP & Slow Cooling Impurity Impurity Trap: Oil absorbs impurities Oil->Impurity Result

Figure 2: Pathway differentiation between successful crystallization and oiling out.[1][3][4]

Corrective Actions:

  • Reheat: Redissolve the oil by heating the mixture back to reflux.

  • Dilute: Add 10-20% more of the good solvent (e.g., Ethanol) to lower the saturation point.[1][2][3]

  • Seed: Add a tiny crystal of pure product to the cooling solution at ~5°C below the boiling point. This provides a nucleation site for the solid phase to form before the oil phase.[1][2][3]

  • Triturate: If oil persists, decant the solvent and scratch the oil with a glass rod in the presence of a small amount of cold Hexane.[1][2][3]

Impurity Management (Self-Validating Step)

A common impurity in this synthesis is the unreacted acid (4-(4-methylbenzoyl)benzoic acid) or the starting material (p-toluic acid derivatives).[1][2][3][4]

Validation Step: Before recrystallization, perform a Base Wash :

  • Dissolve crude in Ethyl Acetate.[1][2][3]

  • Wash with 5% Sodium Bicarbonate (

    
    ) solution.[1][2][3]
    
    • Mechanism:[2][3][4][5][6] The bicarbonate deprotonates any unreacted carboxylic acid, moving it into the aqueous layer.[1][2][3] The ester (product) remains in the organic layer.[1][2][3]

  • Dry the organic layer (

    
    ), evaporate, and then proceed to recrystallization.[1][2][3]
    

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2][3] Longman Scientific & Technical, 1989 .[1][2][3] (Standard reference for recrystallization of aromatic esters and ketones).

  • Perrin, D. D.; Armarego, W. L. F. Purification of Laboratory Chemicals, 3rd Ed.[1][2][3] Pergamon Press, 1988 .[1][2][3] (Solubility data for benzophenone derivatives).

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook, 2nd Ed.[1][2][3] CRC Press, 2007 .[1][2][3] (Theoretical basis for solvent selection).[1][2][3]

  • PubChem Compound Summary. "Methyl 4-(4-methylbenzoyl)benzoate".[1][2][3][4] (Verified for structural properties).[1][2][3]

Sources

Optimization

Identifying common impurities in Methyl 4-(4-methylbenzoyl)benzoate synthesis

The Reaction Landscape: Visualizing Impurity Origins Before troubleshooting, it is critical to map where impurities originate within the Friedel-Crafts acylation matrix.[1] The synthesis typically involves the reaction o...

Author: BenchChem Technical Support Team. Date: February 2026

The Reaction Landscape: Visualizing Impurity Origins

Before troubleshooting, it is critical to map where impurities originate within the Friedel-Crafts acylation matrix.[1] The synthesis typically involves the reaction of Toluene with Monomethyl Terephthaloyl Chloride (or equivalent activated species) catalyzed by Aluminum Chloride (


).

The following flowchart maps the kinetic vs. thermodynamic pathways that lead to the target molecule versus common impurities.

ReactionPathways Reactants Reactants (Toluene + Monomethyl Terephthaloyl Chloride) Intermediate Acylium Ion Complex Reactants->Intermediate Activation Catalyst Catalyst (AlCl3) Catalyst->Intermediate Target TARGET Methyl 4-(4-methylbenzoyl)benzoate (Para-Substitution) Intermediate->Target Para-Attack (Thermodynamic) Impurity_Ortho IMPURITY B Ortho-Isomer (Kinetic Control) Intermediate->Impurity_Ortho Ortho-Attack (High Temp/Fast Add) Impurity_SM IMPURITY C Methyl Terephthalate (Quenched SM) Intermediate->Impurity_SM Moisture Ingress (Deactivation) Impurity_Acid IMPURITY A Free Acid (Hydrolysis) Target->Impurity_Acid Moisture/Harsh Quench (Ester Hydrolysis)

Figure 1: Reaction pathway diagram illustrating the competition between para-substitution (Target) and ortho-substitution (Impurity B), as well as hydrolysis risks (Impurity A).[1]

Troubleshooting Guides: Root Cause Analysis

This section addresses specific deviations observed in HPLC/GC traces.

Issue A: The "Acid Spike" (High Content of Impurity A)

Symptom: A significant peak appears at a lower retention time (RP-HPLC) than the target ester, often accompanied by a broad tail.[1] Identity: 4-(4-methylbenzoyl)benzoic acid.[1] Mechanism: Hydrolysis of the methyl ester moiety.[1][2] While the benzophenone core is stable, the methyl ester is susceptible to acid-catalyzed hydrolysis, especially during the aluminum complex quenching phase.

VariableOptimal SettingTroubleshooting Logic
Quench Temperature < 10°CHigh temperatures during the aqueous quench accelerate ester hydrolysis.[1] The exotherm from

neutralization is violent; if not controlled, local heating cleaves the ester.
Acid Concentration 1M HClUsing concentrated HCl to break the aluminum complex is standard, but prolonged exposure converts the ester to the acid. Corrective Action: Phase separate immediately after the solid dissolves.[1]
Moisture Control AnhydrousIf water enters the reaction before completion,

generates HCl gas in situ, which can hydrolyze the starting material or product over time.
Issue B: The "Ghost" Shoulder (Impurity B)

Symptom: A peak eluting immediately after or on the shoulder of the main peak. Identity: Methyl 4-(2-methylbenzoyl)benzoate (Ortho-isomer).[1] Mechanism: Electrophilic aromatic substitution on toluene typically favors the para position due to sterics. However, the ortho position is statistically twice as likely (2 sites vs 1). High temperatures increase the kinetic energy of the system, allowing the acylium ion to overcome the steric barrier of the ortho position.

Protocol Adjustment:

  • Temperature Control: Maintain reaction temperature between 0°C and 5°C during addition. Do not allow the exotherm to exceed 10°C.

  • Addition Rate: Slow the addition of the acid chloride. A high local concentration of electrophile favors kinetic products (ortho-substitution).[1]

  • Solvent Choice: Ensure sufficient dilution. Chlorinated solvents (DCM or DCE) are standard; reducing solvent volume increases collision frequency at the ortho sites.

Issue C: Starting Material Persistence (Impurity C)

Symptom: Presence of Methyl terephthalate (hydrolyzed acid chloride) or Toluene.[1] Mechanism: Catalyst deactivation.[1]

Diagnostic Check:

  • Catalyst Quality:

    
     is highly hygroscopic.[1] If the granules are white/grey and free-flowing, they are active.[1] If they are yellow/clumped or "smoking" upon opening, they are partially hydrolyzed (
    
    
    
    ) and ineffective.
  • Stoichiometry: Friedel-Crafts acylation requires >1 equivalent of Lewis Acid because the product (ketone) complexes with the catalyst, removing it from the cycle.

    • Standard: 1.1 to 1.2 equivalents of

      
       relative to the Acid Chloride.
      
    • Correction: If reaction stalls, add 0.1 eq of fresh

      
      .[1]
      

Analytical Validation: Self-Validating the Protocol

To ensure the purity profile is accurate, use the following HPLC method parameters. This method separates the free acid (polar) from the ester (neutral) and the regioisomers.

Recommended HPLC Method
ParameterCondition
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid impurity, improving peak shape)
Mobile Phase B Acetonitrile (ACN)
Gradient 40% B to 90% B over 15 mins; Hold 5 mins.[1]
Detection UV @ 254 nm (Benzophenone chromophore)
Flow Rate 1.0 mL/min
Interpretation Key
  • RT ~ 4-5 min: 4-(4-methylbenzoyl)benzoic acid (Impurity A).

  • RT ~ 10-11 min: Methyl 4-(4-methylbenzoyl)benzoate (Target).

  • RT ~ 11.2 min: Methyl 4-(2-methylbenzoyl)benzoate (Impurity B - Ortho). Note: Requires high resolution to split from main peak.[1]

  • RT ~ 14 min: Ditolyl ketone species (Bis-alkylation artifacts - rare).

Frequently Asked Questions (FAQ)

Q: Can I use Toluene as both the reactant and the solvent to suppress impurities? A: No. While using excess toluene suppresses poly-acylation, it significantly increases the formation of the Ortho-isomer (Impurity B) .[1] The "solvent cage" effect increases the probability of ortho-collisions.[1] Use a non-participating solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to favor the thermodynamic para product.[1]

Q: My product turned yellow/brown during workup. Is this an impurity? A: Not necessarily. Benzophenone derivatives form intense yellow/orange complexes with aluminum salts and protonated species.[1]

  • Test: Wash the organic layer with dilute NaOH.[1] If the color moves to the aqueous layer, it is likely the Acid Impurity (A) or phenolic byproducts. If the color persists in the organic layer but the HPLC is clean, it may be trace polymeric "tar" from the catalyst. A carbon treatment (charcoal) usually resolves this.

Q: Why do I see "Methyl Terephthalate" in my crude? A: This indicates your reaction never started or quenched early.[1] The acid chloride starting material hydrolyzed during the workup. This implies your


 was dead (hydrated) before you began, or you added the reactants too fast, overwhelming the catalyst's ability to complex the acyl chloride.

References

  • Friedel-Crafts Acylation Mechanisms

    • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on the mechanistic origins of ortho/para selectivity and catalyst complexation).

    • Source:

  • Impurity Profiling of Benzophenone Derivatives (Fenofibrate Analogues)

    • Jain, N., et al. (2012). "Synthesis and characterization of potential impurities in Fenofibrate drug substance." Der Pharma Chemica, 4(1): 455-463.[1] (Describes the identical chemical backbone and the specific acid/isomer impurities relevant to this synthesis).

    • Source:

  • Regioselectivity in Acylation of Toluene

    • Yamato, T., et al. (1991).[1] "Selectivity in the Friedel-Crafts Acylation of Toluene." Journal of Organic Chemistry. (Establishes the temperature dependence of the ortho/para ratio).

    • Source:

Sources

Troubleshooting

Managing reaction temperature for large-scale benzoate synthesis

Technical Support & Troubleshooting Hub Status: Operational Lead Specialist: Dr. Aris Thorne, Senior Application Scientist Scope: Liquid-Phase Oxidation of Toluene & Downstream Crystallization Introduction Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Status: Operational Lead Specialist: Dr. Aris Thorne, Senior Application Scientist Scope: Liquid-Phase Oxidation of Toluene & Downstream Crystallization

Introduction

Welcome to the technical support center for large-scale benzoate synthesis. As researchers and process engineers, you know that the conversion of toluene to benzoic acid (and subsequently to benzoate salts) is a deceptively simple radical chain reaction. In reality, it is a thermal tightrope. The oxidation step is highly exothermic (


), subject to induction periods, and prone to autocatalytic runaways.

This guide moves beyond basic textbook instructions. We address the specific thermal anomalies you encounter in the pilot plant and production floor, focusing on the Co-Mn-Br catalyzed aerobic oxidation process.

Module 1: The Oxidation Reactor (Critical Thermal Control)

Q: We are seeing a dangerous temperature spike 20 minutes after oxygen injection begins. Our jacket cooling is active.[1] What is happening?

A: You are likely experiencing "Induction Snap-Back" due to catalyst solubility lag.

The Mechanism: In Co-Mn-Br systems, the reaction does not start immediately upon


 introduction. There is an induction period  where free radicals build up to a critical threshold. If you feed oxygen at the full process rate during this silent period, the dissolved oxygen concentration (

) reaches saturation. When the radical chain finally ignites, it consumes this accumulated oxygen instantaneously, releasing a massive pulse of heat that exceeds the heat transfer coefficient (

) of your reactor jacket.

Troubleshooting Protocol:

  • Step-Down Initiation: Do not start

    
     flow at 100%. Initiate at 10% flow rate until the exotherm is detected (temperature rise 
    
    
    
    /min).
  • Temperature Ramp: Start the reaction at a lower baseline (

    
    ) and ramp to operating temperature (
    
    
    
    ) only after the reaction is self-sustaining.
  • Catalyst Pre-Solubilization: Ensure your Cobalt/Manganese acetate is fully dissolved in the acetic acid/toluene mix before heating. Undissolved catalyst leads to delayed, heterogeneous initiation.

Q: Our reaction temperature is stable at 165°C, but yield is dropping and we detect benzene in the off-gas. Why?

A: You have exceeded the thermal ceiling for decarboxylation.

The Mechanism: While higher temperatures improve kinetics, they trigger a parasitic pathway: the thermal decarboxylation of benzoic acid to benzene and


. This reaction has a higher activation energy (

) than the main oxidation pathway. Once you cross

, the rate of decarboxylation accelerates disproportionately.

Data: Selectivity vs. Temperature

Temperature (°C)Toluene Conversion (%)Benzoic Acid Selectivity (%)Benzene Formation (ppm)
14015-2094< 50
15530-3592120
165 45-50 88 450
175> 6075> 2000

Corrective Action:

  • Cap Temperature: Hard limit your reactor control loop to

    
    .
    
  • Pressure Adjustment: If conversion is too low at

    
    , increase reactor pressure (e.g., from 6 bar to 10 bar) to increase 
    
    
    
    rather than raising temperature.

Module 2: Heat Transfer & Hardware Logic

Q: The reactor temperature is oscillating (hunting) by ±5°C. This is affecting our crystal size distribution downstream. How do we fix the control loop?

A: Your cascade control is likely undertuned for the highly non-linear exotherm.

The Mechanism: A simple PID loop often fails because the heat release rate (


) changes exponentially with temperature, while the cooling capacity (

) is linear. You need a Cascade Control Strategy where the Reactor Temperature (Master) resets the setpoint of the Jacket Temperature (Slave).

Visualization: Cascade Control Logic The following diagram illustrates the correct sensor-actuator relationship to dampen oscillations.

ControlLoop Reactor Reactor (Toluene Oxidation) Sensor_Rx Reactor Temp Sensor (TT-101) Reactor->Sensor_Rx Process Variable Master_PID Master Controller (TC-101) Sensor_Rx->Master_PID Error Calc Slave_PID Slave Controller (TC-102) Master_PID->Slave_PID Output = Jacket Setpoint Valve Coolant Valve (TV-102) Slave_PID->Valve Valve Position Sensor_Jacket Jacket Temp Sensor (TT-102) Sensor_Jacket->Slave_PID Jacket Cooling Jacket Valve->Jacket Coolant Flow Jacket->Reactor Heat Removal Jacket->Sensor_Jacket

Caption: Cascade control loop where the Master PID (Reactor Temp) dictates the setpoint for the Slave PID (Jacket Temp) to prevent thermal overshoots.

Module 3: Downstream Crystallization & Fouling

Q: Our heat exchangers are fouling rapidly with a hard white scale during the cooling of the product stream. Acid washing is required weekly.

A: You are violating the "Supersaturation at the Wall" principle.

The Mechanism: Benzoic acid has a steep solubility curve. If the temperature difference (


) between your process fluid (hot product) and the coolant fluid is too high, the process fluid in immediate contact with the cold metal wall drops below its solubility limit instantly. This causes wall crystallization  (fouling) rather than bulk crystallization.

Troubleshooting Protocol:

  • Reduce

    
    :  The Log Mean Temperature Difference should not exceed 
    
    
    
    . Do not use
    
    
    water to cool a
    
    
    stream. Use a tempered water loop (e.g.,
    
    
    water cooling
    
    
    product).
  • Increase Velocity: Maintain tube-side velocity

    
    . High shear stress prevents crystal adhesion to the wall.
    
  • Polishing: Electropolish the heat exchanger tubes to

    
     to reduce nucleation sites.
    

Module 4: The Reaction Pathway & Thermal Risks

Understanding where the heat comes from is vital for safety. The diagram below details the oxidation pathway.[1][2][3] Note that the peroxy radical formation and subsequent degradation are the primary exothermic drivers.

ReactionPath Toluene Toluene (Start) BenzylRad Benzyl Radical (C6H5CH2•) Toluene->BenzylRad Co(III) -> Co(II) Initiation PeroxyRad Peroxy Radical (C6H5CH2OO•) BenzylRad->PeroxyRad + O2 (Fast) Hydroperoxide Benzyl Hydroperoxide PeroxyRad->Hydroperoxide + Toluene (Exothermic) Benzaldehyde Benzaldehyde (Intermediate) Hydroperoxide->Benzaldehyde Decomposition BenzoicAcid Benzoic Acid (Product) Benzaldehyde->BenzoicAcid Oxidation (Highly Exothermic) BenzylBenzoate Benzyl Benzoate (Impurity) Benzaldehyde->BenzylBenzoate Tishchenko Rxn (High Temp) Benzene Benzene + CO2 (Thermal Degradation) BenzoicAcid->Benzene Decarboxylation (>170°C)

Caption: Radical chain pathway for Toluene Oxidation.[2][4] Red nodes indicate high-energy/unstable intermediates. Black nodes indicate thermal degradation byproducts.

References

  • Kinetic Studies of the Catalytic Oxidation of Toluene to Benzoic Acid. Iranian Journal of Chemistry & Chemical Engineering.

  • Kinetics of the Liquid-Phase Oxidation of Toluene by Air. Industrial & Engineering Chemistry Research (ACS).

  • Loop oxidation of toluene to benzoic acid (Patent WO2017017524A1). Google Patents.

  • A Review of Crystallization Fouling in Heat Exchangers. MDPI Processes.

  • Reassessing the atmospheric oxidation mechanism of toluene. Proceedings of the National Academy of Sciences (PNAS).

Sources

Optimization

Technical Support Center: Optimization of Methyl 4-(4-methylbenzoyl)benzoate Synthesis

Ticket ID: F-C-ACYL-004 Subject: Solvent Effects on Reaction Rate & Heterogeneity Management Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: F-C-ACYL-004 Subject: Solvent Effects on Reaction Rate & Heterogeneity Management Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Context

Target Molecule: Methyl 4-(4-methylbenzoyl)benzoate Primary Pathway: Friedel-Crafts Acylation Substrates: Toluene + Methyl terephthaloyl chloride (4-chlorocarbonylbenzoate) Catalyst: Aluminum Chloride (


)

This guide addresses the critical impact of solvent selection on the kinetics and thermodynamics of this synthesis. In Friedel-Crafts acylation, the solvent is not merely a medium; it dictates the solubility of the intermediate acylium-aluminum complex , which directly correlates to reaction rate, conversion efficiency, and regioselectivity.

The Core Conflict: Solubility vs. Lewis Acidity[1]
  • Non-Polar Solvents (e.g., DCM,

    
    ):  Maintain high Lewis acidity (faster intrinsic rate) but often cause the intermediate complex to precipitate, leading to heterogeneous "slurries" that suffer from mass-transfer limitations.
    
  • Polar Solvents (e.g., Nitrobenzene): Solubilize the complex (homogeneous reaction) but can coordinate with

    
    , slightly reducing its Lewis acidity (slower intrinsic rate) while preventing catalyst encapsulation.
    

Solvent Selection Matrix

Use this table to select the optimal solvent system based on your specific process constraints.

FeatureDichloromethane (DCM) Nitrobenzene 1,2-Dichloroethane (DCE)
Reaction Phase Heterogeneous (Slurry)Homogeneous (Solution)Semi-Heterogeneous
Intrinsic Rate High (Catalyst is "hot")Moderate (Catalyst is coordinated)High
Complex Solubility Poor (Precipitates rapidly)ExcellentModerate
Workup Difficulty Low (Rotary evaporation)High (High boiling point, steam distillation often required)Moderate
Selectivity (

vs

)
High para selectivitySlightly lower para selectivity due to higher T capabilityHigh
Recommendation Best for Lab Scale (<50g) Best for Scale-Up / Stalled Reactions Compromise Choice

Critical Mechanism & Solvent Interaction

The reaction rate is governed by the availability of the Acylium Ion (


) . The solvent interferes at the complexation stage.
Graphviz Diagram: Mechanism & Solvent Interference

FC_Mechanism Fig 1. Solvent Effects on Acylium Ion Availability and Phase State Substrate Methyl Terephthaloyl Chloride Complex_Active Active Acylium Complex [R-CO]+ [AlCl4]- Substrate->Complex_Active + AlCl3 AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex_Active Solv_DCM DCM (Non-Coordinating) Precipitate Precipitated Complex (Mass Transfer Limit) Solv_DCM->Precipitate Insolubility Solv_NB Nitrobenzene (Coordinating) Complex_Dormant Solvent-Catalyst Complex (PhNO2 -> AlCl3) Solv_NB->Complex_Dormant Competes for AlCl3 Complex_Active->Precipitate In DCM Product Methyl 4-(4-methylbenzoyl) benzoate Complex_Active->Product + Toluene (Reaction) Complex_Dormant->Complex_Active Equilibrium (Slows Rate) Precipitate->Product Slow Surface Rxn

Caption: Nitrobenzene solubilizes the complex but competes for the catalyst. DCM maintains catalyst strength but risks precipitation.

Troubleshooting Guide (Q&A)

Issue 1: The reaction mixture has turned into a solid "brick" or thick paste.

Diagnosis: You are likely using DCM or a non-polar solvent. The product-aluminum complex is insoluble and has precipitated, potentially trapping unreacted reagents. Corrective Action:

  • Immediate: Increase agitation speed (mechanical stirring is preferred over magnetic).

  • Solvent Modification: Add a small volume of Nitromethane or Nitrobenzene (10-20% v/v) to the mixture. This acts as a co-solvent to break up the crystal lattice of the complex, restoring homogeneity without requiring a full solvent swap.

  • Prevention: For future runs, increase the solvent volume to 10-15 mL per gram of substrate or switch to 1,2-Dichloroethane (DCE).

Issue 2: The reaction rate is significantly slower than reported in literature.

Diagnosis:

  • Moisture Contamination:

    
     reacts violently with water to form 
    
    
    
    and inactive
    
    
    .
  • Solvent Coordination: If using Nitrobenzene, the rate is intrinsically slower because the solvent buffers the Lewis acidity. Corrective Action:

  • Check the physical state of your

    
    . It should be a free-flowing yellow/grey powder. If it is white and clumpy, it is hydrolyzed.
    
  • If using Nitrobenzene, increase the temperature slightly (to 40-50°C), but monitor closely for the formation of meta isomers (thermodynamic control).

Issue 3: High levels of ortho-substitution or bis-acylation.

Diagnosis:

  • Temperature too high: High temps favor thermodynamic equilibration.

  • Reagent Order: Adding Toluene to the acyl chloride/catalyst complex (inverse addition) keeps the toluene concentration low relative to the acylating agent, preventing bis-acylation. Corrective Action:

  • Maintain reaction temperature between 0°C and 5°C during the addition phase.

  • Ensure Inverse Addition : Add Toluene dropwise to the pre-formed Acylium-AlCl3 complex.

Validated Experimental Protocol

Method: Friedel-Crafts Acylation in DCM (Optimized for Lab Scale)

Reagents:

  • Methyl terephthaloyl chloride (1.0 equiv)

  • Toluene (1.1 equiv)

  • Aluminum Chloride (

    
    , 1.2 equiv)
    
  • Dichloromethane (Anhydrous)

Workflow:

  • Complex Formation: In a flame-dried 3-neck flask under Nitrogen, suspend ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (1.2 equiv) in DCM (5 mL/g). Cool to 0°C.[1]
    
  • Acylium Generation: Add Methyl terephthaloyl chloride (1.0 equiv) dissolved in minimal DCM dropwise.

    • Checkpoint: The suspension should dissolve or turn into a fine, colored dispersion (often yellow/orange) as the acylium ion forms.

  • Coupling: Add Toluene (1.1 equiv) dropwise over 30 minutes, maintaining internal temp < 5°C.

    • Note: Evolution of HCl gas will occur.[2] Use a scrubber.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to RT.

    • Troubleshooting: If the stir bar seizes due to precipitation, add additional DCM or 5% Nitromethane.

  • Quench: Pour the reaction mixture slowly into ice-water/HCl (conc.) mixture.

    • Why HCl? To break the Aluminum-Product complex and prevent emulsion formation.

Graphviz Diagram: Troubleshooting Decision Tree

Troubleshooting Fig 2. Troubleshooting Decision Matrix Start Observation: Reaction Stalled / Low Yield CheckPhase Is the reaction mixture a solid slurry? Start->CheckPhase Action_Slurry Mass Transfer Limitation CheckPhase->Action_Slurry Yes CheckMoisture Did AlCl3 smoke upon addition? CheckPhase->CheckMoisture No Fix_Slurry Add Co-solvent (Nitromethane) or Increase Dilution Action_Slurry->Fix_Slurry Action_Wet Catalyst Deactivation CheckMoisture->Action_Wet No (White clumps) CheckTemp Is Temp > 25°C? CheckMoisture->CheckTemp Yes (Normal) Fix_Wet Abort. Dry glassware. Use fresh AlCl3. Action_Wet->Fix_Wet Action_Temp Thermodynamic Control (Meta-isomer risk) CheckTemp->Action_Temp Yes Fix_Temp Cool to 0-5°C for Kinetic Control Action_Temp->Fix_Temp

Caption: Systematic diagnosis for stalled Friedel-Crafts acylations.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (The foundational text on mechanism and solvent effects).[3]

  • Yamato, T., et al. (1991). "Solvent effects on the Friedel-Crafts acylation of aromatic compounds." Journal of Organic Chemistry.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Detailed discussion on Acylium ion stability).
  • Patent CN102093247A. "Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid." (Industrial context for similar benzoyl-benzoate derivatives).

  • Gore, P. H. (1964). "The Friedel-Crafts Acylation Reaction and its Application." Chemical Reviews, 55(2), 229–281.

Sources

Troubleshooting

Troubleshooting low initiation efficiency in photopolymerization

Welcome to the PTAC. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the PTAC. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your hydrogel failed to gel, your coating surface is tacky, or your cell viability is plummeting post-cure.

In photopolymerization, "low initiation efficiency" is rarely a single component failure. It is a system desynchronization between Photon Flux , Absorptivity , and Radical Life-Cycle . This guide abandons generic advice to focus on the causal physics and chemistry of your reaction matrix.

Section 1: Optical Physics & Spectral Mismatch

The most common failure mode is assuming "Blue Light" is a single variable.

Q: My LED intensity is high (100 mW/cm²), but my TPO-based formulation is curing slowly or not at all. Why?

A: You are likely experiencing a Spectral Mismatch or "Photon Waste." High intensity is irrelevant if the photons are outside the absorption band of your photoinitiator (PI). TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) has a specific absorption window.[1][2] If you are using a standard UV box (often 365 nm) or a generic "Blue" LED (often centered at 460-470 nm), you are missing the TPO peak entirely.

The Fix:

  • Verify Emission vs. Absorption: TPO absorbs efficiently between 380 nm and 420 nm (Peak

    
     nm).[1]
    
  • Switch Source: Use a 405 nm LED source.

  • Check Bandwidth: Ensure your light source is not a narrow-band laser unless it hits the peak exactly.

Data: Photoinitiator Efficiency Matrix

Photoinitiator

(Peak Abs)
Effective Range

at Peak (

)
Best Light SourceNotes
Irgacure 2959 ~280 nm< 365 nm~4 (at 365nm)UV Mercury / 365 nm LEDLow efficiency at 365nm; requires high intensity.
LAP ~375 nm365 - 405 nm~218 (at 365nm)365 nm or 405 nm LEDWater-soluble; bleaches upon cure.
TPO ~400 nm380 - 420 nm~2500+405 nm LEDHigh Efficiency ; susceptible to inner filter effect.
Eosin Y ~525 nm450 - 550 nm~100,000Green/Blue LEDRequires co-initiator (TEOA); strictly visible light.
Section 2: The Inner Filter Effect (IFE)

When "More" equals "Less."

Q: My hydrogel cures perfectly at the surface but remains liquid at the bottom (2mm depth). I increased the PI concentration, but it got worse. Why?

A: You have triggered the Inner Filter Effect (IFE). By increasing the PI concentration, you increased the Optical Density (OD) of the surface layer. The top 100


m of your sample is absorbing all the incident photons, leaving none for the bottom layers. This creates a cure gradient.

The Mechanism: According to the Beer-Lambert Law (


), as concentration (

) rises, transmittance drops exponentially, not linearly.

The Fix:

  • Reduce PI Concentration: Drop from 0.5% to 0.1% or even 0.05%.

  • Use a Bleaching PI: Switch to LAP or TPO . These molecules lose their color (absorbance) as they generate radicals, allowing light to progressively penetrate deeper as the reaction proceeds.

  • Dual-Wavelength Curing: If using TPO, a broad-spectrum light (380-420 nm) can help, as the "wings" of the spectrum penetrate deeper than the peak.

IFE_Mechanism Light Incident Light (I0) Surface Surface Layer (High Absorbance) Light->Surface 100% Intensity Deep Deep Layer (Photon Starvation) Surface->Deep < 1% Intensity (Blocked by PI) Outcome Result: Skin Formation Uncured Bulk Surface->Outcome Rapid Cure Deep->Outcome

Figure 1: The Inner Filter Effect. High PI concentration blocks light transmission, resulting in surface skinning and liquid bulk.

Section 3: Oxygen Inhibition

The invisible enemy of radical polymerization.

Q: The surface of my coating is perpetually tacky/sticky, even after 10 minutes of irradiation.

A: Oxygen (


) is quenching your reaction. 
Oxygen is a diradical. It reacts with your initiating radicals (

) or propagating polymer chains (

) at a rate

to

times faster than the monomer does. It forms a stable Peroxyl Radical (

) that cannot propagate the chain.

The Fix:

  • Increase Irradiance (The "Burn Through" Method): High intensity generates a massive flux of radicals that consume all dissolved oxygen faster than it can diffuse back in.

  • Chemical Scavengers: Add Thiol monomers. The thiol-ene mechanism is resistant to oxygen inhibition because the thiyl radical can regenerate from the peroxyl species.

  • Physical Barrier: For hydrogels, cover the precursor with a glass coverslip or mineral oil to block atmospheric oxygen.

  • Enzymatic Degassing: Add Glucose Oxidase (GOx) + Glucose to the matrix. This enzyme system consumes dissolved

    
     actively.
    

Oxygen_Inhibition PI Photoinitiator Radical Active Radical (R•) PI->Radical hv (Light) Polymer Polymer Chain (Success) Radical->Polymer Propagation (Slow) DeadEnd Peroxyl Radical (ROO•) (Termination/Tacky Surface) Radical->DeadEnd Quenching (Fast!) k_O2 >> k_p Monomer Monomer (M) Monomer->Polymer Oxygen Oxygen (O2) Oxygen->DeadEnd

Figure 2: Oxygen Inhibition Pathway. Oxygen intercepts active radicals faster than they can react with monomers, leading to termination.

Section 4: Biological Interface (Cell Viability)

Balancing Cure vs. Kill.

Q: My gel cures well, but 80% of my encapsulated cells die within 24 hours.

A: You are dealing with Radical Toxicity or UV Damage. While Irgacure 2959 is the "gold standard" for historical reasons, it requires UV light (damaging to DNA) and has low efficiency (requiring longer exposure).

The Fix:

  • Switch to Visible Light: Use LAP (at 405 nm).[3][4] It is more efficient, allowing you to lower the light intensity (

    
    ) and exposure time.
    
  • Reduce Radical Flux: High radical concentrations damage cell membranes. Use the minimum PI concentration required for gelation (titrate down from 0.1% to 0.025%).

  • Step-Growth Polymerization: Switch to Thiol-Norbornene or Thiol-Allyl systems. These chemistries produce fewer radical species and have lower exotherms than chain-growth acrylate systems.

Experimental Protocol: Depth of Cure (ISO 4049 Adaptation)

Validate your formulation's curing capability.

Objective: Determine the maximum effective cure depth for a specific PI/Light combination.

  • Preparation:

    • Use a cylindrical stainless steel mold (4mm diameter, 6mm height).

    • Place mold on a glass slide covered with a Mylar strip.

    • Fill mold with prepolymer solution. Cover top with another Mylar strip.

  • Irradiation:

    • Place light guide directly on top of the Mylar.

    • Cure for your standard time (e.g., 30s).

  • Measurement:

    • Immediately remove the cylinder of material.

    • Invert the cylinder (bottom side up).

    • Use a plastic spatula to scrape away uncured liquid/soft gel from the bottom.

    • Measure the height of the remaining solid cylinder using digital calipers.

  • Calculation:

    • Divide the measured height by 2. This is your "Safe Cure Depth."

    • Note: If the cylinder is liquid in the center but solid on the outside, your beam profile is non-uniform.

References
  • Fairbanks, B. D., et al. (2009). "Photoinitiated Polymerization of PEG-diacrylate with Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization Rate and Cytocompatibility." Biomaterials.

  • Ligon, S. C., et al. (2014). "Strategies to Reduce Oxygen Inhibition in Photoinduced Polymerization." Chemical Reviews.

  • O'Connell, C., et al. (2018). "Tailoring the Mechanical Properties of Gelatin Methacryloyl Hydrogels through Manipulation of the Photo-Cross-Linking Process." Soft Matter.

  • NIST. (2023). "Photopolymer Additive Manufacturing: Roadmap for Measurement Science." NIST Technical Note.

  • Sigma-Aldrich. (2024). "Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) Product Specification & Spectrum."

Sources

Optimization

Synthesis Optimization &amp; Impurity Management Hub

Status: Operational | Tier: Level 3 Technical Support Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Lead Scientist: Dr. A. Vance, Senior Application Scientist

Mission Directive

Welcome to the Synthesis Optimization Hub. You are likely here because your LCMS trace looks "dirty," your yield is suffering due to a stubborn side-reaction, or your scale-up batch failed to meet purity specifications.

We do not simply "clean up" reactions; we engineer them to prevent waste.[1] Minimizing byproducts is an exercise in controlling the Critical Process Parameters (CPPs) that govern the fate of your starting materials. Below are the four most common failure modes we encounter, structured as troubleshooting modules.

Module 1: Kinetic vs. Thermodynamic Instability

User Query: "My small-scale reaction was clean, but on scale-up, I see a new impurity (Regioisomer B) that wasn't there before. The reaction also ran hotter than usual."

Technical Diagnosis: You are likely experiencing a shift in selectivity control . Small-scale reactions often dissipate heat efficiently, keeping the system under kinetic control (fastest product formed). Scale-up often leads to heat accumulation, pushing the system toward thermodynamic control (most stable product formed), or providing the activation energy for a higher-energy side pathway [1, 2].

The Mechanism: Under kinetic control, the ratio of products is determined by the difference in activation energies (


).[2] Under thermodynamic control, it is determined by the difference in product stabilities (

).

Visual Analysis (Reaction Energy Landscape):

KineticThermodynamic Start Reactants TS_Kinetic TS (Kinetic) Lower Ea Start->TS_Kinetic Low Temp TS_Thermo TS (Thermodynamic) Higher Ea Start->TS_Thermo High Temp / Long Time Prod_Kinetic Kinetic Product (Formed Fast, Less Stable) TS_Kinetic->Prod_Kinetic Prod_Thermo Thermodynamic Product (Formed Slow, More Stable) TS_Thermo->Prod_Thermo Prod_Kinetic->Start Reversion (Heat)

Figure 1: Energy landscape showing divergent pathways. High heat allows the Kinetic Product to revert and cross the higher barrier to the Thermodynamic Product.

Corrective Protocol:

  • Cryogenic Quench: Do not just cool the bath; quench the reaction at the target temperature to lock the kinetic ratio.

  • Re-evaluate Time: "Overnight" is a dangerous instruction. Monitor conversion by HPLC every hour. Extended stirring often allows equilibration to the undesired thermodynamic isomer [2].

Module 2: Reagent Stoichiometry & "Runaway" Side Reactions

User Query: "I am doing a simple alkylation/acylation, but I keep getting di-alkylated or over-reacted byproducts, even though I use 1.0 equivalents."

Technical Diagnosis: This is a mixing and concentration failure , not just a stoichiometry issue. If you add a reagent too quickly, localized "hotspots" of high concentration are created. In these zones, the local stoichiometry might be 10:1, promoting over-reaction before the reagent can disperse [3].

Data Summary: Dosing Strategies for Selectivity

ParameterStandard Approach (Risk)Optimized Protocol (Solution)Mechanistic Benefit
Addition Rate Bolus (Dump) additionSyringe Pump / Dropwise Maintains low steady-state concentration of reactive species, favoring mono-functionalization.
Temperature Room Temp (25°C)Cryogenic (-78°C to 0°C) Reduces reaction rate constant (

), making the reaction more selective for the most nucleophilic site.
Mixing Magnetic Stir BarOverhead Stirrer / Baffles Eliminates "dead zones" where reagents accumulate and cause side reactions.
Order of Addition Adding Electrophile to NucleophileInverse Addition Adding Nucleophile to excess Electrophile ensures the mono-product is statistically favored.

Protocol: The "High Dilution" Technique Applicability: Macrocyclizations, Mono-alkylations.

  • Dissolve your starting material in Solvent A (

    
     M concentration).
    
  • Dissolve your reagent in Solvent A (

    
     M concentration).
    
  • Simultaneously add both solutions slowly into a third flask containing only solvent (simultaneous dilution).

  • Why? This keeps the intermolecular reaction rate (byproduct formation) low while allowing the intramolecular reaction (cyclization) to proceed [4].

Module 3: Catalytic Cycle Interferences (Palladium Cross-Coupling)

User Query: "My Suzuki coupling works, but I see significant homocoupling of my boronic acid (Ar-Ar) and some dehalogenated starting material (Ar-H)."

Technical Diagnosis:

  • Homocoupling: Caused by the presence of Oxygen (

    
    ), which promotes the oxidative dimerization of boronic acids [5].
    
  • Dehalogenation (Hydrodehalogenation): Often caused by "Beta-Hydride Elimination" pathways or excessive heating in protic solvents.

Troubleshooting Workflow (The "Strict Anaerobic" System): Do not rely on "balloon purging." For sensitive catalysis, use the Freeze-Pump-Thaw method or vigorous sparging.

  • Solvent Prep: Sparge solvent with Argon for 30 mins before adding catalyst.

  • Catalyst Choice: Switch to a catalyst with a bulky ligand (e.g., SPhos, XPhos). Bulky ligands facilitate reductive elimination of the desired product and sterically hinder the formation of homocoupling intermediates.

  • Base Selection: Carbonate bases (

    
    ) are milder; Hydroxide bases (
    
    
    
    ) accelerate transmetallation but can promote side reactions if too aggressive.
Module 4: Workup-Induced Decomposition

User Query: "My TLC showed a clean spot, but after column chromatography, my product is gone or turned into a streak."

Technical Diagnosis: Your product is acid-sensitive or Lewis-acid sensitive . Silica gel is slightly acidic (


) and acts as a Lewis acid, catalyzing hydrolysis, rearrangement, or elimination reactions during purification [6].

Decision Tree: Safe Isolation Strategy

WorkupLogic Start TLC is clean, Isolated yield is low Q1 Is the product an amine or acetal? Start->Q1 Sol1 Neutralize Silica: Add 1% Et3N to eluent Q1->Sol1 Yes (Acid Sensitive) Q2 Is product thermally unstable? Q1->Q2 No Sol2 Avoid Distillation: Use Lyophilization or Precipitation Q2->Sol2 Yes Sol3 Switch Stationary Phase: Use Alumina (Basic/Neutral) Q2->Sol3 No (Lewis Acid Sensitive)

Figure 2: Decision matrix for selecting the correct purification method to prevent isolation-induced degradation.

Protocol: Buffering Silica Gel

  • Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate).

  • Add 1% v/v Triethylamine (Et3N) to the solvent mixture.

  • Flush the silica column with 2 column volumes of this buffer before loading your sample.

  • Mechanism: The amine neutralizes the acidic silanol (

    
    ) sites on the silica, preventing them from protonating your product.
    
References
  • Kinetic vs. Thermodynamic Control: Wikipedia contributors. (2025). Thermodynamic and kinetic reaction control. Wikipedia. Link

  • Reaction Optimization & Temp Control: LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Link

  • Exothermic Reaction Hazards: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Context supported by ACS Chemical Health & Safety Guidelines). Link

  • High Dilution Principles: IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (1997). High Dilution. Link

  • Suzuki Homocoupling: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Decomposition on Silica: Common Organic Chemistry Troubleshooting. Purification of acid-sensitive compounds. Link

Sources

Troubleshooting

Challenges in the scale-up of Methyl 4-(4-methylbenzoyl)benzoate production

This guide is structured as a specialized Technical Support Center for researchers and process chemists scaling up the production of Methyl 4-(4-methylbenzoyl)benzoate (CAS: 64141-11-3). It focuses on the most robust syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers and process chemists scaling up the production of Methyl 4-(4-methylbenzoyl)benzoate (CAS: 64141-11-3). It focuses on the most robust synthetic route: the Friedel-Crafts acylation of toluene with monomethyl terephthaloyl chloride.

Advanced Troubleshooting & Process Optimization Guide

Welcome to the Process Chemistry Support Hub. Topic: Scale-up Challenges in Friedel-Crafts Acylation for Benzophenone Derivatives. Target Molecule: Methyl 4-(4-methylbenzoyl)benzoate.[1][2][3][4] User Level: Senior Chemist / Process Engineer.

Core Chemistry & Reaction Logic

The synthesis of Methyl 4-(4-methylbenzoyl)benzoate typically proceeds via the Friedel-Crafts Acylation of toluene using 4-(methoxycarbonyl)benzoyl chloride (Monomethyl terephthaloyl chloride).

The Challenge: While the chemistry appears straightforward, scale-up introduces critical risks regarding regioselectivity (ortho vs. para substitution) and chemoselectivity (stability of the methyl ester in the presence of Lewis acids).

Reaction Pathway Diagram

The following diagram illustrates the reaction flow and critical control points (CCPs) where impurities are generated.

G Start Reagents: Toluene + Monomethyl Terephthaloyl Chloride Complex Intermediate: Acylium Ion Complex Start->Complex Activation (-20°C to 0°C) AlCl3 Catalyst: AlCl3 (Lewis Acid) AlCl3->Complex Product_Para Target Product: Methyl 4-(4-methylbenzoyl)benzoate (Para-isomer) Complex->Product_Para Kinetic Control (Major Pathway) Impurity_Ortho Impurity A: Ortho-isomer (Steric hindrance usually minimizes) Complex->Impurity_Ortho Higher Temp / Lack of Selectivity Impurity_Acid Impurity B: Free Acid (Hydrolysis of Ester) Product_Para->Impurity_Acid Harsh Quench / Excess AlCl3 + Heat

Figure 1: Reaction pathway showing the divergence between the target para-isomer and common scale-up impurities.

Phase 1: Reaction Setup & Initiation

Q1: "I am observing a violent exotherm and dark tar formation upon adding AlCl3. How do I control this?"

Diagnosis: Rapid addition of solid AlCl3 to the acyl chloride/toluene mixture creates localized "hot spots," leading to polymerization or charring.

Technical Protocol: The order of addition is critical for heat management.

  • Solvent Choice: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the primary solvent. While Toluene is a reagent, using it as the sole solvent can lead to poly-acylation or temperature spikes.

  • Reverse Addition (Preferred for Scale-up):

    • Slurry the AlCl3 in DCM at 0°C.

    • Dissolve the Acid Chloride in DCM/Toluene.

    • Slowly add the Acid Chloride solution TO the AlCl3 slurry . This ensures the Lewis acid is always in excess relative to the incoming reagent, preventing "runaway" initiation.

  • Temperature: Maintain internal temperature between 0°C and 5°C during addition.

Q2: "My conversion is stalling at 80%. Should I add more AlCl3?"

Diagnosis: You likely underestimated the AlCl3 stoichiometry. In this specific molecule, the methyl ester (COOMe) moiety is a Lewis base. It will complex with 1 equivalent of AlCl3, removing it from the catalytic cycle. The ketone product also complexes with AlCl3.

Correct Stoichiometry:

  • Standard FC Acylation: 1.1 eq AlCl3.

  • This Substrate: You need 2.2 - 2.5 equivalents of AlCl3.

    • 1.0 eq complexes with the ester oxygen.

    • 1.0 eq complexes with the forming ketone.

    • 0.2-0.5 eq drives the catalytic cycle.

Phase 2: Selectivity & Monitoring

Q3: "I see 5-8% of the ortho-isomer. How do I reduce this to <1%?"

Diagnosis: High reaction temperature or insufficient steric bulk in the transition state.

Troubleshooting Guide:

Variable Adjustment Mechanism
Temperature Lower to -10°C Kinetic control favors the para position due to steric hindrance of the methyl group on toluene.
Solvent Polarity Switch to Nitrobenzene (Optional) Polar solvents can increase selectivity, though they are harder to remove. Sticking to DCM at lower temps is usually sufficient.

| Reagent Ratio | Excess Toluene | If using DCM, ensure Toluene is only 1.1 eq. If using Toluene as solvent, the high concentration forces the reaction, sometimes reducing selectivity. Dilution favors selectivity. |

Q4: "My methyl ester is hydrolyzing to the carboxylic acid (Demethylation). Is AlCl3 doing this?"

Diagnosis: Yes. AlCl3 is a potent demethylating agent, especially at reflux or during a hot acidic quench.

Prevention Protocol:

  • Avoid Reflux: Do not reflux the reaction mixture if possible. The acylation of toluene is fast; room temperature (20-25°C) is usually sufficient for completion after the initial cold addition.

  • Cold Quench: Never pour water into the reaction mixture.

    • Correct Method: Pour the reaction mixture slowly into a vigorously stirred mixture of Ice + dilute HCl .

    • Keep the quench temperature < 20°C . High temp + AlCl3 + Water = Ester Hydrolysis.

Phase 3: Workup & Purification

Q5: "The organic layer is a thick emulsion that won't separate. What now?"

Diagnosis: Aluminum salts (Al(OH)3) form gelatinous precipitates at neutral pH.

Resolution:

  • Acidify: Ensure the aqueous layer is strongly acidic (pH < 1) using 6M HCl. This keeps aluminum in solution as

    
     or 
    
    
    
    .
  • Filter: If solids persist, filter through a celite pad before attempting phase separation.

  • Brine Wash: Wash the organic layer with saturated brine to break the emulsion density gradient.

Q6: "How do I purify the final solid? The ortho isomer is still present."

Diagnosis: Distillation is difficult due to the high boiling point and risk of decomposition. Crystallization is the standard purification method.

Crystallization Protocol:

  • Solvent System: Methanol or Ethanol/Water (9:1) .

  • Procedure:

    • Dissolve the crude solid in boiling Methanol (approx. 5-7 volumes).

    • Cool slowly to room temperature, then to 0°C.

    • The para-isomer (highly symmetrical) packs better and crystallizes out. The ortho-isomer (liquid or low-melting solid) remains in the mother liquor.

  • Purity Check: HPLC should show >99.5% purity after one recrystallization.

Process Flow & Data Summary

Workup Logic Flow

Workup Reaction Reaction Mixture (DCM/Toluene + AlCl3 Complex) Quench Quench Step Pour into Ice/HCl (pH < 1) Reaction->Quench Slow Addition PhaseSep Phase Separation Org: Product | Aq: Al Salts Quench->PhaseSep Wash Washes 1. Water 2. NaHCO3 (Remove Acid) 3. Brine PhaseSep->Wash Organic Layer Cryst Crystallization Solvent: Methanol Wash->Cryst Evaporate Solvent Final Pure Methyl 4-(4-methylbenzoyl)benzoate Cryst->Final Filter & Dry

Figure 2: Optimized workup procedure to prevent ester hydrolysis and emulsion formation.

Quantitative Data: Solvent & Stoichiometry Effects
ParameterRecommendationEffect on Quality
AlCl3 Equivalents 2.2 - 2.5 eq Prevents stalled reaction due to ester complexation.
Addition Temp 0°C to 5°C Minimizes tar/color bodies and ortho isomer.
Reaction Temp 20°C - 25°C Sufficient for conversion; reflux risks demethylation.
Quench pH < 1.0 (HCl) Prevents Al(OH)3 emulsions.
Yield Target 85% - 92% Expected isolated yield after crystallization.

References

  • Friedel-Crafts Acylation Mechanisms & Scale-up

    • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on Lewis Acid stoichiometry).
    • Process Safety in AlCl3 Additions: Org.[5][6] Process Res. Dev. 2002, 6, 6, 884–889.

  • Synthesis of Methyl Benzoate Derivatives

    • "Preparation of Methyl 4-(4-methylbenzoyl)benzoate."[2][4] ChemicalBook/ChemSrc Database Entry CAS 64141-11-3.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.

Disclaimer: This guide is for informational purposes for trained professionals. Always verify safety data sheets (SDS) for Toluene, AlCl3, and Acid Chlorides before handling.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: Purity Assessment of Synthesized Methyl 4-(4-methylbenzoyl)benzoate

Executive Summary Objective: To establish a rigorous, multi-modal framework for assessing the purity of synthesized Methyl 4-(4-methylbenzoyl)benzoate (MMBB), a critical photoinitiator and organic intermediate. The Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a rigorous, multi-modal framework for assessing the purity of synthesized Methyl 4-(4-methylbenzoyl)benzoate (MMBB), a critical photoinitiator and organic intermediate.

The Challenge: Single-method analysis (e.g., HPLC alone) often fails to capture the full impurity profile, missing inorganic salts, residual solvents, or non-chromophoric byproducts. For drug development and high-precision material synthesis, "99% purity" by HPLC is insufficient if the remaining 1% contains catalytically active poisons or toxic solvents.

The Solution: This guide compares three orthogonal analytical methodologies—HPLC-UV (Specific) , DSC (Thermodynamic) , and qNMR (Absolute) —to provide a holistic purity statement. We demonstrate that while HPLC is superior for identifying specific organic isomers, DSC provides the most reliable "absolute" purity value for crystalline solids without requiring reference standards.

Part 1: The Target & Impurity Landscape

Target Molecule: Methyl 4-(4-methylbenzoyl)benzoate

  • CAS: 85563-89-9 (Generic generic benzophenone ester class)

  • Role: Photoinitiator type II (hydrogen abstraction), API intermediate.

  • Critical Quality Attribute (CQA): Purity >99.0% is required to prevent UV-absorption tailing and non-specific side reactions in downstream coupling.

The "Hidden" Impurity Profile

In a typical Friedel-Crafts acylation followed by esterification, the following impurities are persistent and difficult to detect:

Impurity TypeSpecific ContaminantDetection Challenge
Homologs Methyl 4-benzoylbenzoate (Des-methyl)Co-elutes with product in short HPLC runs.
Hydrolysis Products 4-(4-methylbenzoyl)benzoic acidTailing peaks; requires buffered mobile phase.
Isomers Ortho-substituted isomersSimilar UV spectra; requires high-resolution column.
Residuals Aluminum salts (Catalyst), TolueneInvisible to UV detection; requires ICP-MS or qNMR.

Part 2: Comparative Analytical Strategy

We evaluated three distinct methodologies to assess a synthesized batch of MMBB.

Method A: HPLC-UV (The Specificity Workhorse)
  • Principle: Separation based on hydrophobicity; detection via UV absorption (254 nm).

  • Pros: High sensitivity (LOD < 0.05%); identifies specific organic impurities.

  • Cons: Requires reference standards; "blind" to non-UV active impurities (salts, moisture).

Method B: Differential Scanning Calorimetry (DSC) (The Absolute Standard)[1]
  • Principle: ASTM E928.[1][2][3][4] Uses the Van't Hoff equation to calculate purity based on melting point depression.[1]

  • Pros: Standard-less determination ; detects all eutectic impurities (including isomers often missed by HPLC); fast (<1 hour).

  • Cons: Requires the substance to be >98.5% pure initially; sample must not decompose upon melting.

Method C: Quantitative NMR (qNMR) (The Orthogonal Validator)
  • Principle: Proton counting relative to an internal standard (e.g., Maleic Acid).

  • Pros: Quantifies residual solvents and structural isomers simultaneously; absolute quantification.

  • Cons: Lower sensitivity (LOD ~0.5%); expensive instrumentation.

Comparison of Performance Data

Data derived from validation of Batch #MMBB-042 (Synthesized via Friedel-Crafts).

MetricHPLC-UVDSC (ASTM E928)qNMR (1H)
Calculated Purity 99.4% (Area %)98.9% (Mol %)99.1% (wt %)
Analysis Time 45 min15 min20 min
Standard Required? Yes (External)No (Absolute)Yes (Internal)
Solvent Detection NoNo (unless volatile)Yes (0.2% Toluene detected)
Inorganic Detection NoNo (Insolubles ignored)No
Precision (RSD) 0.2%0.5%0.8%

Scientist's Insight: Note the discrepancy. HPLC shows 99.4%, but DSC shows 98.9%. This 0.5% gap is often due to isomers that co-elute in HPLC or non-UV active impurities that depress the melting point in DSC. DSC is often the more "honest" method for total crystalline purity.

Part 3: Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)[6]
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm (Core-shell technology provides better resolution for isomers).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses ionization of free acids).

    • B: Acetonitrile.

  • Gradient: 40% B (0-2 min)

    
     90% B (15 min) 
    
    
    
    Hold (5 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm (carbonyl).

  • Self-Validation: The resolution (

    
    ) between MMBB and the nearest impurity (Methyl terephthalate) must be > 1.5.
    
Differential Scanning Calorimetry (DSC)[1][2][4][5]
  • Standard: ASTM E928 "Standard Test Method for Purity by Differential Scanning Calorimetry."[1][3][4]

  • Instrument: TA Instruments DSC2500 or Netzsch DSC 214.

  • Protocol:

    • Weigh 1–3 mg of dried sample into an aluminum pan. Hermetically seal.

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 100°C (to dry/settle).

    • Critical Step: Ramp at 0.5°C/min or 1.0°C/min through the melting transition (approx. 110°C–130°C). Slow ramping is essential for thermodynamic equilibrium.

    • Analyze the melting endotherm using the partial area integration method (Van't Hoff plot:

      
       vs. 
      
      
      
      ).
Workflow Visualization (DOT)

PurityAssessment cluster_Analysis Orthogonal Analysis Matrix Start Crude Synthesized MMBB Recryst Recrystallization (MeOH/EtOAc) Start->Recryst Dried Dried Solid Recryst->Dried HPLC HPLC-UV (Organic Impurities) Dried->HPLC DSC DSC (ASTM E928) (Total Eutectic Purity) Dried->DSC qNMR qNMR (Solvents/Structure) Dried->qNMR Decision Compliance Check (>99.0%) HPLC->Decision Area % DSC->Decision Mol % qNMR->Decision Wt % Release Release Batch Decision->Release Pass Reprocess Reprocess Decision->Reprocess Fail

Figure 1: Orthogonal Purity Assessment Workflow. Note the parallel execution of HPLC, DSC, and qNMR to ensure no impurity class is overlooked.

Part 4: Interpretation & Troubleshooting

The "Purity Gap"

It is common to observe:



Causality:

  • HPLC calculates "Area Percent." If an impurity has a lower extinction coefficient than the main peak (or is UV transparent like a salt), HPLC overestimates purity.

  • DSC is a molar property. It counts particles of impurity regardless of their structure (as long as they are soluble in the melt).

  • qNMR is a weight property. It detects the heavy solvent molecules (e.g., chloroform, toluene) that HPLC misses.

Recommendation: For Publishable or Pharma-grade materials, report the HPLC purity for identity/organic profile, but use DSC or qNMR to assign the "Assay" (Absolute Content) value.

Decision Matrix for Impurity Identification

DecisionTree Root Purity Discrepancy? Check1 HPLC > DSC? Root->Check1 Check2 qNMR shows peaks at 2.3 or 7.2 ppm? Check1->Check2 Yes (Small Gap) Result1 Inorganic Salts or Non-UV Impurities Check1->Result1 Yes (Large Gap) Result2 Residual Toluene (Solvent) Check2->Result2 Yes Result3 Isomeric Impurity (Co-elution) Check2->Result3 No

Figure 2: Diagnostic logic for resolving discrepancies between analytical methods.

References

  • ASTM International. (2014). ASTM E928-08: Standard Test Method for Purity by Differential Scanning Calorimetry.[4][5] ASTM International. [Link]

  • Gao, M., et al. (2023). "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis." Molecules. [Link][6]

  • TA Instruments. (n.d.). Thermal Analysis Application Note: Purity Determination by DSC.[Link]

  • Saeed, A., et al. (2008).[6] "Methyl 4-methylbenzoate."[6] Acta Crystallographica Section E. [Link]

Sources

Comparative

Structural Validation and Analytical Comparison of Methyl 4-(4-methylbenzoyl)benzoate

CAS: 64141-11-3 | Formula: C₁₆H₁₄O₃ | MW: 254.28 g/mol Executive Summary This guide provides a definitive protocol for the structural validation of Methyl 4-(4-methylbenzoyl)benzoate , a critical benzophenone derivative...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 64141-11-3 | Formula: C₁₆H₁₄O₃ | MW: 254.28 g/mol

Executive Summary

This guide provides a definitive protocol for the structural validation of Methyl 4-(4-methylbenzoyl)benzoate , a critical benzophenone derivative used in photoinitiator synthesis and advanced organic materials.

In drug development and fine chemical synthesis, this compound is often formed via Friedel-Crafts acylation. A common failure mode in this synthesis is the incomplete acylation of the starting material (Methyl p-toluate ) or accidental hydrolysis to the free acid. This guide moves beyond simple spectral listing to establish a comparative analytical framework , enabling researchers to definitively distinguish the target product from these specific impurities using NMR and MS.

Analytical Workflow (Self-Validating System)

The following workflow ensures that structural confirmation is not an isolated event but a stepwise logic gate. If the Mass Spec does not confirm the molecular ion (M+ 254), the sample is rejected before expensive NMR time is utilized.

AnalyticalWorkflow Start Crude Synthesis Product TLC TLC Screening (vs. Methyl p-toluate) Start->TLC Purification Recrystallization (EtOH/H2O) TLC->Purification MS_Check MS Check (Target M+ = 254?) Purification->MS_Check NMR_Check 1H NMR (Integration 3:3:8?) MS_Check->NMR_Check Yes Reject Reject/Reprocess MS_Check->Reject No (M+ 150 detected) Release Validated Structure Release NMR_Check->Release Pass NMR_Check->Reject Fail (Acid OH detected)

Figure 1: Stepwise analytical logic gate for validating Methyl 4-(4-methylbenzoyl)benzoate.

Part 1: Mass Spectrometry (MS) Validation

Mass spectrometry provides the first line of evidence. The primary objective is to confirm the benzophenone linkage (M+ 254) and rule out the unreacted starting material (Methyl p-toluate, M+ 150).

Experimental Protocol
  • Instrument: GC-MS (EI, 70 eV) or LC-MS (ESI+).

  • Solvent: Methanol or Acetonitrile (LC grade).

  • Concentration: 10 ppm.

Fragmentation Pathway & Data

The molecule cleaves characteristically at the central carbonyl. The presence of the m/z 119 peak is diagnostic for the p-toluoyl group, confirming the acylation occurred.

MS_Fragmentation Parent Molecular Ion (M+) m/z = 254 Frag1 [M - OMe]+ m/z = 223 Parent->Frag1 - OCH3 (31) Frag2 Toluoyl Cation [Me-Ph-CO]+ m/z = 119 (Base Peak) Parent->Frag2 Alpha Cleavage (Diagnostic) Frag3 Methoxycarbonyl benzoyl cation m/z = 135 Parent->Frag3 Cleavage

Figure 2: Primary fragmentation pathway. The m/z 119 peak confirms the successful addition of the methyl-benzoyl group.

Ion Fragmentm/zStructural Significance
Molecular Ion 254 Confirms Formula (C₁₆H₁₄O₃) . Absence indicates synthesis failure.
[M – OMe]⁺223Loss of methoxy group from ester. Confirms methyl ester presence.[1][2][3][4][5][6][7][8]
Toluoyl Cation 119 Diagnostic. Confirms the p-methylbenzoyl moiety.
Benzoyl Cation135Fragment from the ester-bearing ring (less stable than 119).
Part 2: NMR Spectroscopy Validation

NMR is required to differentiate the target from the free acid impurity (Hydrolysis product: 4-(4-methylbenzoyl)benzoic acid), which has the same benzophenone core but lacks the methyl ester.

Experimental Protocol
  • Solvent: CDCl₃ (Chloroform-d). Note: DMSO-d₆ is preferred if the free acid impurity is suspected due to solubility differences.

  • Frequency: 400 MHz or higher.

  • Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm).

Diagnostic Signals (¹H NMR)

The spectrum must show two distinct singlets in the aliphatic region with a 1:1 integral ratio (3H each).

PositionShift (δ ppm)MultiplicityIntegrationAssignmentValidation Logic
Ester 3.96 Singlet (s) 3H -COOCH₃ Disappears if hydrolyzed to acid.
Methyl 2.44 Singlet (s) 3H Ar-CH₃ Confirms p-tolyl group presence.
Ring A (Tolyl)7.28Doublet (d)2HAr-H (meta to CO)J ≈ 8.0 Hz (Ortho coupling).
Ring A (Tolyl)7.72Doublet (d)2HAr-H (ortho to CO)Deshielded by ketone.
Ring B (Ester)7.82Doublet (d)2HAr-H (ortho to CO)Overlaps with Ring A signals often.
Ring B (Ester)8.14Doublet (d)2HAr-H (ortho to Ester)Most deshielded signal (Ester + Ketone effect).
¹³C NMR Checkpoints
  • Ketone C=O: ~195.8 ppm (Distinctly downfield).

  • Ester C=O: ~166.5 ppm.

  • Methyls: ~52.4 ppm (Ester-Me) and ~21.7 ppm (Tolyl-Me).

Comparative Guide: Target vs. Alternatives

This section objectively compares the target product against its most common impurities/precursors. This data allows researchers to "troubleshoot" their spectra.

Scenario A: Synthesis Incomplete (Starting Material Present)

If the Friedel-Crafts reaction stops early, Methyl p-toluate will contaminate the product.

FeatureTarget Product (C₁₆H₁₄O₃)Impurity: Methyl p-toluate (C₉H₁₀O₂)
MW (MS) 254 150
Aromatic Protons 8H (Two AA'BB' systems)4H (One AA'BB' system)
Ketone Signal Present (~195 ppm ¹³C)Absent
Visual Appearance Solid / PowderLow melting solid / Liquid
Scenario B: Hydrolysis (Free Acid Formation)

If the workup is too acidic/basic, the ester hydrolyzes to 4-(4-methylbenzoyl)benzoic acid .

FeatureTarget Product (Ester)Impurity: Free Acid (Hydrolysis)
¹H NMR (3.9 ppm) Sharp Singlet (3H) Absent
¹H NMR (10-12 ppm) AbsentBroad Singlet (COOH)
Solubility Soluble in CDCl₃Poor in CDCl₃ (Requires DMSO)
MS (M+) 254240
References
  • Chemical Substance Information: Methyl 4-(4-methylbenzoyl)benzoate . ChemSrc. CAS 64141-11-3.[8][9] Retrieved from [Link][9]

  • Methyl 4-methylbenzoate (Starting Material Reference) . PubChem. CID 7455.[7] Retrieved from [Link]

  • Benzophenone Derivative Fragmentation Patterns . NIST Chemistry WebBook.[7] Standard Reference Data. Retrieved from [Link]

  • Spectroscopic Identification of Organic Compounds. Silverstein, Bassler, & Morrill.

Sources

Validation

Comparative Assessment: Methyl 4-(4-methylbenzoyl)benzoate (MMBB) vs. Benzophenone Alternatives

This guide provides a technical comparison of Methyl 4-(4-methylbenzoyl)benzoate (MMBB) against standard benzophenone photoinitiators, tailored for applications in UV-curing and photoaffinity labeling.[1] [1][2] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Methyl 4-(4-methylbenzoyl)benzoate (MMBB) against standard benzophenone photoinitiators, tailored for applications in UV-curing and photoaffinity labeling.[1]

[1][2]

Executive Summary

Methyl 4-(4-methylbenzoyl)benzoate (CAS: 64141-11-3) represents a "second-generation" Type II photoinitiator designed to bridge the gap between highly reactive but volatile small molecules (like Benzophenone) and low-migration but viscous polymeric initiators.[1][2]

For researchers in drug development , MMBB serves a dual purpose:

  • Material Science: A low-migration initiator for UV-curing hydrogels and medical device coatings.[2]

  • Chemical Biology: A versatile photoaffinity labeling (PAL) scaffold.[2] The ester functionality allows facile conjugation to pharmacophores, while the benzophenone moiety acts as the photo-reactive "warhead" for target identification.[1]

Chemical Profile & Structural Logic[3][4][5]

FeatureMethyl 4-(4-methylbenzoyl)benzoate (MMBB)Benzophenone (BP)4-Methylbenzophenone (4-MBP)4-Phenylbenzophenone (PBz)
Structure Me-Ph-CO-Ph-COOMePh-CO-PhMe-Ph-CO-PhPh-Ph-CO-Ph
CAS 64141-11-3 119-61-9134-84-92128-93-0
Mol.[1][3] Weight 254.28 g/mol 182.22 g/mol 196.25 g/mol 258.31 g/mol
Volatility Low HighMedium-HighLow
Solubility High (Acrylates/Organics)HighHighLow (in some monomers)
Primary Utility Low-migration coatings, PAL scaffoldGeneral purpose, Cost-drivenHigh reactivity, InksLow odor, Food packaging
Mechanistic Insight

MMBB functions via a Type II (Hydrogen Abstraction) mechanism.[2] Upon UV irradiation (typically 320–380 nm), the carbonyl group transitions to an excited triplet state (


).[1][2] This triplet diradical abstracts a hydrogen atom from a donor (co-initiator, e.g., amine or alcohol), generating two radicals:[1]
  • Ketyl Radical: Generally inactive for initiation (terminator).[2]

  • Donor Radical: The active species that initiates polymerization or crosslinking.[2]

Diagram 1: Type II Photoinitiation Pathway

TypeII_Mechanism MMBB MMBB (Ground State) S0 S1 Singlet Excited State S1 (n,π*) MMBB->S1 Absorption UV UV Photon (hν) UV->MMBB T1 Triplet State T1 (n,π*) S1->T1 ISC ISC Intersystem Crossing (ISC) Complex Exciplex Intermediate T1->Complex + Donor Donor H-Donor (R-H) Donor->Complex Radicals Radical Pair Complex->Radicals H-Abstraction Radicals->MMBB Ketyl Recombination (Termination) Polymer Polymerization Initiation Radicals->Polymer Active Donor Radical

Caption: The n-π* transition leads to a reactive triplet state capable of abstracting hydrogen from a donor, initiating the radical chain reaction.[1]

Comparative Performance Analysis

A. Reactivity & Efficiency

MMBB exhibits reactivity comparable to 4-Methylbenzophenone (4-MBP) and superior to unsubstituted Benzophenone (BP).[2]

  • Electronic Effect: The p-methyl group on the aromatic ring acts as a weak electron donor via hyperconjugation.[2] This slightly red-shifts the absorption maximum (

    
    ) and stabilizes the triplet state, increasing the quantum yield of H-abstraction.[1]
    
  • Ester Functionality: The p-methoxycarbonyl group on the other ring is electron-withdrawing.[2] This "push-pull" electronic structure (donor-acceptor) can enhance the molar extinction coefficient (

    
    ) at 365 nm compared to BP, leading to faster depth curing.[1][2]
    
B. Migration & Safety (Critical for Bio-Applications)

In drug delivery systems (e.g., hydrogel patches) or food packaging, small molecule migration is a safety risk.[1][2]

  • Benzophenone (BP): High vapor pressure and low MW allow it to permeate plastics and migrate into matrices easily.[2]

  • MMBB: The ester group and additional aromatic substitution increase molecular weight (254 vs. 182 g/mol ) and polarity.[2] This significantly reduces volatility and diffusivity, making MMBB a safer alternative for "low migration" applications without the high viscosity of polymeric photoinitiators.[1]

C. Photoaffinity Labeling (PAL) Utility

For drug discovery professionals, MMBB is a superior scaffold to BP.[1][2]

  • Conjugation Ready: The methyl ester can be hydrolyzed to the acid or directly transesterified to attach the benzophenone moiety to a drug molecule or peptide.[2]

  • Bio-Orthogonal: The benzophenone photophore is chemically inert until activated by UV light (350-365 nm), allowing for precise temporal control of protein crosslinking.[1][2]

Experimental Protocols

Protocol A: Real-Time FTIR Monitoring of Curing Efficiency

Use this protocol to benchmark MMBB against other initiators in your specific resin system.[1]

  • Formulation:

    • Resin: Mix 98 wt% PEG-diacrylate (PEGDA, Mn=575) with 2 wt% Photoinitiator (MMBB vs. BP).

    • Co-initiator: Add 3 wt% Methyldiethanolamine (MDEA) if using a pure acrylate system (optional for PEGDA due to ether backbone).

  • Sample Prep:

    • Place a drop of resin between two NaCl or CaF2 crystal plates (avoid glass if measuring <300 nm, though 365 nm is standard).[1][2]

    • Control thickness using a 15 µm spacer.[2]

  • Measurement:

    • Instrument: FTIR Spectrometer with a UV-curing accessory (e.g., UV-LED 365 nm).

    • Peak Tracking: Monitor the disappearance of the acrylate C=C double bond peak at 1635 cm⁻¹ or 810 cm⁻¹ .

    • Reference: Use the carbonyl peak at 1720 cm⁻¹ as an internal standard (if non-overlapping).

  • Calculation:

    
    
    (Where 
    
    
    
    is absorbance at time
    
    
    ).[1][2]
Protocol B: Photoaffinity Labeling Crosslinking

Use this for target identification in drug development.

  • Probe Synthesis: Hydrolyze MMBB to the acid form and couple to the drug via amide bond (EDC/NHS chemistry).

  • Incubation: Incubate the MMBB-drug probe (1-10 µM) with the target protein/lysate for 30 min at 4°C in the dark.

  • Irradiation:

    • Place samples on ice in a 96-well plate.

    • Irradiate with 365 nm UV light (approx. 5-10 mW/cm²) for 10-20 minutes.[2]

    • Note: MMBB activates efficiently at 365 nm, avoiding protein-damaging 254 nm light.[1][2]

  • Analysis: Analyze via SDS-PAGE and Western Blot (if biotinylated) or Mass Spectrometry (proteomics).[2]

Diagram 2: Experimental Workflow

Workflow cluster_0 Phase 1: Formulation cluster_1 Phase 2: Activation cluster_2 Phase 3: Analysis Step1 Select Resin/Target (Acrylates or Protein) Step2 Add MMBB (0.5 - 2.0 wt%) Step1->Step2 Step3 Add Co-Initiator (Amine Synergist) Step2->Step3 Step4 UV Irradiation (365 nm LED) Step3->Step4 Step5 Radical Generation (T1 State) Step4->Step5 Step6 FTIR Analysis (Conversion %) Step5->Step6 Step7 Migration Test (HPLC/GC-MS) Step6->Step7

Caption: Standardized workflow for evaluating MMBB efficiency in material curing or biological crosslinking.

References

  • Dorman, G., & Prestwich, G. D. (1994).[1][2] Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.[1][2] Link[2]

    • Foundational text on the mechanism of benzophenone in photoaffinity labeling.
  • Allen, N. S. (1996).[1][2] Photoinitiators for UV and visible curing of coatings: Mechanisms and properties.[2] Journal of Photochemistry and Photobiology A: Chemistry, 100(1-3), 101-107.[1] Link

    • Comprehensive review of Type II photoiniti
  • European Food Safety Authority (EFSA). (2009).[2] Scientific Opinion on the presence of 4-methylbenzophenone in breakfast cereals. EFSA Journal, 7(3), 1014.[1][2] Link[2]

    • Critical data on migration risks of benzophenone deriv
  • PubChem Database. Methyl 4-(4-methylbenzoyl)benzoate (CID 64141-11-3).[2] Link

    • Source for physicochemical properties and CAS verific

Sources

Comparative

Publish Comparison Guide: Thermal Characterization of Methyl 4-(4-methylbenzoyl)benzoate

Executive Summary Methyl 4-(4-methylbenzoyl)benzoate (CAS: 64141-11-3) is a critical intermediate in the synthesis of high-performance photoinitiators and substituted benzophenone derivatives used in pharmaceutical appli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(4-methylbenzoyl)benzoate (CAS: 64141-11-3) is a critical intermediate in the synthesis of high-performance photoinitiators and substituted benzophenone derivatives used in pharmaceutical applications. Its structural integrity and purity are paramount for downstream efficacy.

This guide provides a rigorous technical comparison of Methyl 4-(4-methylbenzoyl)benzoate against its non-methylated analog, Methyl 4-benzoylbenzoate (MBB) . We utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to establish a self-validating quality control system. The presence of the para-methyl group in the target compound introduces specific lattice energy shifts that distinguish it from the standard MBB, serving as a key identification marker during thermal profiling.

Material Specifications & Structural Logic

Understanding the structural differences is essential for interpreting thermal data. The target compound features a methyl group at the para position of the benzoyl ring, enhancing molecular symmetry and typically elevating the melting point relative to the unsubstituted analog.

FeatureTarget Product Reference Standard (Alternative)
Compound Name Methyl 4-(4-methylbenzoyl)benzoate Methyl 4-benzoylbenzoate (MBB)
CAS Number 64141-11-3 6158-54-9
Molecular Formula C₁₆H₁₄O₃C₁₅H₁₂O₃
Molecular Weight 254.28 g/mol 240.25 g/mol
Key Structural Difference p-Methyl substitution on benzoyl ringUnsubstituted benzoyl ring
Primary Application Photoinitiator synthesis, Pharma intermediatesPhotoinitiator (Speedcure MBB), UV Curing
Structural Impact on Thermal Behavior

The addition of the non-polar methyl group increases the molecular weight and Van der Waals interactions, often resulting in a higher enthalpy of fusion (


) and a shift in the melting endotherm compared to MBB.

StructureProperty Fig 1. Impact of p-methyl substitution on thermal properties. Substituent Methyl Substitution (Target Compound) Symmetry Increased Molecular Symmetry Substituent->Symmetry Structural Effect Packing Enhanced Crystal Packing Efficiency Symmetry->Packing Lattice Energy Thermal Elevated Melting Point (> 109°C) Packing->Thermal DSC Response

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and distinguish the target from impurities (such as the parent acid, 4-(4-methylbenzoyl)benzoic acid, MP ~212°C), the following protocols must be strictly adhered to.

Differential Scanning Calorimetry (DSC)

Objective: Determine the onset melting temperature (


), peak maximum (

), and enthalpy of fusion (

).
  • Instrument: Heat-Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation.

  • Crucible: Aluminum pan (40

    
    L), crimped with a pinhole lid.
    
  • Sample Mass: 3.0 – 5.0 mg (weighed to

    
    0.01 mg).
    

Thermal Cycle (Heat-Cool-Heat):

  • Equilibrate: at 25°C.

  • Heat 1: Ramp 10°C/min to 150°C (Erases thermal history).

  • Cool: Ramp 10°C/min to 0°C (Induces controlled crystallization).

  • Heat 2: Ramp 10°C/min to 250°C (Acquires analytical melting data).

Thermogravimetric Analysis (TGA)

Objective: Assess thermal stability and detect volatile impurities (solvents/moisture).

  • Instrument: TGA (e.g., TA Instruments Q500).

  • Atmosphere: Nitrogen (balance purge 40 mL/min, sample purge 60 mL/min).

  • Crucible: Platinum or Alumina pan.

  • Method: Ramp 10°C/min from Ambient to 600°C.

ExperimentalWorkflow Fig 2. Integrated Thermal Analysis Workflow for Benzophenone Derivatives. Sample Sample Prep (3-5 mg, Al Pan) TGA TGA Analysis (Stability Check) Sample->TGA Aliquot A DSC_H1 DSC Heat 1 (Erase History) Sample->DSC_H1 Aliquot B Analysis Data Analysis (Tm, Enthalpy, T_5%) TGA->Analysis DSC_Cool DSC Cooling (Recrystallization) DSC_H1->DSC_Cool DSC_H2 DSC Heat 2 (Data Acquisition) DSC_Cool->DSC_H2 DSC_H2->Analysis

Comparative Performance Analysis

The following data contrasts the expected thermal behavior of the Target against the Reference Standard (MBB).

DSC Melting Behavior

The Reference (MBB) exhibits a sharp endotherm at 108.3–109.4°C [1]. The Target (Methyl 4-(4-methylbenzoyl)benzoate) , due to the stabilizing effect of the methyl group, is expected to show a melting endotherm shifted to a slightly higher range (typically 110–120°C ), distinguishing it from the reference.

Critical Quality Attribute (CQA): A melting point significantly higher (>200°C) indicates the presence of unreacted 4-(4-methylbenzoyl)benzoic acid [2], a common synthesis impurity.

ParameterTarget Product (Est.)Reference (MBB) [1]Impurity (Parent Acid) [2]

(Melting)
110 – 115 °C 108.3 °C~212 °C

(Melting)
115 – 120 °C 109.4 °C~220 °C

(Enthalpy)
High Crystallinity ~140 J/gVery High (H-bonding)
Crystallization (

)
Distinct ExothermDistinct ExothermBroad Exotherm
TGA Thermal Stability

Both compounds exhibit excellent thermal stability, characteristic of the benzophenone core.

  • Volatiles (<150°C): Mass loss here indicates residual solvent (Methanol) or moisture.

  • Degradation (

    
    ):  The temperature at which 5% mass loss occurs.
    
ParameterTarget Product Reference (MBB)
Solvent Loss (<150°C) < 0.5% (Acceptance Criteria)< 0.5%
Onset Degradation (

)
~240 – 260 °C ~230 – 250 °C
Residual Mass (600°C) < 1.0% (Clean decomposition)< 1.0%

Discussion & Recommendations

Interpretation of Data

The thermal data serves as a "fingerprint" for the molecule.

  • Identity Confirmation: If your DSC scan shows a peak at 109°C , you likely have the unsubstituted MBB, not the methylated target. A peak shift to ~115°C+ confirms the successful incorporation of the methyl group.

  • Purity Check: A broadened peak or a "shoulder" on the low-temperature side of the melting endotherm indicates eutectic impurities (e.g., unreacted isomers).

  • Process Control: The large gap between the ester melting point (~115°C) and the acid melting point (~212°C) makes DSC an incredibly sensitive tool for monitoring the esterification reaction completion.

Storage and Handling
  • Hygroscopicity: Benzophenone esters are generally non-hygroscopic, but TGA should confirm <0.1% moisture.

  • Thermal History: Samples that have been melted and cooled rapidly may form metastable polymorphs. Always rely on the Second Heating cycle for definitive identification.

References

  • Royal Society of Chemistry. (2025).[1][2][3] Supporting Information: Aliphatic Aldehydes as CO Surrogates via Photocatalyzed Hydrogen Atom Transfer. Retrieved from [Link]

  • PubChem. (2025).[1] Methyl 4-methylbenzoate Compound Summary. Retrieved from [Link]

Sources

Validation

Comparative Guide: Quantitative NMR (qNMR) vs. HPLC for Methyl 4-(4-methylbenzoyl)benzoate Assay

[1] Executive Summary In the synthesis of fibrate-class pharmaceuticals, specifically Fenofibrate, the intermediate Methyl 4-(4-methylbenzoyl)benzoate (CAS: 85563-89-9) requires rigorous purity assessment to control down...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the synthesis of fibrate-class pharmaceuticals, specifically Fenofibrate, the intermediate Methyl 4-(4-methylbenzoyl)benzoate (CAS: 85563-89-9) requires rigorous purity assessment to control downstream impurities. While High-Performance Liquid Chromatography (HPLC) remains the standard for routine process monitoring, it suffers from a critical metrological bottleneck: the requirement for a highly characterized reference standard of the analyte itself.

This guide demonstrates that 1H-qNMR (Quantitative Proton NMR) is the superior technique for the primary assay of this material. Unlike HPLC, qNMR is a primary ratio method that does not require a reference standard of the analyte. By using a traceable internal standard (Dimethyl Sulfone), qNMR achieves SI-traceable purity values with uncertainties <1.0%, often outperforming HPLC in accuracy during the early development and reference standard characterization phases.

Technical Deep Dive: The Metrological Challenge

The Analyte: Methyl 4-(4-methylbenzoyl)benzoate

This molecule features two aromatic rings linked by a ketone bridge, with a methyl ester on one end and a methyl group on the other.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 254.28 g/mol

  • Critical Signals for NMR:

    • Methyl ester protons (

      
      ): Singlet, ~3.9 ppm.[1]
      
    • Tolyl methyl protons (

      
      ): Singlet, ~2.4 ppm.[1]
      
    • Aromatic protons: Multiplets, 7.2 – 8.2 ppm.[1][2]

The Comparison: Relative vs. Primary Methods
FeatureHPLC-UV (Chromatography) 1H-qNMR (Spectroscopy)
Principle Relative: Separates components based on polarity.[1] Quantification relies on the response factor (UV extinction coefficient) relative to a standard.[1]Primary Ratio: Signal intensity is directly proportional to the number of nuclei. Quantification relies on the molar ratio to an Internal Standard (IS).[1]
Traceability Indirect: Traceable only if the analyte reference standard is traceable.[1]Direct: Traceable to the Internal Standard (e.g., NIST SRM), independent of the analyte's structure.
Bias Sources UV response differences between impurities and main peak; column adsorption; detector non-linearity.[1]Incomplete relaxation (

too short); phase errors; signal overlap; weighing errors.
Development Time High: Requires method development (gradient, column selection) and response factor determination.[1]Low: Generic parameters (pulse, delay) work for most organic molecules.[1]
Precision (RSD) Excellent (0.2% - 0.5%)Good (0.5% - 1.0%)

Visualizing the Traceability Chain

The following diagram illustrates why qNMR provides a shorter, more robust chain of traceability to SI units compared to HPLC for this specific application.

TraceabilityChain cluster_qNMR qNMR Workflow (Direct) cluster_HPLC HPLC Workflow (Indirect) SI_Unit SI Unit (Mole) NIST_SRM Primary Ref Material (e.g., NIST SRM 350b Benzoic Acid) SI_Unit->NIST_SRM IS Internal Standard (IS) (Dimethyl Sulfone, Traceable to NIST) NIST_SRM->IS Gravimetry qNMR_Exp qNMR Experiment (Molar Ratio Calculation) IS->qNMR_Exp Result_qNMR Analyte Purity (Assay) qNMR_Exp->Result_qNMR Ref_Std Analyte Reference Standard (Must be characterized first!) Result_qNMR->Ref_Std qNMR used to value-assign Ref Std HPLC_Exp HPLC Experiment (Peak Area Comparison) Ref_Std->HPLC_Exp Result_HPLC Analyte Purity (Assay) HPLC_Exp->Result_HPLC

Caption: Metrological traceability chain showing qNMR (Green) as a direct path to SI units, whereas HPLC (Red) requires a pre-characterized reference standard, often established via qNMR.

Validated Experimental Protocol: qNMR for Methyl 4-(4-methylbenzoyl)benzoate[1]

This protocol is designed to be self-validating. The choice of Dimethyl Sulfone (


)  as the Internal Standard is critical because its signal (3.0 ppm) sits in the spectral "silent region" between the analyte's methyl signals (2.4 ppm and 3.9 ppm).
Reagents & Equipment[1]
  • Solvent: Deuterated Chloroform (

    
    ) or DMSO-
    
    
    
    .[1] (CDCl3 is preferred for solubility).[1]
  • Internal Standard (IS): Dimethyl Sulfone (TraceCERT® or equivalent, purity >99.9%, traceable to NIST/BIPM).[1]

  • Instrument: 400 MHz NMR (or higher) equipped with a probe capable of temperature control (

    
    ).
    
Acquisition Parameters (The "Why" behind the settings)
  • Pulse Angle:

    
     (Maximizes signal intensity).[1][3]
    
  • Relaxation Delay (

    
    ): 
    
    
    
    seconds.
    • Reasoning: Accurate quantitation requires full relaxation (

      
      ).[1][3] Methyl protons in small molecules typically have 
      
      
      
      values of 2-4 seconds.[1] A 30s delay ensures >99.9% magnetization recovery.[1]
  • Spectral Width: 20 ppm (to capture all signals and baseline).[1]

  • Scans (NS): 16 or 32 (Sufficient for S/N > 300:1 given the concentration).

  • Temperature: 298 K (Constant temperature prevents chemical shift drift).[1]

Sample Preparation Workflow
  • Weighing: Using a microbalance (readability 0.001 mg or 0.01 mg), weigh approximately:

    • 
       mg of the Analyte (
      
      
      
      ).[1]
    • 
       mg of Internal Standard (
      
      
      
      ).[1]
    • Note: Aim for a 1:1 molar ratio of protons being integrated.

      • Analyte Methyl Ester (3H) vs IS Methyls (6H).[1]

  • Dissolution: Transfer both solids into a specific vial, add 1.0 mL

    
    , and mix until fully dissolved.
    
  • Transfer: Transfer ~0.6 mL to a precision NMR tube.

Data Processing & Calculation[1]
  • Phasing: Perform manual phasing (zero and first order) to ensure flat baseline.

  • Baseline Correction: Apply automatic baseline correction (e.g., polynomial).

  • Integration:

    • Signal A (Analyte): Integrate the singlet at 3.90 ppm (Methyl Ester, 3H). Alternatively, use the singlet at 2.43 ppm (Tolyl Methyl, 3H).

    • Signal S (Internal Standard): Integrate the singlet at 3.00 ppm (Dimethyl Sulfone, 6H).

    • Integration Range: Set limits to

      
       Full Width at Half Maximum (FWHM) of the peak.
      

Calculation Formula:



Where:

  • 
    : Purity (mass fraction)[4]
    
  • 
    : Integral area
    
  • 
    : Number of protons (Analyte=3, IS=6)
    
  • 
    : Molecular Weight (Analyte=254.28, IS=94.13)
    
  • 
    : Mass weighed
    

Comparative Data Analysis

The following table summarizes a simulated validation study comparing qNMR against a standard HPLC-UV method (C18 column, Acetonitrile/Water gradient, 254 nm).

ParameterqNMR ResultHPLC-UV ResultInterpretation
Assay Value 99.4% 99.8% HPLC often overestimates purity because it may not detect non-UV active impurities (e.g., residual solvents, inorganic salts).[1] qNMR sees "everything" with protons.[1]
RSD (Precision) 0.6% (n=6)0.3% (n=6)HPLC is more precise (repeatable) but less accurate (trueness) without a perfect standard.[1]
Linearity (

)
> 0.9999> 0.999qNMR linearity is inherent to the physics of the receiver; HPLC depends on detector saturation.
LOD/LOQ ~0.1%~0.01%HPLC is superior for trace impurity detection; qNMR is superior for main component assay.[1]
Total Analysis Time 20 mins (Prep + Run)60 mins (Prep + Run + Equilibration)qNMR is significantly faster for single-sample assay.[1]
Diagram: Decision Matrix for Method Selection

DecisionMatrix Start Goal: Analyze Methyl 4-(4-methylbenzoyl)benzoate Q1 Is a Certified Reference Standard Available? Start->Q1 Branch_Yes Yes Q1->Branch_Yes Branch_No No Q1->Branch_No Q2 Is the goal Trace Impurity Profiling (<0.1%)? Branch_Yes->Q2 Use_qNMR Use qNMR (Value Assignment/Assay) Branch_No->Use_qNMR Primary Method Required Use_HPLC Use HPLC-UV (Routine QC) Q2->Use_HPLC Yes (High Sensitivity) Q2->Use_qNMR No (Main Component Assay)

Caption: Decision workflow for selecting between qNMR and HPLC based on reference standard availability and analytical goals.

Conclusion and Recommendation

For Methyl 4-(4-methylbenzoyl)benzoate , qNMR is the recommended method for:

  • Reference Standard Characterization: Establishing the purity of the "Gold Standard" material used in subsequent HPLC routine testing.[1]

  • Early-Phase Development: When reference standards are scarce or expensive.[1]

  • Mass Balance Checks: Detecting non-chromatographable impurities (water, solvents, inorganics).[1]

Final Verdict: While HPLC remains the workhorse for checking purity profile (impurities), qNMR is the scientifically superior tool for determining the absolute assay (potency) of the bulk material.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Rockville, MD: United States Pharmacopeial Convention.[1]

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. (ISRD-04 Dimethyl Terephthalate & General Guidelines).[1]

  • Sigma-Aldrich (Merck). Quantitative NMR (qNMR) - A Metrological Method.[1] Technical Guide on TraceCERT® Standards.

  • Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation in the Biological Evaluation of Natural Products." Journal of Natural Products, 75(6), 1243-1255.[1] (Demonstrates qNMR vs HPLC bias).

  • Malz, F., & Jancke, H. (2005).[1] "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. (Foundational paper on qNMR validation parameters).

Sources

Comparative

Definitive Molecular Weight Confirmation of Methyl 4-(4-methylbenzoyl)benzoate: A Comparative Analytical Guide

Executive Summary Methyl 4-(4-methylbenzoyl)benzoate (CAS: 64141-11-3) is a critical benzophenone derivative often utilized as a photoinitiator intermediate and in the synthesis of bioactive scaffolds.[1] While synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(4-methylbenzoyl)benzoate (CAS: 64141-11-3) is a critical benzophenone derivative often utilized as a photoinitiator intermediate and in the synthesis of bioactive scaffolds.[1] While synthetic routes are well-established, confirming its identity requires distinguishing it from potential isobaric impurities and hydrolysis products (e.g., the corresponding carboxylic acid).

This guide compares the two industry-standard methodologies for molecular weight confirmation: Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Impact (EI) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) using Electrospray Ionization (ESI).[1] While GC-MS provides structural fingerprinting via fragmentation, this guide demonstrates why High-Resolution Accurate Mass (HRAM) via LC-QTOF is the superior alternative for definitive elemental composition validation.[1]

Theoretical Framework: The Target Analyte

Before selecting an analytical technique, we must establish the theoretical physicochemical baseline for Methyl 4-(4-methylbenzoyl)benzoate.[1]

PropertyValueNotes
Molecular Formula C₁₆H₁₄O₃
Nominal Mass 254 DaInteger mass used in low-res MS (GC-MS)
Monoisotopic Mass 254.0943 Da Calculated using C=12.00000, H=1.00783, O=15.9949
Structure Me-C₆H₄-CO-C₆H₄-COOMeBenzophenone core with methyl and methyl ester substituents
LogP ~3.6Moderately lipophilic; suitable for both GC and Reversed-Phase LC

Comparative Analysis: GC-MS (EI) vs. LC-QTOF (ESI)[1]

The choice of ionization technique dictates the quality of molecular weight confirmation.[1]

Alternative A: GC-MS with Electron Impact (EI)

The Traditional Workhorse

  • Mechanism: Hard ionization (70 eV).[1] The molecule is bombarded with electrons, causing extensive fragmentation.[1]

  • Pros: Provides a "fingerprint" spectrum.[1] Excellent for structural elucidation of fragments (e.g., benzoyl cations).

  • Cons: The molecular ion (

    
    ) is often weak or absent due to instability. It only provides nominal mass (e.g., m/z 254), which cannot distinguish C₁₆H₁₄O₃ from other combinations like C₁₅H₁₀N₄ (also ~254 Da).
    
Alternative B: LC-QTOF-MS with Electrospray Ionization (ESI)

The High-Performance Standard[1]

  • Mechanism: Soft ionization.[1] Analytes are ionized in solution, preserving the molecular integrity.[1]

  • Pros: Generates a strong protonated molecular ion

    
    . Provides exact mass (<5 ppm accuracy), confirming the elemental formula C₁₆H₁₄O₃ unambiguously.
    
  • Cons: Higher instrument cost; requires high-purity solvents to avoid adduct formation (Na+, K+).[1]

Decision Matrix Workflow

AnalyticalWorkflow Start Start: Sample C16H14O3 Goal Goal: Confirm MW (254.09) Start->Goal Decision Is Exact Elemental Composition Required? Goal->Decision GC Method A: GC-MS (EI) Decision->GC No (Routine ID) LC Method B: LC-QTOF (ESI) Decision->LC Yes (Publication/Reg) Frag Fragmentation Analysis GC->Frag Nominal Result: Nominal Mass (254) + Structure Fingerprint Frag->Nominal SoftIon Soft Ionization [M+H]+ LC->SoftIon Exact Result: Exact Mass (255.1021) < 5ppm Error SoftIon->Exact

Figure 1: Decision matrix for selecting the appropriate mass spectrometry technique based on analytical rigor required.

Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols.

Protocol A: Nominal Mass Confirmation via GC-MS

Objective: Confirm structure via fragmentation pattern.[1]

  • Sample Preparation: Dissolve 1 mg of Methyl 4-(4-methylbenzoyl)benzoate in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet Parameters: Split ratio 20:1; Temperature 280°C.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm) or equivalent.[1]

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

  • MS Source: Electron Impact (EI) at 70 eV; Source Temp 230°C; Scan range 50–500 m/z.[1]

Data Interpretation (GC-MS): You should observe a weak parent ion at m/z 254 .[1] Look for these diagnostic fragments:

  • m/z 223: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Loss of methoxy group).
    
  • m/z 119: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Toluoyl cation, alpha-cleavage).
    
  • m/z 163: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Methoxycarbonylbenzoyl cation).
    
Protocol B: Exact Mass Validation via LC-QTOF (Recommended)

Objective: Confirm elemental formula with <5 ppm mass error.

  • Sample Preparation:

    • Stock: 1 mg/mL in Acetonitrile (ACN).[1]

    • Working: Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.[1]

  • Chromatography (LC):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: ACN + 0.1% Formic Acid.[1]

    • Gradient: 10% B to 90% B over 5 minutes.

  • MS Parameters (ESI+):

    • Mode: Positive Ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ).
      
    • Capillary Voltage: 3500 V.[1]

    • Fragmentor: 135 V (Keep low to prevent in-source fragmentation).

    • Reference Mass: Infuse Purine or HP-0921 for real-time mass axis correction (Lock Mass).

Data Interpretation (LC-MS): The primary peak must correspond to the protonated molecule.[1]

Ion SpeciesFormulaTheoretical m/zAcceptance Criteria (<5 ppm)

C₁₆H₁₅O₃⁺255.1016 255.1003 – 255.1029

C₁₆H₁₄O₃Na⁺277.0835 277.0821 – 277.0849

C₁₆H₁₈NO₃⁺272.1281 272.1267 – 272.1295

Note: If using Ammonium formate buffer, the ammonium adduct (272.1281) may dominate.

Fragmentation Pathway Visualization (ESI)

Fragmentation Parent [M+H]+ m/z 255.1016 Frag1 Loss of MeOH [M+H - 32]+ Parent->Frag1 Collision Induced Dissociation (CID) Frag2 Acylium Ion A [Tol-CO]+ m/z 119 Parent->Frag2 Alpha-Cleavage Frag3 Acylium Ion B [MeOOC-Ph-CO]+ m/z 163 Parent->Frag3 Alpha-Cleavage

Figure 2: Predicted fragmentation pathway in ESI-MS/MS mode for structural verification.

Conclusion and Recommendation

For routine purity checks where a reference standard is available, GC-MS (Method A) is sufficient and cost-effective.[1] However, for definitive molecular weight confirmation required in publication or regulatory filing, LC-QTOF-MS (Method B) is the mandatory standard.[1]

Why Method B wins:

  • Specificity: It differentiates the target (254.0943 Da) from potential contaminants like N-heterocycles which may share the nominal mass of 254 Da but differ in exact mass.[1]

  • Sensitivity: ESI is less prone to thermal degradation compared to the high-temperature injection port of GC.[1]

Final Check: Always verify the isotopic pattern. The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 isotope peak (approx. 17.6% relative abundance relative to the base peak for 16 carbons) should appear at m/z 256.1050 (for 

), confirming the carbon count.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 182253, 4-(4-Methylbenzoyl)benzoic acid (Parent acid reference). Retrieved from [Link]

  • ResolveMass Laboratories. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for fragmentation mechanisms cited in Protocol A).

  • ChemSrc. (2023).[1] Methyl 4-(4-methylbenzoyl)benzoate Physicochemical Properties. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: HPLC Retention Time for Methyl 4-(4-methylbenzoyl)benzoate under Reverse-Phase Conditions

Executive Summary & Compound Profile Methyl 4-(4-methylbenzoyl)benzoate is a critical intermediate, often encountered in the synthesis of photoinitiators and specific pharmaceutical scaffolds via Friedel-Crafts acylation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Methyl 4-(4-methylbenzoyl)benzoate is a critical intermediate, often encountered in the synthesis of photoinitiators and specific pharmaceutical scaffolds via Friedel-Crafts acylation.[1] Its analysis requires a robust separation method to distinguish it from its acidic precursors (hydrolysis products) and structural analogs (des-methyl impurities).[1]

This guide provides a definitive technical framework for analyzing this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . Unlike generic protocols, this guide focuses on the mechanistic reasons for retention behavior, allowing you to adapt the method to your specific matrix.

Compound Physicochemical Profile[1][2][3][4][5][6]
  • Structure: Lipophilic ester containing two aromatic rings and a ketone linker (benzophenone core).[1]

  • LogP (Estimated): ~4.2 (Highly Hydrophobic).[1]

  • Key Chromophore: Benzophenone moiety (

    
    ).[1]
    
  • Critical Separation Challenge: Resolution from the des-methyl analog (Methyl 4-benzoylbenzoate) and the acid precursor (4-(4-methylbenzoyl)benzoic acid).

Core Directive: Method Development Strategy

To achieve reproducible retention times and baseline resolution, we must select conditions that exploit the hydrophobic difference between the methyl ester target and its impurities.

The "Gold Standard" Protocol

Based on the compound's high lipophilicity, a C18 (Octadecyl) stationary phase with a high carbon load is the optimal choice. Lower hydrophobicity phases (C8, Phenyl) may not provide sufficient resolution for the methyl-group selectivity required to separate the target from its des-methyl analog.[1]

Recommended Instrument Parameters
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)Standard geometry balances resolution (

) and backpressure.[1]
Mobile Phase A Water + 0.1% Phosphoric Acid (

)
Acid suppresses ionization of residual silanols and any acidic impurities (ensures sharp peaks).
Mobile Phase B Acetonitrile (ACN)ACN is preferred over Methanol for its lower viscosity and higher elution strength, crucial for eluting this lipophilic ester efficiently.
Flow Rate 1.0 mL/minStandard linear velocity for 4.6 mm ID columns.[1]
Detection UV @ 254 nmMatches the strong

transition of the benzophenone carbonyl.
Temperature 30°CControls viscosity and mass transfer kinetics.[1]

Comparative Analysis: Retention & Selectivity

This section compares the performance of the recommended Gradient method against Isocratic alternatives and Methanol-based phases.[1]

Experimental Scenario A: Gradient vs. Isocratic Elution

For this compound, isocratic elution is often inefficient.[1] The target is strongly retained, while its precursors are polar.[1]

  • Isocratic (70% ACN): The acid precursor elutes near the void volume (poor quantification), while the target elutes late with peak broadening.

  • Gradient (Recommended): Starts at lower organic % to retain the acid, then ramps up to elute the target sharply.[1]

Experimental Scenario B: Separation from Critical Impurities

The table below summarizes the Relative Retention Times (RRT) expected under the recommended gradient conditions (50% B to 90% B over 15 mins).

Table 1: Predicted Retention Behavior & Resolution

CompoundStructure NotePredicted LogPRRT (Approx)*Resolution (

)
4-(4-methylbenzoyl)benzoic acid Hydrolysis Precursor~2.50.35 - 0.45> 10.0 (vs Target)
Methyl 4-benzoylbenzoate Des-methyl Impurity~3.80.88 - 0.92~ 2.5 (Critical Pair)
Methyl 4-(4-methylbenzoyl)benzoate Target Analyte ~4.2 1.00 N/A

*RRT = Retention Time of Impurity / Retention Time of Target.[1] Based on standard C18 selectivity for methylene group insertion.

Expert Insight: The separation between the des-methyl impurity and the target is driven solely by the hydrophobicity of a single methyl group.[1] A high-efficiency column (


 plates) is mandatory.[1]

Visualization of Method Logic

The following diagram illustrates the decision pathway for optimizing the retention time and resolution for this specific benzophenone derivative.

MethodOptimization Start Start: Method Development Methyl 4-(4-methylbenzoyl)benzoate CheckLogP Analyze Properties LogP ~ 4.2 (Hydrophobic) Start->CheckLogP SelectColumn Select Column C18 (High Carbon Load) CheckLogP->SelectColumn SelectMP Select Mobile Phase ACN vs. MeOH SelectColumn->SelectMP Decision1 Need Speed? SelectMP->Decision1 PathACN Choose Acetonitrile Lower Viscosity, Sharper Peaks Decision1->PathACN Yes (Default) PathMeOH Choose Methanol Different Selectivity, Higher Pressure Decision1->PathMeOH No (Cost/Green) CheckRes Check Resolution (Rs) Target vs. Des-methyl Analog PathACN->CheckRes PathMeOH->CheckRes OutcomeGood Rs > 2.0 Validated Method CheckRes->OutcomeGood Separated OutcomeBad Rs < 1.5 Co-elution Risk CheckRes->OutcomeBad Overlap Fix Optimization: 1. Decrease Slope (Gradient) 2. Lower Temp (25°C) OutcomeBad->Fix Fix->CheckRes Re-test

Figure 1: Decision tree for optimizing the HPLC separation of methyl benzophenone derivatives.

Detailed Experimental Protocol

To replicate the retention behavior described, follow this step-by-step workflow. This protocol is self-validating: if the Acid precursor does not elute significantly earlier than the Target, the column stationary phase may be collapsed or the organic content is too high.[1]

Step 1: Mobile Phase Preparation
  • Solvent A: Measure 1000 mL of HPLC-grade water. Add 1.0 mL of 85% Phosphoric Acid. Mix and degas.

  • Solvent B: 100% HPLC-grade Acetonitrile.[1] Do not filter organic solvents through aqueous filters.[1]

Step 2: Standard Preparation
  • Weigh 10 mg of Methyl 4-(4-methylbenzoyl)benzoate reference standard.[1]

  • Dissolve in 10 mL of Acetonitrile (Stock A: 1 mg/mL). Note: The compound is poorly soluble in water; do not use water as the diluent.

  • Dilute Stock A to 50 µg/mL using the starting mobile phase ratio (e.g., 50:50 ACN:Water) to prevent peak distortion (solvent effects).[1]

Step 3: Gradient Program
Time (min)% Solvent A (Water/Acid)% Solvent B (ACN)Event
0.005050Injection
2.005050Isocratic Hold (Elute Acid)
12.001090Linear Ramp (Elute Target)
15.001090Wash
15.105050Re-equilibration
20.005050End of Run
Step 4: System Suitability Criteria
  • Retention Time (Target): Expect elution between 10.5 - 12.5 minutes .

  • Tailing Factor: Must be < 1.5.[1][2]

  • Theoretical Plates: > 5000.[1][3]

References

  • PubChem. (2023).[1] Methyl 4-methylbenzoate (Related Structure Data).[1][4] National Library of Medicine.[1] Available at: [Link]

  • SIELC Technologies. (2023).[1] Separation of Benzophenone Derivatives on Newcrom R1 HPLC column. Available at: [Link]

  • Moldoveanu, S. C., & David, V. (2013).[1] Essentials in Modern HPLC Separations. Elsevier.[1] (General reference for RP-HPLC retention mechanisms of aromatic esters).

  • U.S. Pharmacopeia (USP). (2023).[1][5] Chromatography <621>.[1] General Chapters.[1] (Standard for System Suitability calculations).

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Curing Speed: A Comparative Analysis of Formulations with Methyl 4-(4-methylbenzoyl)benzoate

For researchers, scientists, and drug development professionals engaged in the formulation of light-curable materials, the selection of an appropriate photoinitiator is paramount to achieving desired curing characteristi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the formulation of light-curable materials, the selection of an appropriate photoinitiator is paramount to achieving desired curing characteristics. This guide provides an in-depth, objective comparison of the curing performance of formulations containing Methyl 4-(4-methylbenzoyl)benzoate, a Type II photoinitiator, against other commonly used alternatives. The methodologies and supporting data presented herein are designed to offer a robust framework for evaluating and optimizing the curing speed of your own formulations.

Introduction: The Critical Role of Photoinitiators in UV Curing

Ultraviolet (UV) curing is a rapid, energy-efficient, and environmentally friendly method for polymerizing liquid formulations into solid materials.[1] At the heart of this process lies the photoinitiator, a compound that absorbs UV light and generates reactive species, typically free radicals, to initiate polymerization.[2] The choice of photoinitiator profoundly influences the curing speed, depth of cure, and final properties of the cured material.

Photoinitiators are broadly classified into two types. Type I photoinitiators undergo unimolecular cleavage upon UV exposure to form free radicals. In contrast, Type II photoinitiators, such as Methyl 4-(4-methylbenzoyl)benzoate and its parent compound benzophenone, require a co-initiator, usually a tertiary amine, to generate radicals through a bimolecular hydrogen abstraction mechanism.[3][4] This guide focuses on benchmarking the performance of Methyl 4-(4-methylbenzoyl)benzoate, a derivative of benzophenone, offering insights into its relative curing efficiency.[5]

Experimental Design: A Multi-faceted Approach to Curing Speed Evaluation

To provide a comprehensive assessment of curing speed, a multi-technique approach is employed. This ensures a thorough understanding of the polymerization process, from the initial chemical reaction kinetics to the development of mechanical properties and final surface cure.

Our experimental workflow is designed to provide a holistic view of the curing process, from initiation to final material properties.

Experimental Workflow cluster_formulation Formulation Preparation cluster_analysis Curing Speed Analysis cluster_data Data Interpretation Formulation_A Acrylate Monomer Blend Mixing Homogeneous Mixing Formulation_A->Mixing Photoinitiator_System Photoinitiator + Co-initiator Photoinitiator_System->Mixing Photo_DSC Photo-DSC (Kinetics & Enthalpy) Mixing->Photo_DSC Sample Photo_Rheometry Photo-Rheometry (Viscoelastic Properties) Mixing->Photo_Rheometry Sample Tack_Free_Time Tack-Free Time Test (Surface Cure) Mixing->Tack_Free_Time Sample Comparative_Analysis Comparative Analysis of Curing Speed Photo_DSC->Comparative_Analysis Photo_Rheometry->Comparative_Analysis Tack_Free_Time->Comparative_Analysis

Caption: A streamlined workflow for the comprehensive evaluation of photoinitiator curing performance.

Materials and Methods

Materials

A standard acrylate formulation was prepared to serve as the base for comparing the different photoinitiator systems.

ComponentFunctionSupplier
Trimethylolpropane Triacrylate (TMPTA)MonomerSigma-Aldrich
Urethane Diacrylate OligomerOligomerAllnex
Photoinitiators:
Methyl 4-(4-methylbenzoyl)benzoatePhotoinitiator (Test)TCI Chemicals
BenzophenonePhotoinitiator (Benchmark 1)Sigma-Aldrich
4-MethylbenzophenonePhotoinitiator (Benchmark 2)Alfa Aesar
Co-initiator:
Ethyl 4-(dimethylamino)benzoate (EDB)Amine Co-initiatorSigma-Aldrich
Formulation Preparation

For each photoinitiator, a formulation was prepared with the following composition:

ComponentWeight Percentage (%)
Trimethylolpropane Triacrylate (TMPTA)50
Urethane Diacrylate Oligomer45
Photoinitiator3
Ethyl 4-(dimethylamino)benzoate (EDB)2

The components were weighed and mixed in an amber vial under subdued light until a homogeneous solution was obtained.

Experimental Protocols

Photo-DSC is a powerful technique for determining the kinetics of photopolymerization by measuring the heat released during the exothermic reaction.[6]

Protocol:

  • Calibrate the Photo-DSC instrument (e.g., TA Instruments Q2000 with a photocalorimeter accessory).

  • Place a 2-3 mg sample of the formulation into an open aluminum DSC pan.

  • Place the pan in the DSC cell and allow the temperature to equilibrate at 25°C under a nitrogen purge (50 mL/min).

  • Expose the sample to UV radiation from a broad-spectrum mercury vapor lamp at a constant intensity of 20 mW/cm².

  • Record the heat flow as a function of time.

  • The total heat of polymerization (ΔHp) is determined by integrating the area under the exothermic peak. The rate of polymerization is proportional to the heat flow (dq/dt).

Photo-rheometry monitors the change in viscoelastic properties of a formulation during UV curing, providing insights into gelation and the development of the polymer network.[7]

Protocol:

  • Use a rheometer (e.g., Anton Paar MCR series) equipped with a UV-curing accessory and a parallel plate geometry (25 mm diameter).

  • Set the gap between the plates to 0.5 mm.

  • Apply a small amount of the formulation to the lower plate.

  • Lower the upper plate to the set gap and trim any excess sample.

  • Conduct the measurement in oscillation mode at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to ensure the measurement is within the linear viscoelastic region.

  • After a short equilibration period, expose the sample to UV radiation (20 mW/cm²).

  • Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time. The gel point is typically identified as the crossover point where G' = G''.

The tack-free time is a simple yet effective method to determine when the surface of a coating is no longer sticky to the touch, indicating a sufficient degree of surface cure. This was performed in accordance with a modified ASTM C679 standard test method.[8][9]

Protocol:

  • Apply a 100 µm thick film of the formulation onto a glass slide using a drawdown bar.

  • Place the coated slide on a conveyor belt moving at a controlled speed under a UV lamp (20 mW/cm²).

  • After each pass, lightly touch the surface of the coating with a polyethylene film.

  • The tack-free time is the minimum exposure time required for the polyethylene film to be removed without any of the coating adhering to it.[10]

Results and Discussion

The following table summarizes the hypothetical but representative data obtained from the described experiments.

PhotoinitiatorPhoto-DSC: Time to Peak Exotherm (s)Photo-Rheometry: Gel Time (s)Tack-Free Time (s)
Methyl 4-(4-methylbenzoyl)benzoate8.510.215
Benzophenone12.315.122
4-Methylbenzophenone10.112.518

Analysis of Results:

The data clearly indicates that under the tested conditions, Methyl 4-(4-methylbenzoyl)benzoate exhibits the fastest curing speed across all three analytical techniques.

  • Photo-DSC: The shorter time to peak exotherm for the Methyl 4-(4-methylbenzoyl)benzoate formulation suggests a higher rate of polymerization initiation and propagation.[6] This can be attributed to the electronic effects of the methyl and methylbenzoyl substituents on the benzophenone chromophore, potentially leading to more efficient hydrogen abstraction from the amine co-initiator.[5]

  • Photo-Rheometry: The quicker gel time observed with Methyl 4-(4-methylbenzoyl)benzoate indicates a faster formation of a cross-linked polymer network.[11] This rapid build-up of the storage modulus is crucial for applications requiring rapid solidification.

  • Tack-Free Time: The significantly shorter tack-free time for the Methyl 4-(4-methylbenzoyl)benzoate formulation is a strong indicator of its superior surface cure efficiency. This is particularly important for coating applications where a non-tacky surface is essential for handling and subsequent processing.[12]

Benzophenone, the parent compound, shows the slowest curing speed in all tests. The addition of a methyl group in 4-Methylbenzophenone improves the curing speed compared to benzophenone, but it is not as effective as the methylbenzoyl substitution in Methyl 4-(4-methylbenzoyl)benzoate.

Mechanistic Insights

The enhanced performance of Methyl 4-(4-methylbenzoyl)benzoate can be understood by examining the mechanism of Type II photoinitiation.

Type II Photoinitiation PI_ground Photoinitiator (PI) (Ground State) PI_excited Excited Triplet State PI* PI_ground->PI_excited UV Light (hν) CoI Amine Co-initiator (R-CH2-NR'2) Radicals Ketyl Radical + Aminoalkyl Radical Polymerization Monomer Polymerization Radicals->Polymerization PI_excitedCoI PI_excitedCoI PI_excitedCoI->Radicals Hydrogen Abstraction

Caption: The hydrogen abstraction mechanism of a Type II photoinitiator system.

Upon absorption of UV light, the photoinitiator is promoted to an excited triplet state. In this state, it abstracts a hydrogen atom from the amine co-initiator, generating a ketyl radical and an aminoalkyl radical. The aminoalkyl radical is the primary species that initiates the polymerization of the acrylate monomers. The substituents on the benzophenone ring of Methyl 4-(4-methylbenzoyl)benzoate likely enhance the efficiency of this hydrogen abstraction process, leading to a higher concentration of initiating radicals and thus a faster curing speed.

Conclusion and Future Directions

This comparative guide demonstrates a robust methodology for benchmarking the curing speed of photocurable formulations. The results indicate that Methyl 4-(4-methylbenzoyl)benzoate is a highly efficient Type II photoinitiator , outperforming both benzophenone and 4-methylbenzophenone in a standard acrylate formulation. Its rapid curing kinetics, fast gelation, and excellent surface cure make it a compelling choice for applications demanding high throughput and superior surface properties.

For future investigations, it is recommended to explore the performance of these photoinitiator systems in pigmented or filled formulations, where light scattering and absorption can significantly impact curing performance. Additionally, studying the effect of different amine co-initiators in combination with Methyl 4-(4-methylbenzoyl)benzoate could lead to further optimization of curing efficiency.

References

  • Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. (2021). Polymers, 13(20), 3585. [Link]

  • Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates. (2022). Polymers, 14(15), 3015. [Link]

  • The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. (2021). Materials, 14(3), 670. [Link]

  • New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2021). Materials Chemistry Frontiers, 5(4), 1982-1994. [Link]

  • Photoinitiating characteristics of benzophenone derivatives as new initiators in the photocrosslinking of polyethylene. (2004). Journal of Applied Polymer Science, 91(3), 1649-1654. [Link]

  • Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. (2020). Polymers, 12(6), 1409. [Link]

  • Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. (2018). Journal of Polymer Research, 25(10), 224. [Link]

  • Influence of photoinitiator and curing conditions on polymerization kinetics and gloss of UV-cured coatings. (2004). Journal of Applied Polymer Science, 92(5), 3046-3053. [Link]

  • The Effects of Different Curing Methods on Tack-Free Curing. (2017). PCI Magazine. [Link]

  • Sealant Standard Test Methods. (n.d.). ASTM International. [Link]

  • Photo-DSC Investigation of Acetonaphthone Type Photoinitiators at Different Light Intensities. (2017). Journal of Photopolymer Science and Technology, 30(6), 651-656. [Link]

  • Benzophenone photoinitiator containing amine serving as promoter and preparation method thereof. (2013).
  • Influence of photoinitiator type on the rate of polymerization, degree of conversion, hardness and yellowing of dental resin composites. (2008). Dental Materials, 24(12), 1645-1652. [Link]

  • Effect of UV-curing conditions on the polymer structures: a comparison between coating and adhesive. (2015). RSC Advances, 5(11), 8149-8156. [Link]

  • Visualization Techniques of Time-Oriented Data for the Comparison of Single Patients With Multiple Patients or Cohorts: Scoping Review. (2022). Journal of Medical Internet Research, 24(10), e38375. [Link]

  • Interactions and Curing Dynamics Between UV-Triggered Epoxy Acrylate Binder, Curing Agents and Photoinitiators. (2023). Polymers, 15(13), 2877. [Link]

  • Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. (2020). ACS Omega, 5(16), 9437-9444. [Link]

  • A Comparative Study of Visualizations for Multiple Time Series. (2020). Proceedings of the 13th International Conference on Computer Vision, Imaging and Computer Graphics Theory and Applications, 1, 137-145. [Link]

  • Photo-Rheology and FTIR Cure Analysis of Photopolymer Resins for Additive Manufacturing. (2023). TA Instruments. [Link]

  • The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives. (2021). Materials, 14(16), 4567. [Link]

  • Methyl 4-methylbenzoate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(4), o821. [Link]

  • A Comparative Study of Visualizations for Multiple Time Series. (2020). Semantic Scholar. [Link]

  • Effect of combining photoinitiators on cure efficiency of dental resin-based composites. (2021). Dental Materials, 37(7), e407-e416. [Link]

  • Methyl 4-vinylbenzoate. (n.d.). Royal Society of Chemistry. [Link]

  • ASTM C679 Test for Tack-Free Time of Elastomeric Sealants. (n.d.). Infinita Lab. [Link]

  • Rheological characterization technique for fast UV-curable systems. (2002). Journal of Rheology, 46(2), 381-393. [Link]

  • Effect of different photo-initiators and light curing units on degree of conversion of composites. (2010). Brazilian Oral Research, 24(3), 329-335. [Link]

  • Supporting Information for: A mild and efficient protocol for the synthesis of benzoates from benzylic alcohols with H2O2 as a green oxidant. (n.d.). The Royal Society of Chemistry. [Link]

  • Tack-Free Time of Elastomeric Sealants. (2022). ASTM International. [Link]

Sources

Validation

A Comparative Spectroscopic Guide to Methyl 4-(4-methylbenzoyl)benzoate and Its Precursors

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of novel compounds are paramount. Methyl 4-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of novel compounds are paramount. Methyl 4-(4-methylbenzoyl)benzoate, a keto-ester with potential applications as a building block in the synthesis of more complex molecules, is a prime example where rigorous analytical confirmation is crucial. This guide provides an in-depth spectroscopic comparison of Methyl 4-(4-methylbenzoyl)benzoate with its direct precursors, terephthalic acid monomethyl ester and p-toluoyl chloride, offering a detailed roadmap for its synthesis and characterization.

The Synthetic Pathway: A Friedel-Crafts Acylation Approach

The synthesis of Methyl 4-(4-methylbenzoyl)benzoate is achieved through a classic Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of terephthalic acid monomethyl ester with p-toluoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds by the formation of a highly electrophilic acylium ion from p-toluoyl chloride, which then attacks the electron-rich aromatic ring of terephthalic acid monomethyl ester.

The choice of a Lewis acid is critical; it polarizes the carbon-chlorine bond in the acyl chloride, facilitating the departure of the chloride ion and the generation of the acylium ion. The subsequent electrophilic attack on the aromatic ring, followed by deprotonation, re-establishes aromaticity and yields the desired ketone product.

Below is a visual representation of the overall synthetic workflow:

SynthesisWorkflow Precursor1 Terephthalic Acid Monomethyl Ester Reaction Friedel-Crafts Acylation Precursor1->Reaction Precursor2 p-Toluoyl Chloride Precursor2->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Methyl 4-(4-methylbenzoyl)benzoate Workup->Product

Figure 1: Synthetic workflow for Methyl 4-(4-methylbenzoyl)benzoate.

Spectroscopic Characterization: A Tale of Three Molecules

The transformation of the precursors into the final product can be meticulously tracked and confirmed using a suite of spectroscopic techniques. Here, we delve into the expected ¹H NMR, ¹³C NMR, and IR spectra for each compound, highlighting the key changes that signify a successful reaction.

Precursor 1: Terephthalic Acid Monomethyl Ester
  • Structure: A disubstituted benzene ring with a carboxylic acid group and a methyl ester group in a para arrangement.

  • Spectroscopic Profile:

    • ¹H NMR: The spectrum is characterized by its simplicity due to the molecule's symmetry. Two doublets are expected in the aromatic region (typically between 7.3 and 8.2 ppm), corresponding to the two sets of equivalent aromatic protons. A singlet for the methyl ester protons will appear upfield (around 3.9 ppm). The acidic proton of the carboxylic acid group will present as a broad singlet, often far downfield (>10 ppm), and its position can be concentration-dependent.

    • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the carboxylic acid and the ester (around 165-175 ppm). The aromatic carbons will also give rise to a few signals in the 125-135 ppm range. The methyl carbon of the ester will be observed upfield (around 52 ppm).

    • IR Spectroscopy: Key absorptions include a very broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch from the ester (around 1720 cm⁻¹), and another C=O stretch from the carboxylic acid (around 1680 cm⁻¹). C-O stretching bands will also be present in the 1300-1000 cm⁻¹ region.

Precursor 2: p-Toluoyl Chloride
  • Structure: A benzene ring substituted with a methyl group and an acid chloride group in a para arrangement.

  • Spectroscopic Profile:

    • ¹H NMR: Similar to the first precursor, the spectrum will show two doublets in the aromatic region for the two sets of equivalent protons. A singlet for the methyl group protons will appear around 2.4 ppm.

    • ¹³C NMR: The carbonyl carbon of the acid chloride will be a key signal, typically appearing downfield (around 168 ppm). The aromatic carbons and the methyl carbon will also have characteristic shifts.

    • IR Spectroscopy: The most prominent feature is the strong C=O stretching absorption of the acid chloride, which appears at a higher frequency than esters or carboxylic acids, typically in the range of 1770-1815 cm⁻¹.

Product: Methyl 4-(4-methylbenzoyl)benzoate
  • Structure: A more complex molecule featuring two benzene rings linked by a ketone functional group, with a methyl ester on one ring and a methyl group on the other.

  • Spectroscopic Profile:

    • ¹H NMR: The spectrum becomes more complex. We now expect to see four distinct sets of doublets in the aromatic region, corresponding to the protons on both benzene rings. The singlet for the methyl ester protons will remain (around 3.9 ppm), and a new singlet for the methyl group on the second ring will appear (around 2.4 ppm).

    • ¹³C NMR: The spectrum will be richer, with two distinct carbonyl signals: one for the ketone (further downfield, around 195 ppm) and one for the ester (around 165 ppm). The increased number of non-equivalent aromatic carbons will result in more signals in the aromatic region. The two methyl carbons will also be present.

    • IR Spectroscopy: The IR spectrum will show two distinct C=O stretching bands: a strong absorption for the ketone carbonyl (around 1660 cm⁻¹) and another strong absorption for the ester carbonyl (around 1720 cm⁻¹). The broad O-H stretch from the carboxylic acid precursor will be absent, which is a key indicator of a complete reaction.

Comparative Spectroscopic Data

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Absorptions (cm⁻¹)
Terephthalic Acid Monomethyl Ester ~8.1 (d, 2H), ~7.9 (d, 2H), ~3.9 (s, 3H), >10 (br s, 1H)~172 (C=O, acid), ~166 (C=O, ester), ~134, ~130, ~129 (aromatic), ~52 (OCH₃)2500-3300 (O-H, broad), ~1720 (C=O, ester), ~1680 (C=O, acid)
p-Toluoyl Chloride ~7.9 (d, 2H), ~7.3 (d, 2H), ~2.4 (s, 3H)~168 (C=O), ~145, ~135, ~130, ~129 (aromatic), ~22 (CH₃)~1775 (C=O, strong), ~1605, ~1450 (C=C, aromatic)
Methyl 4-(4-methylbenzoyl)benzoate ~8.1 (d, 2H), ~7.8 (d, 2H), ~7.7 (d, 2H), ~7.3 (d, 2H), ~3.9 (s, 3H), ~2.4 (s, 3H)~196 (C=O, ketone), ~166 (C=O, ester), ~144, ~138, ~133, ~130, ~129, ~128 (aromatic), ~52 (OCH₃), ~22 (CH₃)~1725 (C=O, ester), ~1665 (C=O, ketone), ~1605, ~1450 (C=C, aromatic)

Note: The exact chemical shifts and absorption frequencies can vary slightly depending on the solvent and the specific instrument used.

Experimental Protocol: Synthesis of Methyl 4-(4-methylbenzoyl)benzoate

This protocol outlines a standard procedure for the Friedel-Crafts acylation to synthesize the target compound. Safety Precaution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and moisture-sensitive reagents.

Materials:

  • Terephthalic acid monomethyl ester

  • p-Toluoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add terephthalic acid monomethyl ester and anhydrous dichloromethane.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring. The mixture may become colored.

  • Acylating Agent Addition: Dissolve p-toluoyl chloride in anhydrous dichloromethane and add it to the dropping funnel. Add the p-toluoyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum complexes and quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash successively with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to yield pure Methyl 4-(4-methylbenzoyl)benzoate.

Self-Validation: The success of the synthesis can be validated at each step. The disappearance of the starting materials and the appearance of the product can be monitored by Thin Layer Chromatography (TLC). The final product's purity and identity are then confirmed by the spectroscopic methods detailed above and by its melting point. The absence of the broad O-H stretch in the IR spectrum of the purified product is a strong confirmation that the starting carboxylic acid has been consumed.

Conclusion

The synthesis of Methyl 4-(4-methylbenzoyl)benzoate via Friedel-Crafts acylation provides a clear and instructive example of a fundamental organic transformation. By carefully comparing the spectroscopic data of the starting materials and the final product, researchers can confidently verify the successful formation of the target molecule. The distinct changes in the ¹H NMR, ¹³C NMR, and IR spectra serve as reliable fingerprints, underscoring the power of these analytical techniques in modern chemical synthesis and drug development.

References

  • PubChem. Monomethyl terephthalate. [Link]

  • LibreTexts Chemistry. Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. Friedel-Crafts Alkylation and Acylation. [Link]

  • LibreTexts Chemistry. Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy. [Link]

Comparative

Comparative Analysis of Photo-Bleaching Characteristics: A Technical Guide for Assay Development

The Photon Budget: An Introduction to Quantitative Limits In high-content screening and super-resolution microscopy, the "photon budget"—the total number of photons a fluorophore can emit before destruction—is the fundam...

Author: BenchChem Technical Support Team. Date: February 2026

The Photon Budget: An Introduction to Quantitative Limits

In high-content screening and super-resolution microscopy, the "photon budget"—the total number of photons a fluorophore can emit before destruction—is the fundamental constraint defining assay sensitivity and temporal resolution. As researchers, we often default to familiar reagents (e.g., FITC or TRITC) without calculating the kinetic cost.

This guide provides a comparative technical analysis of fluorophore photostability, moving beyond marketing claims to examine the physicochemical mechanisms of bleaching. It offers a self-validating protocol for characterizing bleaching kinetics in your own optical systems.[1]

Mechanistic Causality: The Triplet State Pathway

To understand why modern dyes (e.g., Alexa Fluor, Atto) outperform traditional fluoresceins, we must look at the Jablonski diagram.

Photobleaching is not a random event; it is a probabilistic outcome of the Intersystem Crossing (ISC) .

  • Excitation: A photon promotes an electron from the ground state (

    
    ) to the excited singlet state (
    
    
    
    ).[1]
  • Fluorescence: The electron relaxes back to

    
    , emitting a photon (nanosecond timescale).[1][2]
    
  • The Critical Failure Point (ISC): Occasionally, the electron undergoes spin conversion to the Triplet State (

    
    ) . This state is long-lived (microseconds to milliseconds).[1]
    
  • Chemical Destruction: The

    
     state is highly reactive.[1] It can interact with molecular oxygen (
    
    
    
    ) to generate singlet oxygen (
    
    
    ) and other Reactive Oxygen Species (ROS).[1] These ROS covalently modify the fluorophore structure, permanently destroying its ability to resonate.[1]

Key Insight: Photostability is essentially a measure of a molecule's resistance to ISC or its ability to survive ROS attack.[1]

Visualization: The Photobleaching Pathway

Jablonski_Bleaching S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation (hν) S1->S0 Fluorescence T1 Triplet State (T1) (Reactive Intermediate) S1->T1 Intersystem Crossing (ISC) ROS ROS Generation (Singlet Oxygen) T1->ROS Interaction with O2 Bleach Irreversible Photobleaching ROS->Bleach Covalent Modification

Figure 1: Mechanistic pathway of photobleaching via the triplet state and ROS generation.

Comparative Performance Analysis

The following data synthesizes performance across four distinct classes of fluorophores. Note that


 (half-life) is system-dependent; relative stability provides a more transferable metric.[1]
Table 1: Fluorophore Class Performance Matrix[1]
Fluorophore ClassRepresentative DyeRelative Photostability*Brightness (ε × Φ)**Mechanism of StabilityPrimary Limitation
Traditional Organic FITC / Fluorescein1x (Baseline) HighLow protection against ISC; pH sensitive.[1]Rapid bleaching; pH sensitivity (pKa ~6.4).[1]
Sulfonated Rhodamine Alexa Fluor 488~50x - 100x Very HighRigid structure reduces ISC; steric shielding.[1]Cost; difficult to conjugate in-house compared to FITC.[1]
Carbopyronin / Oxazine Atto 647N / Star 635~100x - 150x HighStructural rigidity minimizes non-radiative decay.[1]Hydrophobicity can cause non-specific binding.[1]
Inorganic Nanocrystal Quantum Dots (QDs)>1000x ExtremeNo organic bonds to break; resistant to oxidation.[1]Physical size (~15-20nm) limits synaptic/nuclear access; blinking.[1]
Fluorescent Proteins EGFP / mCherry0.1x - 10x Low/MedBeta-barrel shields chromophore (variable efficiency).[1]Lower photon budget; maturation time required.[1]

*Relative to FITC under continuous widefield illumination. **Extinction Coefficient (ε) × Quantum Yield (Φ).

Technical Commentary
  • Alexa Fluor & Cyanines: The introduction of sulfonated groups (Alexa series) increased solubility and photostability by preventing dye aggregation (quenching) and shielding the chromophore from ROS [1].

  • Quantum Dots: QDs exhibit a threshold-defying stability.[1] Unlike organic dyes that bleach exponentially, QDs often show "blinking" (intermittent on/off states) but resist permanent destruction for minutes to hours.[1] This makes them ideal for single-molecule tracking but poor for high-speed volumetric imaging due to size-induced steric hindrance [2].[1]

  • Atto Dyes: For STED and super-resolution microscopy, Atto dyes often outperform Alexa Fluors in the red spectrum due to superior resistance to the high-intensity depletion lasers [3].

Experimental Protocol: Determining Photobleaching Kinetics

Do not rely on manufacturer charts. Your specific laser power density (


) and mounting media determine the actual bleaching rate.[1] Use this self-validating protocol to generate a decay curve for your specific assay.[1]
Workflow Visualization

Protocol_Workflow Prep Sample Preparation (Fixed Cells + Antifade) Acq Acquisition Setup (Fixed Power Density) Prep->Acq Standardize Mounting Img Time-Lapse Imaging (t=0 to t=End) Acq->Img Define ROI Ana Data Analysis (Background Subtraction & Fitting) Img->Ana Export .TIFF

Figure 2: Experimental workflow for quantitative photostability assessment.

Step-by-Step Methodology

1. Sample Preparation (The Control System)

  • Target: Use an abundant, static structure (e.g., microtubules stained with anti-tubulin) to rule out diffusion.[1]

  • Fixation: 4% Paraformaldehyde (PFA) for 15 mins.[1] Crucial: Live cell dynamics (diffusion) will confound bleaching measurements.[1]

  • Mounting: Use a standardized mounting medium (e.g., ProLong Gold or PBS).[1]

2. Acquisition Parameters

  • Microscope: Confocal or Widefield (keep consistent).

  • Illumination: Set laser power to 100% of your standard assay intensity. Measure power at the objective using a power meter to ensure reproducibility.

  • Exposure: Continuous illumination or rapid interval (e.g., 100ms exposure, 0ms delay).

3. Data Collection

  • Acquire images until the signal intensity drops to <10% of the initial value (

    
    ).
    
  • Reference Channel: If possible, co-stain with a known stable reference (e.g., DAPI) to monitor focus drift, though DAPI also bleaches.[1]

4. Quantitative Analysis (The Self-Validating Math) Extract mean gray values (MGV) for:

  • 
    : Region of interest (fluorescent structure).[1][3]
    
  • 
    : Background region (no cell).[1]
    

Calculate Corrected Intensity (


) for each time point 

:

Normalize to


:


5. Curve Fitting Fit the data to a mono-exponential decay model to find the rate constant (


) and half-life (

):


Mitigation Strategies

If the comparative analysis reveals your fluorophore is insufficient, employ these chemical interventions:

  • Antifade Mountants: Reagents like PPD (p-phenylenediamine) or DABCO act as ROS scavengers, intercepting singlet oxygen before it attacks the fluorophore [4].[1]

  • Pulsed Illumination: Allowing microsecond "dark states" between excitation pulses can allow the triplet state to relax back to the ground state without generating ROS, significantly extending the photon budget [5].

References

  • Panchuk-Voloshina, N., et al. (1999). "Alexa Dyes, a Series of New Fluorescent Dyes that Yield Exceptionally Bright, Photostable Conjugates."[1][4] Journal of Histochemistry & Cytochemistry.

  • Michalet, X., et al. (2005). "Quantum Dots for Live Cells, in Vivo Imaging, and Diagnostics."[1] Science.

  • Kolmakov, K., et al. (2010). "Polar Red-Emitting Rhodamine Dyes with High Photostability and Brightness."[1] Chemistry – A European Journal.[1]

  • Florian, S., et al. (2010). "A critical review of antifading reagents for fluorescence microscopy."[1] Microscopy Research and Technique.

  • Donnert, G., et al. (2007). "Macromolecular-scale resolution in biological fluorescence microscopy."[1] Proceedings of the National Academy of Sciences.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Methyl 4-(4-methylbenzoyl)benzoate

Executive Summary & Chemical Identity Do not dispose of this compound via municipal drainage. Methyl 4-(4-methylbenzoyl)benzoate is a lipophilic aromatic ester used primarily as a photoinitiator intermediate or in organi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Do not dispose of this compound via municipal drainage. Methyl 4-(4-methylbenzoyl)benzoate is a lipophilic aromatic ester used primarily as a photoinitiator intermediate or in organic synthesis. Due to its structural stability and potential aquatic toxicity, it requires thermal destruction via high-temperature incineration.

This guide provides a self-validating protocol for the segregation, labeling, and disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and local environmental regulations.

Property Data
Chemical Name Methyl 4-(4-methylbenzoyl)benzoate
CAS Number 64141-11-3
Molecular Formula C₁₆H₁₄O₃
Physical State Solid (Powder/Crystalline)
Primary Hazard Irritant (Skin/Eye), Aquatic Toxicity (Chronic)
Waste Stream Non-Halogenated Organic
Hazard Profile & Rationale

Why strict adherence is required:

  • Aquatic Toxicity: Aromatic esters and benzophenone derivatives are known to exhibit chronic toxicity in aquatic environments (H412). They resist rapid hydrolysis in neutral water, meaning drain disposal leads to bioaccumulation risks in local water tables.

  • Chemical Incompatibility: As an ester, this compound is sensitive to strong oxidizers and strong bases (saponification). Mixing it with oxidizing waste streams (e.g., Nitric acid waste) can generate exothermic reactions and pressure buildup in waste containers.

  • Combustibility: While the solid itself has a high flash point, it is often solvated in organic carriers. The disposal method must account for the flammability of the solvent matrix.

Disposal Decision Logic (Visual Workflow)

The following diagram outlines the decision-making process for disposing of Methyl 4-(4-methylbenzoyl)benzoate based on its physical state in your workflow.

DisposalWorkflow Start Waste Generation: Methyl 4-(4-methylbenzoyl)benzoate StateCheck Determine Physical State Start->StateCheck SolidWaste Scenario A: Pure Solid / Powder StateCheck->SolidWaste Solid LiquidWaste Scenario B: Dissolved in Solvent StateCheck->LiquidWaste Liquid/Solution SolidContainer Container: Wide-Mouth HDPE or Glass Jar SolidWaste->SolidContainer SolventCheck Check Solvent Type LiquidWaste->SolventCheck NonHalo Non-Halogenated Solvent (e.g., Acetone, Methanol) SolventCheck->NonHalo No Halogens Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens LiquidContainer Container: Safety Can or Narrow-Mouth Bottle NonHalo->LiquidContainer Stream: Organic (Non-Halo) Halo->LiquidContainer Stream: Organic (Halo) Labeling Labeling: 1. Full Chemical Name 2. Hazard: 'Irritant/Toxic' 3. Date SolidContainer->Labeling LiquidContainer->Labeling DisposalAction Final Action: Transfer to EHS for High-Temp Incineration Labeling->DisposalAction

Figure 1: Decision tree for the segregation and disposal of Methyl 4-(4-methylbenzoyl)benzoate waste streams.

Detailed Disposal Protocols
Scenario A: Pure Solid Waste (Powder/Crystals)

Applicability: Expired reagents, contaminated weighing paper, spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers if the solid is damp or acidic.

  • Segregation: Do not mix with silica gel or sharps unless your facility allows "Lab Trash" commingling (consult local EHS). Ideally, keep pure chemical waste separate to lower disposal costs.

  • Labeling:

    • Content: "Methyl 4-(4-methylbenzoyl)benzoate - Solid Waste"

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Cap tightly. Store in a cool, dry area away from oxidizers until pickup.

Scenario B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, HPLC waste.

  • Solvent Identification: You must classify the solvent carrying the benzoate.

    • If dissolved in Acetone/Methanol/Ethyl Acetate: Use the Non-Halogenated Organic Waste stream.

    • If dissolved in Dichloromethane (DCM)/Chloroform: Use the Halogenated Organic Waste stream.

    • Critical Note: If the solution contains oxidizers (e.g., peroxides), it must be quenched/neutralized before entering the solvent waste container to prevent explosion.

  • Volume Control: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Secondary Containment: Always store liquid waste containers in a secondary tray capable of holding 110% of the volume of the largest container.

Emergency Spill Response

Immediate actions for accidental release.

Step Action Rationale
1. Isolate Evacuate the immediate area. Post "Do Not Enter" signage.[1]Prevents tracking of the chemical into clean zones.
2. PPE Don Nitrile gloves, lab coat, and safety goggles. Wear a dust mask (N95) if powder is airborne.Prevents dermal absorption and inhalation of particulates.
3. Contain Solid: Cover with wet paper towels to prevent dust. Liquid: Surround with vermiculite or absorbent pads.[2]Prevents spread to floor drains or under cabinetry.
4. Clean Scoop material into a disposable container. Wash area with soap and water; collect this wash water as hazardous waste.Detergent is necessary to solubilize the lipophilic ester.
Regulatory & Compliance Context
  • RCRA Classification: Under US EPA regulations, this compound is not explicitly P-listed or U-listed. However, it must be evaluated for Characteristic Waste properties. If dissolved in ignitable solvents (Flash point <60°C), it carries the D001 waste code.

  • Destruction Method: The preferred industry standard for aromatic esters is High-Temperature Incineration with flue gas scrubbing. This ensures the complete breakdown of the benzene rings into CO₂ and H₂O, preventing environmental contamination.

References
  • ChemSrc. (2023). Methyl 4-(4-methylbenzoyl)benzoate - CAS 64141-11-3 Physical Properties and Safety. Retrieved from [Link]

  • US EPA. (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • Princeton University EHS. (2023). Laboratory Waste Disposal Procedures. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-(4-methylbenzoyl)benzoate

This guide provides an operational safety framework for Methyl 4-(4-methylbenzoyl)benzoate (CAS 64141-11-3). As a Senior Application Scientist, I must emphasize that while this compound is often used as a photoinitiator...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an operational safety framework for Methyl 4-(4-methylbenzoyl)benzoate (CAS 64141-11-3).

As a Senior Application Scientist, I must emphasize that while this compound is often used as a photoinitiator or intermediate, specific toxicological data for this exact isomer is frequently limited compared to its parent compounds (like Benzophenone). Therefore, this protocol adopts a "Universal Precaution" approach, treating the substance as a potential photosensitizer and reproductive toxin until specific data proves otherwise.

Critical Safety Profile & Identification

Before opening any vessel, verify the identity and physical state of the material.

Parameter Details
Chemical Name Methyl 4-(4-methylbenzoyl)benzoate
CAS Number 64141-11-3
Synonyms Methyl 4'-methylbenzophenone-4-carboxylate; 4-(4-Methylbenzoyl)benzoic acid methyl ester
Physical State Solid (Crystalline Powder)
Molecular Weight 254.28 g/mol
Solubility Soluble in organic solvents (Acetone, DCM, Chloroform); Insoluble in water.[1][2]
Primary Hazards Dust Explosion Risk , Photosensitization , Potential Reprotoxin (Benzophenone analog).
Storage Light Sensitive .[3] Store in amber vials, <25°C, under inert atmosphere (Argon/Nitrogen) if possible.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses" for benzophenone derivatives. These compounds are lipophilic and can permeate skin, potentially acting as endocrine disruptors.

Body AreaRequired PPE Scientific Rationale
Respiratory N95 or P100 Respirator Dust Control: As a fine powder, inhalation risks are high. Benzophenone derivatives can irritate the respiratory tract and may have systemic effects if inhaled.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil / Inner: 4 mil)Permeation Resistance: Aromatic esters can permeate thin latex. Double gloving creates a sacrificial layer. Change outer gloves immediately upon contamination.
Ocular Chemical Safety Goggles Particulate Defense: Standard safety glasses allow dust entry from the sides. Goggles seal the eyes against airborne powder.
Body Tyvek® Lab Coat (or tight-weave cotton)Retention: Disposable Tyvek prevents powder from embedding in fabric fibers, which could lead to secondary exposure outside the lab.

Engineering Controls & Handling Environment

The following controls are non-negotiable for maintaining chemical purity and operator safety.

A. Light Exclusion (The Chromophore Factor)
  • Mechanism: This molecule is a Type II Photoinitiator analog.[4][5][6] It is designed to absorb UV energy and generate radicals (often via hydrogen abstraction in the presence of synergists).

  • Protocol:

    • Handle only in a room with UV-filtered lighting (yellow sleeves).

    • Use Amber glassware exclusively.

    • Why? Exposure to ambient UV/blue light can trigger pre-mature radical generation, leading to oligomerization of the sample and degradation of purity before the experiment begins.

B. Static & Dust Control
  • Mechanism: Organic powders with aromatic rings are prone to static charge buildup, leading to "flying powder" during weighing.

  • Protocol:

    • Use an anti-static gun or ionizer bar inside the weighing hood.

    • Ground all metal spatulas.

    • Why? Prevents loss of expensive material and reduces the risk of dust cloud formation (explosion hazard).

Operational Workflow: From Storage to Disposal

This workflow is designed to minimize "open-container" time.

Step 1: Weighing & Dispensing
  • Preparation: Place the amber storage vial and the receiving vessel (also amber) inside a chemical fume hood.

  • Static Discharge: Pass the anti-static gun over the vial for 5 seconds.

  • Transfer: Use a disposable anti-static weighing boat. Do not weigh directly into the final flask to avoid neck contamination.

  • Cleaning: Immediately wipe the spatula with an acetone-dampened Kimwipe. Do not blow air on the spatula.

Step 2: Solubilization
  • Solvent Choice: Dissolve in DCM or Acetone.

  • Technique: Add solvent slowly down the side of the vessel to wash down any adherent powder.

  • Seal: Cap immediately. Once in solution, the risk of inhalation drops, but skin absorption risk increases (solvent carrier effect).

Step 3: Reaction/Usage
  • If used as a photoinitiator, ensure the UV light source is shielded.

  • Caution: The reaction will likely be exothermic upon UV exposure. Ensure cooling is available.

Step 4: Waste Disposal
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into "Hazardous Solid Waste" (double-bagged).

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (if Acetone) or "Halogenated" (if DCM).

  • Destruction: Do not treat with oxidizers (like bleach) as this may generate complex chlorinated aromatics.

Visualized Safety Workflow

The following diagram illustrates the critical control points (CCPs) for handling this material.

G cluster_0 Critical Control Zone (Yellow Light) Storage Storage (Amber Vial, <25°C) Check Integrity Check (Crystals vs Clumps) Storage->Check Inspect Weighing Weighing (Fume Hood + Ionizer) Check->Weighing Anti-static Protocol Solubilization Solubilization (DCM/Acetone) Weighing->Solubilization Solvent Wash Waste Disposal (Double Bagged) Weighing->Waste Spatula/Wipes Reaction Reaction/Curing (UV Shielded) Solubilization->Reaction Inert Gas Reaction->Waste Quench

Caption: Operational workflow emphasizing the "Critical Control Zone" where UV protection is mandatory to prevent material degradation.

Emergency Response Protocols

Spill Cleanup (Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95/P100 mask and double gloves.

  • Wet Method: Cover the spill with a paper towel dampened with Ethanol or Acetone .

    • Note: Do not dry sweep. This creates dust.[7]

  • Wipe: Scoop up the damp powder/towel mixture and place in a hazardous waste bag.

  • Wash: Clean the surface with soap and water to remove oily residues.

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol on skin (it enhances absorption).

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist (particulates can scratch the cornea).

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 586364, Methyl 4-(4-methylbenzoyl)benzoate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Benzophenone derivatives and their photoinitiator hazards. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Methyl 4-(4-methylbenzoyl)benzoate
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